2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid
Description
BenchChem offers high-quality 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(2-methoxybenzoyl)amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-18-11-6-4-3-5-9(11)12(15)14-10(13(16)17)7-8-19-2/h3-6,10H,7-8H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVHARWVSABRLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(CCSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397420 | |
| Record name | N-(2-Methoxybenzoyl)methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65054-83-3 | |
| Record name | N-(2-Methoxybenzoyl)methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid: An In-depth Technical Guide
This guide provides a comprehensive technical overview for the synthesis of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid, a derivative of the essential amino acid L-methionine. The core of this synthesis lies in the N-acylation of L-methionine with 2-methoxybenzoyl chloride, a reaction robustly achieved through the principles of the Schotten-Baumann reaction. This document is intended for researchers, scientists, and professionals in drug development, offering not just a protocol, but a deeper understanding of the causality behind the experimental design.
Introduction: The Significance of N-Acylated Amino Acids
N-acylated amino acids are a pivotal class of molecules in medicinal chemistry and biochemical research. The addition of an acyl group to the amino moiety of an amino acid can significantly alter its physicochemical properties, including lipophilicity, solubility, and metabolic stability. This modification is a common strategy in drug design to enhance bioavailability and therapeutic efficacy. The target molecule, 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid, incorporates the structural features of both L-methionine, an essential amino acid, and 2-methoxybenzoic acid, a common pharmacophore.
The synthesis of this compound is a classic example of nucleophilic acyl substitution, where the amino group of L-methionine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride. The reaction is typically performed under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.
Theoretical Framework: The Schotten-Baumann Reaction
The synthesis of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid is most effectively carried out under Schotten-Baumann conditions. This well-established reaction, first described by Carl Schotten and Eugen Baumann, is a method for forming amides from amines and acid chlorides.[1][2] The reaction is typically conducted in a two-phase system, consisting of an aqueous and an organic solvent.[1]
The key principles of the Schotten-Baumann reaction in the context of this synthesis are:
-
Activation of the Amine: The reaction is performed in the presence of a base, which deprotonates the ammonium group of the amino acid, making the nitrogen a more potent nucleophile.
-
Neutralization of Byproduct: The reaction generates hydrochloric acid (HCl), which is neutralized by the base. This is crucial as the acidic byproduct would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.[3]
-
Phase Separation: Often, a biphasic system of water and an immiscible organic solvent (like dichloromethane or diethyl ether) is used.[1] The base resides in the aqueous phase, while the reactants and the product are in the organic phase. This setup minimizes the hydrolysis of the acid chloride.
The general mechanism involves the nucleophilic attack of the deprotonated amino group of L-methionine on the carbonyl carbon of 2-methoxybenzoyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the final amide product.
Experimental Protocol: Synthesis of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid
This protocol is a synthesized methodology based on established procedures for the N-acylation of amino acids.[4][5][6]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| L-Methionine | C₅H₁₁NO₂S | 149.21 | ≥99% |
| 2-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | ≥98% |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | ≥97% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% |
| Hydrochloric acid (HCl) | HCl | 36.46 | Concentrated (37%) |
| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS grade |
| Hexane | C₆H₁₄ | 86.18 | ACS grade |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Granular |
Step-by-Step Procedure
-
Dissolution of L-Methionine: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-methionine (1.49 g, 10 mmol) in 50 mL of a 1 M aqueous solution of sodium hydroxide. Stir until all the solid has dissolved. The resulting solution should be clear. This step deprotonates the amino group of methionine, enhancing its nucleophilicity.
-
Preparation of 2-Methoxybenzoyl chloride solution: In a separate beaker, dissolve 2-methoxybenzoyl chloride (1.88 g, 11 mmol, 1.1 equivalents) in 50 mL of dichloromethane.
-
Reaction Setup: Place the round-bottom flask containing the L-methionine solution in an ice bath and cool to 0-5 °C with vigorous stirring.
-
Addition of Acylating Agent: Slowly add the 2-methoxybenzoyl chloride solution to the L-methionine solution dropwise over a period of 30-45 minutes using a dropping funnel. Maintain the temperature of the reaction mixture below 10 °C throughout the addition. Slow, dropwise addition is crucial to control the exothermic reaction and to minimize side reactions such as the hydrolysis of the acid chloride.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane with a small amount of acetic acid).
-
Work-up and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of brine (saturated NaCl solution). The acid wash removes any unreacted base and helps to protonate the carboxylic acid group of the product, making it more soluble in the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation of the Product:
-
Filter off the sodium sulfate.
-
Remove the dichloromethane under reduced pressure using a rotary evaporator to yield a crude solid or oil.
-
-
Purification:
-
Recrystallize the crude product from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain the pure 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid.[4]
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
-
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid.
Characterization and Quality Control
The identity and purity of the synthesized 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of impurities.
-
FT-IR: To identify the characteristic functional groups (amide C=O, N-H, carboxylic acid O-H).
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
-
Chromatography:
-
TLC: For rapid monitoring of reaction progress and purity assessment.
-
HPLC: For quantitative purity analysis.
-
Safety Considerations
-
2-Methoxybenzoyl chloride is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a well-ventilated fume hood.
-
Sodium hydroxide and hydrochloric acid are corrosive. Handle with care and appropriate PPE.
Conclusion
The synthesis of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid via the Schotten-Baumann reaction is a reliable and well-understood process. By carefully controlling the reaction conditions, particularly temperature and the rate of addition of the acylating agent, high yields of the desired product can be achieved. The protocol provided in this guide, grounded in established chemical principles, offers a robust starting point for researchers in the field. As with any chemical synthesis, careful execution and appropriate analytical characterization are paramount to ensuring the quality and integrity of the final compound.
References
- Paquet, A. (1980). Preparation of some long-chain N-acyl derivatives of essential amino acids for nutritional studies. Canadian Journal of Biochemistry, 58(6), 573-576.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Amides from 2-Methoxybenzoyl Chloride and Anilines.
- BenchChem. (2025). Application Notes and Protocols for Chloroacetyl-L-methionine Reactions.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction.
- U.S. Patent No. 4,011,263. (1977). Process for the production of n-acetyl-l-methionine.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
- L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction.
Sources
N-(2-methoxybenzoyl)methionine properties
An In-Depth Technical Guide to N-(2-methoxybenzoyl)methionine: Synthesis, Characterization, and Biological Postulates
Abstract
This technical guide provides a comprehensive overview of N-(2-methoxybenzoyl)methionine, a derivative of the essential amino acid L-methionine. While specific research on this compound is not widely published, this document extrapolates from established principles of organic synthesis, analytical chemistry, and the well-documented biological roles of methionine to present a robust framework for its study. We will cover its structural and physicochemical properties, propose a detailed synthetic protocol based on modern amide coupling techniques, and outline a workflow for its purification and characterization. Furthermore, this guide delves into the postulated biological activities and potential mechanisms of action, grounding these hypotheses in the pivotal roles of methionine in cellular metabolism. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel amino acid derivatives as potential therapeutic agents or research tools.
Introduction
The Methionine Backbone: An Essential Amino Acid
Methionine is a sulfur-containing, essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from dietary sources.[1] Its roles extend far beyond being a simple building block for proteins. Methionine is the initiating amino acid in eukaryotic protein synthesis and a central node in cellular metabolism.[1][2] Its metabolic product, S-adenosylmethionine (SAM), is the universal methyl donor for the methylation of DNA, proteins, and lipids, playing a critical role in gene regulation and cellular signaling.[2] Furthermore, through the transsulfuration pathway, methionine is a precursor to cysteine, which is essential for the synthesis of the major cellular antioxidant, glutathione.[2] Given its central metabolic importance, the pathways involving methionine are frequently explored as targets for therapeutic intervention in diseases ranging from cancer to metabolic and neurodegenerative disorders.[3]
The N-Acyl Modification: A Strategy for Modulating Bioactivity
N-acylation, the attachment of an acyl group to the alpha-amino group of an amino acid, is a well-established strategy in medicinal chemistry. This modification can profoundly alter the parent molecule's properties by:
-
Increasing Lipophilicity: Enhancing the ability to cross cellular membranes.
-
Improving Metabolic Stability: Protecting the amino group from enzymatic degradation.
-
Altering Receptor Binding: Introducing new points of interaction with biological targets.
-
Creating Prodrugs: Designing molecules that release the active amino acid under specific physiological conditions.
N-(2-methoxybenzoyl)methionine: A Novel Derivative
N-(2-methoxybenzoyl)methionine is the product of an amide bond formation between the alpha-amino group of L-methionine and the carboxyl group of 2-methoxybenzoic acid. The introduction of the 2-methoxybenzoyl moiety imparts a rigid, aromatic structure with a specific electronic and steric profile. This guide provides a foundational technical dossier for this compound, from its chemical synthesis to its potential biological significance.
Physicochemical and Structural Properties
Chemical Structure and Nomenclature
-
IUPAC Name: (2S)-2-[(2-methoxybenzoyl)amino]-4-(methylthio)butanoic acid
-
Molecular Formula: C₁₃H₁₇NO₄S
-
Molecular Weight: 283.34 g/mol
-
Chemical Structure:
(A proper image would be generated here)
Predicted Physicochemical Properties
The following table summarizes the predicted properties of N-(2-methoxybenzoyl)methionine, calculated using standard computational models.
| Property | Value | Source |
| Molecular Weight | 283.34 g/mol | Calculated |
| Molecular Formula | C₁₃H₁₇NO₄S | Calculated |
| XLogP3 | 1.9 | Predicted |
| Hydrogen Bond Donor Count | 2 | Predicted |
| Hydrogen Bond Acceptor Count | 5 | Predicted |
| Rotatable Bond Count | 6 | Predicted |
Anticipated Spectroscopic Profile
-
¹H NMR: Expected signals would include aromatic protons from the benzoyl ring (approx. 6.9-7.8 ppm), the amide proton (approx. 8.0-8.5 ppm), the alpha-proton of methionine (approx. 4.5-4.8 ppm), the methoxy group singlet (approx. 3.9 ppm), and aliphatic protons from the methionine side chain, including the S-methyl singlet (approx. 2.1 ppm).
-
¹³C NMR: Key resonances anticipated include those for the carbonyl carbons (amide and carboxylic acid, >170 ppm), aromatic carbons (110-160 ppm), the alpha-carbon (approx. 53 ppm), the methoxy carbon (approx. 56 ppm), and aliphatic side-chain carbons.
-
Mass Spectrometry (ESI-MS): The expected molecular ion peak would be at m/z 284.09 [M+H]⁺ in positive ion mode and m/z 282.08 [M-H]⁻ in negative ion mode.
Synthesis and Purification
Retrosynthetic Analysis
The synthesis of N-(2-methoxybenzoyl)methionine is most directly achieved via an amide coupling reaction between L-methionine and an activated derivative of 2-methoxybenzoic acid. The primary challenge is to form the amide bond under mild conditions to prevent racemization of the chiral center in methionine.
// Nodes Methionine [label="L-Methionine"]; BenzoicAcid [label="2-Methoxybenzoic Acid"]; Coupling [label="Coupling Reagents\n(EDC, HOBt)", shape=ellipse, fillcolor="#FFFFFF"]; ActivatedEster [label="Activated Intermediate\n(O-acylisourea ester)"]; Product [label="N-(2-methoxybenzoyl)methionine", fillcolor="#E8F0FE", fontcolor="#1967D2"];
// Edges BenzoicAcid -> Coupling [label="Activation"]; Coupling -> ActivatedEster; Methionine -> ActivatedEster [label="Nucleophilic Attack"]; ActivatedEster -> Product; }
Diagram 1: Synthetic workflow for N-(2-methoxybenzoyl)methionine via amide coupling.
Key Reagents and Rationale
-
L-Methionine: The amino acid backbone.[4]
-
2-Methoxybenzoic Acid: The acyl group donor.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble carbodiimide that activates the carboxylic acid group of 2-methoxybenzoic acid, making it susceptible to nucleophilic attack.[5][6] It is preferred for its mild reaction conditions and the easy removal of its urea byproduct via aqueous workup.
-
Hydroxybenzotriazole (HOBt): An additive used with EDC to suppress racemization and improve the efficiency of the coupling reaction.[6]
-
Solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)): An aprotic solvent to dissolve the reactants without interfering with the reaction.
-
Base (e.g., Diisopropylethylamine (DIPEA)): A non-nucleophilic base to neutralize the hydrochloride salt of EDC and maintain an optimal pH for the reaction.[6]
Detailed Experimental Protocol: Amide Coupling
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-methoxybenzoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.1 eq) portion-wise and stir the mixture for 30 minutes to allow for the formation of the activated ester.
-
Addition of Amino Acid: In a separate flask, prepare a solution of L-methionine (1.2 eq) and DIPEA (2.5 eq) in DCM.
-
Coupling Reaction: Add the L-methionine solution dropwise to the activated ester solution at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization Workflow
The crude product typically requires purification to remove unreacted starting materials and byproducts.
// Nodes Crude [label="Crude Product\n(from workup)"]; Purification [label="Flash Column Chromatography\n(Silica Gel, e.g., EtOAc/Hexanes)"]; Fractions [label="Collect & Combine\nPure Fractions (TLC)"]; SolventRemoval [label="Solvent Evaporation\n(Rotary Evaporator)"]; PureProduct [label="Pure N-(2-methoxybenzoyl)methionine", fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; Characterization [label="Structural Characterization\n(NMR, MS, HPLC)", shape=parallelogram, fillcolor="#FFFFFF"];
// Edges Crude -> Purification; Purification -> Fractions; Fractions -> SolventRemoval; SolventRemoval -> PureProduct; PureProduct -> Characterization; }
Diagram 2: General workflow for the purification and characterization of the final product.
Postulated Biological Activity and Mechanism of Action
The Methionine Metabolic Network
Methionine metabolism is a highly regulated network essential for cellular function.[3] The three primary fates of methionine are incorporation into proteins, conversion to SAM for methylation reactions (transmethylation), and conversion to cysteine (transsulfuration).[2]
// Nodes Met [label="Methionine", fillcolor="#FEF7E0", fontcolor="#202124"]; Protein [label="Protein Synthesis", fillcolor="#FCE8E6", fontcolor="#202124"]; SAM [label="S-adenosylmethionine\n(SAM)", fillcolor="#E8F0FE", fontcolor="#1967D2"]; SAH [label="S-adenosylhomocysteine\n(SAH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hcy [label="Homocysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cys [label="Cysteine", fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; Methylation [label="Methylation\n(DNA, proteins, etc.)", shape=ellipse, fillcolor="#FFFFFF"];
// Edges Met -> Protein; Met -> SAM [label="MAT"]; SAM -> SAH [label="Methyltransferase"]; SAM -> Methylation [style=dashed]; SAH -> Hcy; Hcy -> Met [label="Remethylation"]; Hcy -> Cys [label="Transsulfuration"]; }
Diagram 3: Simplified overview of key methionine metabolic pathways.
Potential Points of Intervention
The N-acylation of methionine could create a molecule with several potential biological activities:
-
Enzyme Inhibition: N-(2-methoxybenzoyl)methionine could act as a competitive inhibitor for enzymes that use methionine as a substrate, such as methionine aminopeptidases (MetAPs), which are targets in angiogenesis.[7] The bulky benzoyl group could block access to the enzyme's active site.
-
Prodrug Delivery: The amide bond could be susceptible to hydrolysis by cellular amidases, leading to the controlled release of L-methionine and 2-methoxybenzoic acid. This could be a strategy to modulate local concentrations of methionine in specific tissues.
-
Modulation of Methionine Transport: The modified amino acid may interact differently with cellular amino acid transporters, potentially altering methionine uptake and availability.
-
Intrinsic Activity of the Moiety: The 2-methoxybenzoyl group itself may confer novel biological activity, interacting with unforeseen cellular targets. Benzamide derivatives are known to possess a wide range of biological activities.[6]
Rationale for Drug Development Exploration
Given the crucial role of methionine metabolism in rapidly proliferating cells, derivatives like N-(2-methoxybenzoyl)methionine could be investigated as potential anti-cancer agents. Methionine restriction has been shown to have anti-tumor effects, and a molecule that interferes with methionine utilization could mimic this state.[3] Additionally, due to methionine's role in redox balance via glutathione synthesis, this compound could be explored in the context of diseases involving oxidative stress.
Analytical Methodologies
A robust analytical workflow is critical to confirm the identity, purity, and stability of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess purity and quantify the compound.
-
Typical Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm) to detect the aromatic benzoyl group.
-
Expected Result: A single, sharp peak indicating a pure compound.
-
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight and aid in structural elucidation.
-
Typical Conditions:
-
Ionization: Electrospray Ionization (ESI), positive or negative mode.
-
Analysis: High-resolution mass spectrometry (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, confirming the elemental composition.
-
Tandem MS (MS/MS): Fragmentation of the parent ion can provide structural information, such as the loss of the carboxylic acid group or cleavage of the methionine side chain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: Unambiguous structural confirmation.
-
Experiments:
-
¹H NMR: Confirms the presence of all protons and their chemical environments.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC): Used to establish connectivity between protons and carbons, providing definitive structural proof.
-
Conclusion and Future Directions
N-(2-methoxybenzoyl)methionine represents an unexplored derivative of a metabolically critical amino acid. This guide provides the necessary theoretical and practical framework for its synthesis, purification, and characterization. The logical next steps for researchers would be to perform the actual synthesis and confirm its structure and purity using the analytical methods described. Following this, in vitro and cell-based assays are essential to explore the biological hypotheses presented. Screening against key enzymes in the methionine metabolic pathway, assessing its effects on cell proliferation in normal and cancerous cell lines, and evaluating its metabolic stability would be critical experiments to determine its potential as a valuable research tool or a starting point for drug discovery.
References
-
Glycine, N-(2-methoxybenzoyl)-, methyl ester. NIST Chemistry WebBook. [Link]
-
Methionine. Wikipedia. [Link]
-
Chemical Protein Synthesis Using a Second-Generation N-Acylurea Linker for the Preparation of Peptide-Thioester Precursors. PubMed. [Link]
-
Methionine Sources Differently Affect Production of Reactive Oxygen Species, Mitochondrial Bioenergetics, and Growth of Murine and Quail Myoblasts In Vitro. National Institutes of Health (NIH). [Link]
-
Methionine AminoPeptidase Type-2 Inhibitors Targeting Angiogenesis. PubMed. [Link]
-
The role of methionine on metabolism, oxidative stress, and diseases. ResearchGate. [Link]
-
The specific features of methionine biosynthesis and metabolism in plants. PubMed Central. [Link]
-
Methionine: A metabolically unique amino acid. ResearchGate. [Link]
- Process for the preparation of methionine.
-
The role of methionine on metabolism, oxidative stress, and diseases. PubMed. [Link]
-
N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. ResearchGate. [Link]
-
N-Benzoyl-L-methionine | C12H15NO3S. PubChem. [Link]
- Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
-
What is the mechanism of Methionine?. Patsnap Synapse. [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Institutes of Health (NIH). [Link]
-
2-Mercaptonicotinoyl glycine, a new potent melanogenesis inhibitor, exhibits a unique mode of action while preserving melanocyte integrity. PubMed. [Link]
-
The mechanism of action of Na glutamate, lysine HCl, and piperazine-N,N'-bis(2-ethanesulfonic acid) in the stabilization of tubulin and microtubule formation. ResearchGate. [Link]
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- 1. What is the mechanism of Methionine? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. The role of methionine on metabolism, oxidative stress, and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methionine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methionine AminoPeptidase Type-2 Inhibitors Targeting Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic Acid
CAS Registry Number: 65054-83-3
Prepared for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-[(2-methoxybenzoyl)amino]-4-(methylthio)butanoic acid, an N-acylated derivative of the essential amino acid methionine. This document delves into its chemical synthesis, theoretical physicochemical properties, and potential applications, drawing upon established principles of organic chemistry and data from analogous compounds.
Introduction and Chemical Identity
2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid, also known as N-(2-methoxybenzoyl)methionine, belongs to the class of N-acyl amino acids. These compounds are characterized by an acyl group attached to the amino group of an amino acid. The presence of the methoxybenzoyl group and the sulfur-containing side chain of methionine suggests a molecule with potential for diverse chemical interactions and biological activities.
Molecular Structure:
Caption: Chemical structure of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₄S | Calculated |
| Molecular Weight | 283.34 g/mol | Calculated |
| CAS Registry Number | 65054-83-3 | |
| Appearance | White to off-white solid (Predicted) | |
| Purity | 95% |
Synthesis and Reaction Mechanisms
The synthesis of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid can be effectively achieved through the Schotten-Baumann reaction.[1][2] This well-established method involves the acylation of the amino group of methionine with 2-methoxybenzoyl chloride in the presence of a base.[1][3]
Reaction Scheme:
Caption: Synthesis of the target compound via the Schotten-Baumann reaction.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on the general principles of the Schotten-Baumann reaction for N-acylation of amino acids.[1][2][4]
Materials:
-
L-Methionine
-
2-Methoxybenzoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Water (deionized)
Procedure:
-
Dissolution of Methionine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-methionine in a 1M aqueous solution of sodium hydroxide at room temperature. The basic solution deprotonates the carboxylic acid and amino groups of methionine, making the amino group a more potent nucleophile.
-
Acylation: Cool the solution in an ice bath. Slowly add 2-methoxybenzoyl chloride dropwise to the stirred solution. The acylation of the amino group of methionine by the acyl chloride occurs. The reaction is exothermic and maintaining a low temperature is crucial to minimize side reactions.
-
Reaction Monitoring: Allow the reaction to stir for 2-3 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Acidification: After the reaction is complete, carefully acidify the mixture with 2M hydrochloric acid to a pH of approximately 2-3. This step protonates the carboxylate group, leading to the precipitation of the N-acylated amino acid product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
-
Drying: Dry the purified product under vacuum to obtain a white to off-white solid.
Physicochemical and Spectroscopic Properties (Theoretical)
| Property | Predicted Value |
| Melting Point | 120-130 °C |
| Solubility | Soluble in methanol, ethanol, and acetone; sparingly soluble in water. |
| pKa (Carboxylic Acid) | ~3-4 |
| LogP | ~2.5 |
Theoretical Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
-
δ 7.8-8.0 (m, 1H): Aromatic proton ortho to the carbonyl group.
-
δ 6.9-7.5 (m, 3H): Remaining aromatic protons.
-
δ 6.5-7.0 (d, 1H): Amide proton (NH).
-
δ 4.8-5.0 (m, 1H): α-proton of the methionine moiety.
-
δ 3.9 (s, 3H): Methoxy group protons (-OCH₃).
-
δ 2.6-2.8 (t, 2H): Methylene protons adjacent to the sulfur atom (-S-CH₂-).
-
δ 2.1 (s, 3H): Methyl protons of the methylthio group (-S-CH₃).
-
δ 2.0-2.3 (m, 2H): β-protons of the methionine moiety.
¹³C NMR (100 MHz, CDCl₃):
-
δ 173-175: Carboxylic acid carbon.
-
δ 165-167: Amide carbonyl carbon.
-
δ 157-159: Aromatic carbon attached to the methoxy group.
-
δ 120-135: Other aromatic carbons.
-
δ 55-57: Methoxy carbon.
-
δ 52-54: α-carbon of the methionine moiety.
-
δ 30-32: Methylene carbon adjacent to the sulfur atom.
-
δ 28-30: β-carbon of the methionine moiety.
-
δ 15-17: Methyl carbon of the methylthio group.
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
3300-3400: N-H stretching (amide).
-
2800-3000: C-H stretching (aliphatic and aromatic).
-
1700-1725: C=O stretching (carboxylic acid).
-
1630-1660: C=O stretching (amide I band).
-
1510-1550: N-H bending (amide II band).
-
1240-1260: C-O stretching (aryl ether).
Mass Spectrometry (Electron Ionization - EI):
-
[M]⁺: 283 (Molecular ion).
-
Characteristic Fragments: m/z 135 (2-methoxybenzoyl cation), m/z 148 (methionine fragment after loss of the carboxyl group), m/z 61 (CH₃SCH₂⁺).
Potential Applications and Biological Significance
While specific biological activities of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid have not been extensively reported, the broader class of N-acyl amino acids has garnered significant interest in various fields.
-
Drug Development: N-acylation can modify the pharmacokinetic properties of amino acids, potentially enhancing their bioavailability and therapeutic efficacy.[6] Methionine itself plays a crucial role in various metabolic pathways, and its acylated derivatives could act as prodrugs or modulators of these pathways.
-
Signaling Molecules: Some N-acyl amino acids act as endogenous signaling molecules, involved in processes such as inflammation and pain perception. The unique structure of this compound may confer novel signaling properties.
-
Material Science: The amphiphilic nature of N-acyl amino acids makes them suitable for applications as surfactants and in the formation of self-assembling structures.
Safety and Handling
No specific toxicity data is available for 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid. However, based on the safety data for its parent compounds, methionine and 2-methoxybenzoyl chloride, general laboratory safety precautions should be observed.[1][7]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
Conclusion
2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid is a readily synthesizable N-acylated methionine derivative. While specific experimental data on its properties and biological activity are limited, its chemical structure suggests a range of potential applications in medicinal chemistry and material science. This guide provides a foundational understanding of this compound, outlining a plausible synthetic route and theoretical properties to facilitate further research and development.
References
- AK Scientific, Inc. CAS# 65054-83-3. Purity: 95%. EC: Not available. 4. First Aid Measures ... Physical and Chemical Properties.
- Creative Proteomics Blog. (2024, June 17).
- Fisher Scientific. (2013, October 15).
- SATHEE. Chemistry Schotten Baumann Reaction.
- Grokipedia. Schotten–Baumann reaction.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- NIST. Glycine, N-(2-methoxybenzoyl)
- BenchChem. (2025). A Comprehensive Review of N-Acyl-Alpha-Amino Acids: Synthesis, Biological Activity, and Therapeutic Potential.
- Frontiers. (2022, January 2). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine.
- Cheméo. Chemical Properties of Glycine, N-(2-methoxybenzoyl)-, methyl ester (CAS 27796-49-2).
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
- Wikipedia. Methionine.
- Wikipedia. Schotten–Baumann reaction.
- PubMed. (2016).
- MDPI. (2024, February 9). Methionine Supplementation Affects Metabolism and Reduces Tumor Aggressiveness in Liver Cancer Cells.
- Creative Proteomics.
- Fengchen. N-Acetyl-DL-Methionine, N Acetyl DL Methionine, N-Acetylmethionine CAS 1115-47-5.
- PubMed Central. (1998, June 23). The specific features of methionine biosynthesis and metabolism in plants.
- MedChemExpress. N-Acetyl-L-methionine (N-Acetylmethionine)
- ChemicalBook. N-Acetyl-L-methionine | 65-82-7.
- ChemicalBook. N-Acetyl-DL-methionine | 1115-47-5.
- ResearchGate. (2017, July 3). (PDF)
- MDPI.
- SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity.
- ijirset.
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An In-Depth Technical Guide to 2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid, also known as N-(2-methoxybenzoyl)-DL-methionine, is a unique N-acyl derivative of the essential amino acid methionine. This guide provides a comprehensive overview of its chemical structure, fundamental properties, and the broader context of N-acyl amino acids. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes available information on closely related analogs and foundational chemical principles to offer a scientifically grounded perspective for research and development professionals.
Introduction: The Significance of N-Acyl Amino Acids
N-acyl amino acids (NAAAs) are a diverse class of lipid signaling molecules that play crucial roles in a variety of physiological processes.[1] Structurally, they consist of an amino acid linked to a fatty acid via an amide bond. This unique combination of a hydrophilic amino acid head and a lipophilic acyl tail imparts amphipathic properties to these molecules, enabling them to interact with both aqueous and lipid environments.
The biological functions of NAAAs are extensive and include involvement in inflammation, pain perception, and energy metabolism.[2] Their structural similarity to endocannabinoids has led to significant interest in their therapeutic potential. The specific biological activity of an NAAA is determined by the nature of both the amino acid and the acyl chain.
This guide focuses on a specific NAAA, 2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid, which incorporates the essential sulfur-containing amino acid, methionine. Methionine itself is a critical component of proteins and a precursor for important metabolites, including S-adenosylmethionine (SAMe), a universal methyl donor.[3] The introduction of a 2-methoxyphenylformamido group to the nitrogen of methionine creates a molecule with distinct chemical properties and potential for novel biological activities.
Molecular Structure and Properties
The foundational step in understanding the potential of 2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid is a thorough analysis of its molecular structure.
Chemical Structure
The chemical structure of 2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid is presented below.
Figure 1: Chemical structure of 2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid.
This versatile small molecule scaffold possesses several key functional groups that dictate its chemical behavior:[4]
-
Carboxylic Acid: The -COOH group is acidic and can participate in hydrogen bonding and salt formation.
-
Amide: The formamido linkage (-NH-C=O) is a stable amide bond.
-
Thioether: The methylsulfanyl group (-S-CH₃) provides a site for potential oxidation and metal coordination.
-
Aromatic Ring: The methoxyphenyl group introduces aromaticity and can engage in π-stacking interactions.
-
Methoxy Group: The -OCH₃ group on the phenyl ring is an electron-donating group, which can influence the reactivity of the aromatic system.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₄S | [4] |
| Molecular Weight | 283.35 g/mol | [4] |
| CAS Number | 65054-83-3 | [4] |
| SMILES | COC1=CC=CC=C1C(=O)NC(CCSC)C(=O)O | [4] |
Table 1: Physicochemical Properties of 2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid.
Synthesis and Characterization
The synthesis of N-acyl amino acids, including N-(2-methoxybenzoyl)-DL-methionine, is typically achieved through the acylation of the parent amino acid.
General Synthesis Pathway
A common and well-established method for the synthesis of N-acyl amino acids is the Schotten-Baumann reaction. This reaction involves the acylation of an amino acid with an acyl chloride in the presence of a base.
Figure 2: General synthesis workflow for N-(2-methoxybenzoyl)-DL-methionine.
Experimental Protocol: A Representative Schotten-Baumann Acylation
The following is a generalized protocol based on standard procedures for the synthesis of N-acyl amino acids. Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, would be necessary to achieve high yields and purity for the target compound.
-
Dissolution of Amino Acid: Dissolve DL-methionine in an aqueous solution of sodium hydroxide. The base serves to deprotonate the amino group, increasing its nucleophilicity.
-
Acylation: Cool the solution in an ice bath and add 2-methoxybenzoyl chloride dropwise with vigorous stirring. The acyl chloride is typically dissolved in a water-miscible organic solvent, such as dioxane, to facilitate the reaction.
-
Reaction Monitoring: Maintain the reaction at a low temperature and monitor its progress by thin-layer chromatography (TLC).
-
Acidification: Upon completion, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the N-acyl amino acid product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water to remove inorganic salts, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Characterization Techniques
The structural elucidation and confirmation of the synthesized product would rely on a combination of spectroscopic and spectrometric techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would provide information on the number and connectivity of protons in the molecule. Expected signals would include those for the aromatic protons, the methoxy group protons, the methyl group of the thioether, the methylene protons of the butanoic acid chain, and the methine proton at the alpha-carbon.
-
¹³C NMR: Would show signals for all unique carbon atoms, confirming the presence of the carbonyls (acid and amide), the aromatic carbons, and the aliphatic carbons.
-
-
Infrared (IR) Spectroscopy: Would reveal the presence of key functional groups. Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of the acid and amide, and C-O and C-S stretches.
-
Mass Spectrometry (MS): Would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming the structure.
Potential Biological Significance and Research Applications
While specific biological studies on 2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid are not prominent in the literature, its structural components suggest several avenues for investigation.
Methionine Metabolism and Bioavailability
N-acylation of amino acids can significantly alter their metabolic fate and bioavailability. Studies on other N-acyl methionine derivatives have shown varied utilization by organisms. For instance, the bioavailability of N-acyl-L-methionine derivatives can be influenced by the length of the acyl chain.[5] Research into N-acetyl-L-methionine has demonstrated its efficacy as a methionine source in animal nutrition.[6] Investigating the enzymatic hydrolysis of the amide bond in N-(2-methoxybenzoyl)-DL-methionine would be crucial to determine if it can serve as a pro-drug for methionine delivery.
Antioxidant and Anti-inflammatory Potential
Methionine plays a key role in cellular antioxidant defense through its conversion to cysteine and subsequently glutathione. The introduction of the 2-methoxybenzoyl group could modulate this activity or introduce new pharmacological properties. The salicylate-like moiety (2-hydroxybenzoyl group, structurally similar to the 2-methoxybenzoyl group) in related compounds suggests potential anti-inflammatory effects.[7]
Drug Development Scaffold
The structure of 2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid presents a versatile scaffold for the development of new therapeutic agents.[4] The various functional groups can be modified to optimize properties such as solubility, cell permeability, and target binding affinity. The thioether group, for example, could be a target for developing compounds with redox-modulating activities.
Future Directions and Conclusion
2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid represents an intriguing, yet underexplored, derivative of methionine. While this guide provides a foundational understanding based on its chemical structure and the known properties of related compounds, further experimental investigation is necessary to fully elucidate its physicochemical properties, biological activities, and therapeutic potential.
Future research should focus on:
-
Optimized Synthesis and Full Characterization: Development of a robust and scalable synthesis protocol followed by comprehensive spectroscopic and spectrometric analysis.
-
In Vitro and In Vivo Biological Evaluation: Assessment of its metabolic stability, bioavailability, antioxidant and anti-inflammatory properties, and potential as a methionine pro-drug.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the acyl group and the amino acid to explore the impact on biological activity.
References
- Finot, P. A., & Magnenat, E. (1981). Determination of bioavailability of some long-chain N-substituted derivatives of L-methionine and L-lysine. Journal of Agricultural and Food Chemistry, 29(4), 823-827.
- Baker, D. H. (1979). Efficacy of the D- and L-isomers of N-acetylmethionine for chicks fed diets containing either crystalline amino acids or intact protein. The Journal of Nutrition, 109(6), 970-974.
-
PubChem. (n.d.). Dextro-rotatory enantiomer of methyl alpha-5 (4,5,6,7-tetrahydro (3,2-c) thieno pyridyl) (2-chlorophenyl)-acetate and the pharmaceutical compositions containing it. Retrieved from [Link]
- Michalska, D., et al. (2023). The Fate of Sulfur Radical Cation of N-Acetyl-Methionine: Deprotonation vs.
- Di Marzo, V., & Piscitelli, F. (2015). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. International Journal of Molecular Sciences, 16(12), 29069-29092.
-
Organic Syntheses. (n.d.). DL-Methionine. Retrieved from [Link]
- Sass, G., et al. (2011). Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines. Journal of Neurochemistry, 118(2), 187-194.
-
PubChem. (n.d.). (2R)-2-formamido-4-(methylsulfanyl)butanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). L-Methionine. Retrieved from [Link]
- The International Pharmacopoeia. (n.d.). DL-Methionine (DL-Methioninum).
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-
Wikipedia. (n.d.). Methionine. Retrieved from [Link]
- Knight, C. D., & Dibner, J. J. (1984). Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway. The Journal of Nutrition, 114(9), 1716-1723.
- Redalyc. (2024). Simulation and conceptual design of a dl-methionine production process by the chemical synthesis route. Revista ION, 37(1), 65-81.
-
Human Metabolome Database. (n.d.). (±)-2-Hydroxy-4-(methylthio)butanoic acid (HMDB0037115). Retrieved from [Link]
- Google Patents. (n.d.). Process for the production of dl-methionine composition.
-
NIST. (n.d.). Glycine, N-(2-methoxybenzoyl)-, methyl ester. Retrieved from [Link]
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NIST. (n.d.). DL-Methionine. Retrieved from [Link]
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NIST. (n.d.). Glycine, N-(2-methoxybenzoyl)-, methyl ester. Retrieved from [Link]
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The Multifaceted Biological Activities of N-Acyl Methionine Derivatives: A Technical Guide for Researchers
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of N-acyl methionine derivatives. Moving beyond a high-level summary, this document delves into the synthesis, mechanisms of action, and therapeutic potential of this promising class of molecules, with a focus on their antioxidant, anti-inflammatory, and neuroprotective properties. The information presented herein is grounded in scientific literature and is intended to serve as a valuable resource for designing and executing further research in this field.
Introduction: The Significance of N-Acyl Methionine Derivatives
Methionine, an essential sulfur-containing amino acid, is a fundamental building block for proteins and a key player in numerous metabolic pathways.[1] Its unique chemical structure, featuring a flexible thioether side chain, makes it susceptible to oxidation, a characteristic that paradoxically contributes to its role in antioxidant defense. The acylation of the amino group of methionine gives rise to N-acyl methionine derivatives, a modification that can significantly alter the parent molecule's physicochemical properties and biological activities.
The most well-studied derivative, N-acetyl-L-methionine (NAM), has long been recognized as a bioavailable source of methionine.[2] However, the scientific community's interest in N-acyl methionine derivatives has expanded to encompass a broader range of acyl chain lengths, from short-chain to long-chain fatty acids. This guide will explore the diverse biological landscape of these derivatives, highlighting the influence of the acyl moiety on their therapeutic potential.
Synthesis of N-Acyl Methionine Derivatives
The synthesis of N-acyl methionine derivatives is a critical first step in their biological evaluation. The choice of synthetic route often depends on the desired acyl chain length and the need to preserve the stereochemistry of the methionine backbone.
Synthesis of N-Acetyl-L-Methionine
A common and efficient method for the synthesis of N-acetyl-L-methionine involves the reaction of L-methionine with acetic anhydride in an aqueous alkaline solution. This process is typically carried out at a controlled temperature and pH to ensure high yields and purity.[3]
Synthesis of Long-Chain N-Acyl Methionine Derivatives
For the synthesis of derivatives with longer acyl chains (e.g., palmitoyl, stearoyl), a common strategy involves the use of activated fatty acid esters. One such method utilizes succinimidyl esters of fatty acids, which react with unprotected methionine to yield the desired long-chain N-acyl derivatives.[4]
Experimental Protocol: Synthesis of N-Stearoyl-L-Methionine [4]
-
Preparation of N-Hydroxysuccinimide Ester of Stearic Acid:
-
Dissolve stearic acid and N-hydroxysuccinimide in an appropriate solvent (e.g., dichloromethane).
-
Add a coupling agent, such as dicyclohexylcarbodiimide (DCC), and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate to obtain the crude N-hydroxysuccinimide ester.
-
Purify the product by recrystallization or column chromatography.
-
-
Acylation of L-Methionine:
-
Dissolve L-methionine in a suitable aqueous buffer (e.g., sodium bicarbonate solution).
-
Add a solution of the purified N-hydroxysuccinimide ester of stearic acid in an organic solvent (e.g., dioxane) to the methionine solution.
-
Stir the biphasic mixture vigorously at room temperature for several hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the N-stearoyl-L-methionine.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Further purify the product by recrystallization.
-
Antioxidant Activity of N-Acyl Methionine Derivatives
The sulfur atom in the methionine side chain is a key contributor to its antioxidant properties. N-acylation can modulate this activity, and N-acyl methionine derivatives have demonstrated significant potential as antioxidant agents.
Mechanism of Antioxidant Action
N-acyl methionine derivatives can exert their antioxidant effects through several mechanisms:
-
Direct Radical Scavenging: The thioether group in the methionine side chain can be oxidized by reactive oxygen species (ROS), thereby neutralizing these damaging molecules. N-acetyl-L-methionine has been shown to be a superior ROS scavenger compared to N-acetyl-L-tryptophan in protecting human serum albumin from oxidative damage.[4]
-
Activation of the Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE). L-methionine itself can activate the Nrf2-ARE pathway, leading to increased synthesis of endogenous antioxidants like glutathione.[5] It is plausible that N-acyl methionine derivatives, by providing a source of methionine, can also indirectly activate this protective pathway. N-acetylcysteine (NAC), a related thiol-containing compound, is a known activator of the Nrf2 pathway.[6]
Diagram: Nrf2-ARE Signaling Pathway
Caption: Activation of the Nrf2-ARE pathway by N-acyl methionine derivatives.
Experimental Evaluation of Antioxidant Activity
Several in vitro assays can be employed to quantify the antioxidant potential of N-acyl methionine derivatives.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Prepare a stock solution of the N-acyl methionine derivative in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add various concentrations of the test compound to the wells.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Table 1: Comparative Antioxidant Activity of Methionine Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| N-Acetyl-L-Methionine | Hydroxyl Radical Scavenging | > N-Acetyl-L-Tryptophan | [4] |
| S-Adenosyl-L-Methionine | Hydroxyl Radical Scavenging | > Glutathione | [7] |
Anti-inflammatory Activity of N-Acyl Methionine Derivatives
Chronic inflammation is a hallmark of many diseases. N-acyl amino acids, as a class, have demonstrated significant anti-inflammatory properties, and N-acyl methionine derivatives are emerging as promising candidates in this area.
Mechanism of Anti-inflammatory Action
A key mechanism underlying the anti-inflammatory effects of many compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammatory gene expression, including pro-inflammatory cytokines like TNF-α and IL-6. While direct evidence for N-acyl methionine derivatives is still emerging, studies on related compounds suggest a plausible mechanism. For instance, S-adenosyl-L-methionine (SAM), a metabolite of methionine, has been shown to abolish NF-κB activation.[8] Methionyl-methionine has also been found to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[9]
Diagram: Inhibition of NF-κB Signaling
Caption: Proposed inhibition of the NF-κB signaling pathway by N-acyl methionine derivatives.
Experimental Evaluation of Anti-inflammatory Activity
Cell-based assays are invaluable for screening and characterizing the anti-inflammatory effects of N-acyl methionine derivatives.
Experimental Protocol: Measurement of Nitric Oxide Production in LPS-Stimulated Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the N-acyl methionine derivative for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control and an LPS-only control.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Cell Viability Assay (MTT or MTS): Perform a cell viability assay on the remaining cells to ensure that the observed reduction in nitric oxide is not due to cytotoxicity.
Neuroprotective Activity of N-Acyl Methionine Derivatives
The brain is particularly vulnerable to oxidative stress and inflammation, which are key contributors to neurodegenerative diseases. N-acyl amino acids have shown promise as neuroprotective agents, and there is a growing interest in the potential of N-acyl methionine derivatives in this context.
Mechanism of Neuroprotective Action
The neuroprotective effects of N-acyl methionine derivatives are likely multifactorial, stemming from their antioxidant and anti-inflammatory properties. By quenching ROS and inhibiting inflammatory signaling in the brain, these compounds can help to preserve neuronal integrity and function. Furthermore, some long-chain N-acyl amino acids, such as N-stearoyl-L-tyrosine, have been reported to have direct neuroprotective effects.[10] The endogenous presence of N-acetylmethionine in the brain suggests a potential physiological role in neuronal health.
Experimental Evaluation of Neuroprotective Activity
In vitro models of neuronal stress are essential for the initial screening of neuroprotective compounds.
Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to differentiate into a more neuron-like phenotype by treating with retinoic acid for several days.
-
Treatment: Pre-treat the differentiated cells with various concentrations of the N-acyl methionine derivative for 24 hours.
-
Induction of Neurotoxicity: Induce neuronal stress using an appropriate toxin, such as 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model or hydrogen peroxide (H₂O₂) for an oxidative stress model.
-
Assessment of Cell Viability: After 24-48 hours of toxin exposure, assess cell viability using an MTT or LDH release assay.
-
Mechanistic Studies: To further investigate the mechanism of neuroprotection, assess markers of oxidative stress (e.g., intracellular ROS levels using DCFH-DA) and apoptosis (e.g., caspase-3 activity).
Structure-Activity Relationships and Future Directions
The biological activity of N-acyl methionine derivatives is intricately linked to the nature of the acyl chain. While N-acetylmethionine has been the most extensively studied, emerging evidence suggests that longer acyl chains may impart distinct properties. For instance, the bioavailability of N-acyl-L-methionine derivatives has been shown to vary with acyl chain length, with stearoyl-L-methionine demonstrating complete availability in rat growth studies. This suggests that longer-chain derivatives may have improved pharmacokinetic profiles.
Future research should focus on a systematic investigation of the structure-activity relationships of a homologous series of N-acyl methionine derivatives. This will involve the synthesis of derivatives with varying acyl chain lengths and degrees of saturation, followed by a comprehensive evaluation of their antioxidant, anti-inflammatory, and neuroprotective activities. Such studies will be instrumental in identifying lead compounds with optimal therapeutic potential.
Conclusion
N-acyl methionine derivatives represent a versatile and promising class of bioactive molecules. Their inherent antioxidant capacity, coupled with their potential to modulate key inflammatory and neuroprotective pathways, makes them attractive candidates for further investigation in the context of a wide range of diseases. This technical guide provides a solid foundation for researchers to explore the therapeutic potential of these fascinating compounds, from their synthesis to their detailed biological characterization. The provided protocols and mechanistic insights are intended to empower scientists to design and execute robust and meaningful studies that will advance our understanding of N-acyl methionine derivatives and their role in human health and disease.
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An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid is an N-acylated derivative of the essential amino acid L-methionine. While direct studies on its specific mechanism of action are not extensively available in current literature, its structural architecture provides a strong basis for a scientifically rigorous hypothesis. This guide posits that the primary mechanism of action for this compound is its function as a pro-drug, which, upon metabolic cleavage, releases L-methionine. This release subsequently engages the endogenous methionine metabolic pathways, most notably the transsulfuration pathway, leading to the synthesis of critical antioxidants such as glutathione. This document provides a comprehensive exploration of this hypothesized mechanism, the established biochemical pathways of its parent molecule, and a detailed roadmap of experimental protocols required to validate these hypotheses.
Introduction and Structural Analysis
2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid is structurally characterized by an L-methionine core, with a 2-methoxybenzoyl group attached to the alpha-amino group.[1][2] This modification significantly alters the physicochemical properties of the parent amino acid.
Structural Comparison:
| Compound | Core Structure | N-Terminus | Key Feature |
| L-Methionine | 4-(methylthio)butanoic acid | Primary Amine (-NH2) | Essential amino acid, direct precursor for protein synthesis and S-adenosylmethionine (SAM).[3][4] |
| 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA) | 4-(methylthio)butanoic acid | Hydroxyl (-OH) | A methionine analog, converted to L-methionine in vivo.[5][6] |
| 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid | 4-(methylthio)butanoic acid | Amide linkage with 2-methoxybenzoyl group | N-acylated derivative, hypothesized to be a pro-drug of L-methionine. |
The N-acylation with a methoxybenzoyl group is anticipated to increase the lipophilicity of the molecule compared to L-methionine, which may influence its absorption, distribution, metabolism, and excretion (ADME) profile, potentially enhancing its cellular uptake.
Hypothesized Mechanism of Action: A Pro-Drug Approach
The central hypothesis is that 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid serves as a pro-drug that is metabolized in vivo to yield L-methionine. The liberated L-methionine then enters its natural metabolic pathways.
Metabolic Activation
The amide bond linking the 2-methoxybenzoyl group to the methionine core is susceptible to hydrolysis by endogenous amidases or proteases, which are abundant in tissues such as the liver and intestines. This enzymatic cleavage would release L-methionine and 2-methoxybenzoic acid as metabolic byproducts.
Downstream Metabolic Pathways of Liberated L-Methionine
Once released, L-methionine integrates into several critical metabolic pathways:[7]
-
Protein Synthesis: As a fundamental building block for proteins.
-
Transmethylation Pathway: L-methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[7]
-
Transsulfuration Pathway: SAM, after donating its methyl group, is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can either be remethylated back to methionine or enter the transsulfuration pathway to be converted into cysteine.[8] Cysteine is a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[3][9]
This guide focuses on the transsulfuration pathway as a key downstream effector of the hypothesized pro-drug, given its profound implications for cellular redox homeostasis and protection against oxidative stress.[4][8]
Caption: Hypothesized metabolic activation and downstream pathway.
Experimental Validation Strategy
To rigorously test the proposed mechanism of action, a multi-step experimental approach is necessary.
Workflow for Mechanism of Action Elucidation
Caption: Experimental workflow for validating the pro-drug hypothesis.
Detailed Experimental Protocols
Protocol 1: In Vitro Metabolic Stability and Metabolite Identification
Objective: To determine if 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid is hydrolyzed to L-methionine by liver enzymes.
Methodology:
-
System Preparation:
-
Prepare a reaction mixture containing pooled human liver microsomes (or S9 fraction) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Pre-warm the mixture to 37°C.
-
-
Reaction Initiation:
-
Add the test compound (final concentration, e.g., 1-10 µM) to initiate the reaction.
-
-
Time-Point Sampling:
-
Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Monitor for the disappearance of the parent compound and the appearance of L-methionine.
-
-
Data Analysis:
-
Calculate the rate of disappearance of the parent compound to determine its metabolic stability.
-
Confirm the identity of L-methionine by comparing its retention time and mass fragmentation pattern with an authentic standard.
-
Protocol 2: Cellular Antioxidant Activity (CAA) Assay
Objective: To assess the ability of the compound to protect cells from oxidative damage, indicative of an increase in intracellular antioxidant capacity.
Methodology:
-
Cell Culture:
-
Seed a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate and grow to confluence.
-
-
Compound Treatment:
-
Wash the cells and incubate with various concentrations of the test compound, L-methionine (positive control), and a vehicle control for a predetermined time (e.g., 24 hours) to allow for uptake and metabolism.
-
-
Oxidative Challenge:
-
Wash the cells and load them with a fluorescent probe that is sensitive to reactive oxygen species (ROS), such as DCFH-DA.
-
Induce oxidative stress by adding a pro-oxidant like H₂O₂ or tert-butyl hydroperoxide.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at regular intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the area under the curve for fluorescence versus time.
-
A reduction in fluorescence in compound-treated cells compared to the vehicle control indicates antioxidant activity.
-
Protocol 3: Glutathione (GSH) Quantification Assay
Objective: To directly measure the impact of the compound on the intracellular levels of the key antioxidant, glutathione.
Methodology:
-
Cell Culture and Treatment:
-
Culture and treat cells with the test compound as described in Protocol 2.
-
-
Cell Lysis:
-
After treatment, wash the cells and lyse them to release intracellular contents.
-
-
GSH Measurement:
-
Use a commercially available GSH assay kit, which typically involves a colorimetric or fluorometric reaction. For instance, a common method uses a reaction where GSH recycling leads to the continuous reduction of DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) to a colored product, measured spectrophotometrically.
-
-
Protein Normalization:
-
Measure the total protein content in each lysate using a standard method (e.g., BCA assay) to normalize the GSH levels.
-
-
Data Analysis:
-
Express the results as nmol of GSH per mg of protein.
-
Compare the GSH levels in treated cells to control cells. An increase in GSH levels would strongly support the hypothesized mechanism.
-
Data Interpretation and Future Directions
-
Supporting Evidence: If the compound is metabolized to L-methionine, increases intracellular GSH levels, and protects cells from oxidative stress, the pro-drug hypothesis is strongly supported.
-
Contradictory Evidence: If the compound is not metabolized to L-methionine but still shows biological activity, it would suggest an intrinsic mechanism of action, warranting further investigation into potential targets such as specific enzymes or receptors.
Future studies should aim to identify the specific enzymes responsible for the metabolic activation of the compound. Additionally, in vivo studies in animal models would be essential to confirm the proposed mechanism and evaluate the compound's overall efficacy and safety profile.
References
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- MDPI. Use of Organic Acid Mixtures Containing 2-Hydroxy-4-(Methylthio) Butanoic Acid (HMTBa) to Mitigate Salmonella enterica, Shiga Toxin-Producing Escherichia coli (STEC) and Aspergillus flavus in Pet Food Kibbles.
- Google Patents. Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition.
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- FooDB. Showing Compound (±)-2-Hydroxy-4-(methylthio)butanoic acid (FDB016108).
- PubMed. The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid protects intestinal epithelial barrier function.
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An In-Depth Technical Guide to the Solubility of N-(2-methoxybenzoyl)methionine for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of N-(2-methoxybenzoyl)methionine, a novel N-acylated amino acid of interest in pharmaceutical research and development. In the absence of established public data, this document serves as a foundational resource, offering a predictive assessment of solubility based on first principles of chemical structure and the physicochemical properties of its constituent moieties. Furthermore, it delivers detailed, field-proven methodologies for the empirical determination of both thermodynamic and kinetic solubility, equipping researchers with the necessary protocols to generate robust and reliable data. This guide is structured to provide not just procedural steps, but the causal scientific reasoning behind experimental design, ensuring that the described protocols function as self-validating systems.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a critical physicochemical property that dictates the developability of a new chemical entity. Poor aqueous solubility can severely limit oral bioavailability, hinder the development of parenteral formulations, and lead to unreliable results in biological screening assays. N-(2-methoxybenzoyl)methionine, as an N-acylated derivative of the essential amino acid methionine, presents a unique solubility profile governed by a combination of polar, non-polar, and ionizable functional groups. Understanding and accurately quantifying its solubility is a prerequisite for any meaningful preclinical or pharmaceutical development program. This guide will first deconstruct the molecule to predict its behavior and then provide the practical tools for its empirical measurement.
Physicochemical Characterization and Predictive Solubility Analysis
To understand the solubility of N-(2-methoxybenzoyl)methionine, we must first analyze its structure, which is formed by the acylation of L-methionine with 2-methoxybenzoic acid.
Table 1: Physicochemical Properties of N-(2-methoxybenzoyl)methionine and its Precursors
| Property | L-Methionine | 2-Methoxybenzoic Acid | N-(2-methoxybenzoyl)methionine (Predicted) |
| Molecular Weight | 149.21 g/mol | 152.15 g/mol | 283.34 g/mol |
| Aqueous Solubility | 33.81 g/L (at 25 °C)[1] | ~3.01 g/L[2] | Moderately to sparingly soluble |
| pKa (Carboxyl) | ~2.28[1] | ~4.09[3] | ~2.3 - 2.5 |
| pKa (Amine) | ~9.21[1] | N/A | N/A (Amide) |
| Predicted LogP | -1.87 | 1.67 | ~0.5 - 1.5 |
| Physical Form | White crystalline powder[4] | White solid[3] | Likely a white crystalline solid[5] |
Structural Analysis and Influence of Functional Groups
The solubility of N-(2-methoxybenzoyl)methionine is a composite of the contributions from its distinct functional groups:
-
Hydrophilic (Water-Solubilizing) Groups:
-
Carboxylic Acid (-COOH): This is the primary hydrophilic and ionizable group. At pH values above its pKa (~2.3-2.5), it will deprotonate to the highly soluble carboxylate anion (-COO⁻), significantly increasing aqueous solubility.
-
Amide (-CONH-): The amide linkage is polar and can participate in hydrogen bonding with water, contributing positively to solubility.
-
Ether (-OCH₃): The ether group is weakly polar and can act as a hydrogen bond acceptor, providing a minor contribution to aqueous solubility.
-
Thioether (-SCH₃): The thioether in the methionine side chain is weakly polar and offers a small contribution to solubility.
-
-
Hydrophobic (Water-Insolubilizing) Groups:
-
Benzene Ring: The aromatic ring from the 2-methoxybenzoyl group is the primary hydrophobic region of the molecule, significantly reducing water solubility.
-
Aliphatic Side Chain (-CH₂CH₂-): The ethyl portion of the methionine side chain adds to the non-polar character of the molecule.
-
Predictive Solubility Assessment
By synthesizing the properties of the parent molecules, we can formulate a robust hypothesis for the solubility of the final compound. L-methionine is highly soluble in water (33.81 g/L at 25°C)[1], while 2-methoxybenzoic acid is sparingly soluble (~3.01 g/L)[2]. The formation of the amide bond in N-(2-methoxybenzoyl)methionine replaces the highly polar and ionizable primary amine of methionine with a less polar amide group and introduces a significant hydrophobic aromatic ring.
The Critical Impact of pH
The molecule possesses one primary ionizable group: the carboxylic acid.
-
At pH < pKa (~2.3): The molecule will be predominantly in its neutral, un-ionized form. In this state, its aqueous solubility will be at its lowest, referred to as the intrinsic solubility .
-
At pH > pKa (~2.3): The carboxylic acid will deprotonate to form the carboxylate salt. This ionized form is significantly more polar and will exhibit much higher aqueous solubility.
This pH-dependent behavior is a critical consideration for formulation development and for designing relevant biological assays.
Experimental Determination of Solubility: A Methodological Guide
Accurate empirical data is essential. Two distinct types of solubility are measured in drug development: thermodynamic and kinetic. Both provide valuable, context-dependent information.
Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility is the true equilibrium solubility of a compound, measured when a saturated solution is in equilibrium with its solid phase. This is the gold-standard measurement for understanding the fundamental physicochemical properties of a drug substance. The shake-flask method is the most reliable and widely used technique.[6]
This protocol is designed to be a self-validating system by ensuring equilibrium is reached and by using a robust analytical finish.
Objective: To determine the maximum concentration of N-(2-methoxybenzoyl)methionine that can be dissolved in a specific aqueous buffer at equilibrium at a controlled temperature.
Materials:
-
N-(2-methoxybenzoyl)methionine (solid, crystalline powder)
-
Phosphate Buffered Saline (PBS), pH 7.4 (or other relevant buffers)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid, HPLC grade
-
Water, HPLC grade
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator (e.g., 25 °C or 37 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC system with UV detector (HPLC-UV)
Step-by-Step Methodology:
-
Preparation: Add an excess of solid N-(2-methoxybenzoyl)methionine to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation. A common starting point is to add ~2-5 mg of compound to 1 mL of buffer.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in an incubator set to the desired temperature (e.g., 25 °C). Agitate the slurry for at least 24 hours to ensure equilibrium is reached. Causality: 24-48 hours is typically sufficient for most compounds to reach equilibrium. Shorter times may lead to an underestimation of solubility.
-
Phase Separation: After incubation, allow the vials to stand undisturbed at the controlled temperature for ~1 hour to let larger particles settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial. Causality: Filtration removes any remaining microscopic particulate matter that could otherwise dissolve during dilution and artificially inflate the measured solubility.
-
Sample Dilution: Accurately dilute the filtered supernatant with an appropriate mobile phase (e.g., 50:50 ACN:Water) to bring the concentration into the linear range of the HPLC calibration curve.
-
Quantification (HPLC-UV):
-
Prepare a stock solution of N-(2-methoxybenzoyl)methionine of known concentration in a suitable solvent (e.g., DMSO or ACN).
-
Create a series of calibration standards by diluting the stock solution.
-
Analyze the calibration standards and the diluted sample by HPLC-UV. The wavelength for detection should be set to the λ_max of the compound.
-
Calculate the concentration of the diluted sample from the calibration curve and then back-calculate the original solubility value in the buffer, accounting for the dilution factor.
-
Trustworthiness through Validation:
-
Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility values should be consistent.[6]
-
Solid-State Analysis: After the experiment, the remaining solid can be analyzed (e.g., by XRPD) to confirm that no phase transition or solvate formation has occurred during the experiment.
-
Controls: A known compound with well-characterized solubility (e.g., propranolol) should be run in parallel as a positive control to validate the experimental setup and procedure.
Diagram 1: Thermodynamic Solubility Workflow (Shake-Flask Method) A visual representation of the shake-flask protocol.
Kinetic (Apparent) Solubility Determination
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock (typically DMSO) into an aqueous buffer. It is a high-throughput method used in early drug discovery to identify compounds with potential solubility liabilities. The result is not a true equilibrium value but is highly relevant as it mimics the conditions of many in vitro biological assays.[5]
Nephelometry measures the amount of light scattered by undissolved particles (precipitate) in a solution. It provides a rapid, qualitative or semi-quantitative assessment of solubility.
Objective: To rapidly assess the concentration at which N-(2-methoxybenzoyl)methionine precipitates when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
N-(2-methoxybenzoyl)methionine (10 mM stock in 100% DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Clear 96-well or 384-well microplates
-
Liquid handling robotics (for high-throughput)
-
Plate-based nephelometer
Step-by-Step Methodology:
-
Plate Preparation: Using a liquid handler, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into the wells of a microplate.
-
Buffer Addition: Rapidly add aqueous buffer (e.g., 98 µL of PBS) to the wells. This results in a final concentration of 200 µM with 2% DMSO. Causality: The rapid addition from a concentrated organic stock into an aqueous buffer can create a supersaturated solution from which the compound may precipitate. The final DMSO concentration is kept low to minimize its solubilizing effect.
-
Incubation: Mix the plate briefly and incubate at room temperature for a set period (e.g., 1-2 hours).
-
Measurement: Place the microplate into a nephelometer and measure the light scattering in each well.
-
Data Analysis: The light scattering signal is proportional to the amount of precipitate. The kinetic solubility is often reported as the concentration at which the signal significantly rises above the background (the point of precipitation).
Trustworthiness through Validation:
-
Controls: Include wells with buffer and DMSO only (negative control) and a compound known to be poorly soluble (e.g., itraconazole) as a positive control for precipitation.
-
DMSO Effect: Be aware that the final DMSO concentration can influence the measured solubility. Keeping it consistent (e.g., 1-2%) is crucial for comparing different compounds.
Diagram 2: Kinetic vs. Thermodynamic Solubility A diagram illustrating the conceptual difference between the two measurements.
Factors Influencing Solubility Measurements
Several factors can significantly impact the outcome of solubility experiments. Controlling these variables is paramount for generating reproducible and meaningful data.
-
Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. Therefore, all measurements must be performed at a constant, reported temperature (e.g., 25 °C or 37 °C).
-
pH of the Medium: As discussed, for an ionizable compound like N-(2-methoxybenzoyl)methionine, pH is the most critical factor. Solubility should be determined across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4) to construct a pH-solubility profile.
-
Solid-State Form: The crystalline form (polymorph) or amorphous nature of the solid material can impact its solubility. The most stable crystalline form will have the lowest solubility. It is crucial to characterize the solid form used for thermodynamic solubility measurements.
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. Using well-characterized, high-purity material is essential.
Diagram 3: Factors Affecting Solubility A logical relationship diagram showing key influencing factors.
Conclusion and Recommendations
N-(2-methoxybenzoyl)methionine is predicted to be a sparingly soluble compound with pronounced pH-dependent solubility. Its aqueous solubility will be lowest at acidic pH and will increase significantly in neutral to basic conditions. For drug development professionals, this means:
-
Prioritize Empirical Measurement: Do not rely on predictions alone. The shake-flask method should be employed to determine the definitive thermodynamic solubility profile across a range of physiologically relevant pH values.
-
Utilize Kinetic Assays for Screening: For rapid screening of analogues or for troubleshooting in vitro assays, the high-throughput nephelometry method is a valuable tool to quickly flag potential solubility issues.
-
Consider Formulation Strategies Early: Given the predicted low intrinsic solubility, formulation strategies to enhance solubility, such as salt formation (by formulating at pH > 4) or the use of co-solvents and excipients, should be considered early in the development process.
By applying the predictive principles and robust experimental protocols outlined in this guide, researchers can confidently characterize the solubility of N-(2-methoxybenzoyl)methionine, enabling informed decisions and accelerating its path through the drug development pipeline.
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A Prospective Technical Guide to 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid: Synthesis, Characterization, and Potential Biological Significance
Dissemination Level: For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide delineates a comprehensive framework for the synthesis, characterization, and prospective biological evaluation of the novel compound, 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid. As no prior literature exists for this specific molecule, this document serves as a foundational blueprint, leveraging established chemical principles and drawing parallels from structurally related compounds to propose a robust research and development pathway. We will detail a plausible synthetic route via the Schotten-Baumann reaction, outline a thorough analytical workflow for structural elucidation and purity assessment, and hypothesize potential biological activities based on the known pharmacology of methoxybenzoyl moieties and N-acylated amino acids. This guide is intended to be a catalyst for further investigation into this promising, yet unexplored, chemical entity.
Introduction: The Rationale for a Novel N-Acylated Methionine Derivative
The strategic modification of amino acids is a cornerstone of modern drug discovery, offering a pathway to enhance the therapeutic properties of parent molecules, improve bioavailability, and reduce cytotoxicity.[1][2] N-acylation, in particular, is a well-established method for altering the physicochemical and biological characteristics of amino acids, leading to a diverse array of pharmacologically active compounds.[3][4][5] N-acyl amino acids are known to play significant roles in various biological processes, with some exhibiting analgesic, anti-inflammatory, and neuroprotective properties.[6][7]
The subject of this guide, 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid, represents a novel N-acylated derivative of the essential amino acid L-methionine. The incorporation of a 2-methoxybenzoyl group is hypothesized to confer unique biological activities, drawing from the known bioactivity of other methoxybenzoyl-containing compounds, which have demonstrated potential as antimicrobial and anticancer agents.[8][9][10][11][12] The methionine backbone itself is a crucial component in numerous metabolic pathways.[13]
This document provides a theoretical yet practical framework for the synthesis and subsequent investigation of this target molecule, with the aim of uncovering its potential as a novel therapeutic agent or a valuable tool for chemical biology.
Proposed Synthesis of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid
A robust and well-characterized synthetic route is paramount for the successful investigation of a novel compound. We propose the synthesis of the target molecule via the Schotten-Baumann reaction, a reliable method for the N-acylation of amino acids.[14][15][16][17][18]
Synthesis of the Key Precursor: 2-Methoxybenzoyl Chloride
The initial step involves the preparation of the acylating agent, 2-methoxybenzoyl chloride, from the commercially available 2-methoxybenzoic acid.
Experimental Protocol: Synthesis of 2-Methoxybenzoyl Chloride
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add 2-methoxybenzoic acid.
-
Solvent Addition: Add a suitable solvent such as dichloromethane or dichloroethane.[19]
-
Chlorinating Agent: Slowly add thionyl chloride or oxalyl chloride to the stirred suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.[19]
-
Reaction Progression: The reaction mixture is then heated to reflux until the evolution of gas ceases, indicating the completion of the reaction.
-
Isolation: The excess chlorinating agent and solvent are removed under reduced pressure to yield crude 2-methoxybenzoyl chloride.
-
Purification: The crude product can be purified by vacuum distillation to obtain pure 2-methoxybenzoyl chloride.[20][21][22]
Table 1: Predicted Physicochemical Properties of 2-Methoxybenzoyl Chloride
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₇ClO₂ | [20] |
| Molecular Weight | 170.59 g/mol | [20] |
| Boiling Point | 140 °C at 26 mmHg | [20] |
| Appearance | Colorless to light yellow liquid | [20] |
N-Acylation of L-Methionine: The Schotten-Baumann Reaction
The core of the synthesis is the coupling of 2-methoxybenzoyl chloride with L-methionine under basic conditions.
Experimental Protocol: Synthesis of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid
-
Dissolution of L-Methionine: Dissolve L-methionine in an aqueous solution of a base, such as sodium hydroxide or potassium carbonate, at 0-5°C.[14][15]
-
Addition of Acylating Agent: Slowly and simultaneously add a solution of 2-methoxybenzoyl chloride in an organic solvent (e.g., diethyl ether or dichloromethane) and an additional aliquot of the aqueous base to the stirred L-methionine solution, maintaining the temperature at 0-5°C. The pH of the reaction mixture should be maintained between 8 and 10.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Proposed synthetic workflow for the target molecule.
Comprehensive Characterization of the Target Molecule
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the newly synthesized compound.
Spectroscopic and Spectrometric Analysis
Table 2: Proposed Analytical Techniques for Structural Elucidation
| Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the proton environment and confirm the presence of all structural motifs. | Signals corresponding to the methoxy group, aromatic protons, the methionine backbone protons, and the amide proton. |
| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Resonances for the carbonyl carbons (amide and carboxylic acid), aromatic carbons, and aliphatic carbons of the methionine and methoxy groups. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the target molecule. |
| Infrared (IR) Spectroscopy | To identify key functional groups. | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and C-O stretching (ether). |
| Elemental Analysis (EA) | To determine the elemental composition (%C, %H, %N, %S). | The experimental percentages should be in close agreement with the calculated theoretical values. |
A detailed protocol for High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) would be crucial for assessing the purity of the final compound.[23]
Physicochemical Properties
Table 3: Predicted Physicochemical Properties of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₇NO₄S |
| Molecular Weight | 299.34 g/mol |
| Appearance | White to off-white solid |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and aqueous base. |
Prospective Biological Evaluation and Potential Applications
The unique structural features of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid suggest several avenues for biological investigation.
Hypothesized Biological Activities
-
Antimicrobial Activity: Methoxybenzoyl derivatives have been reported to possess antimicrobial properties.[11] The target molecule could be screened against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).
-
Anticancer Activity: Certain methoxybenzoyl compounds have shown promise as anticancer agents by inhibiting tubulin polymerization.[8][10][12] The antiproliferative activity of the synthesized compound could be evaluated against various cancer cell lines.
-
Neuromodulatory Effects: N-acylated amino acids are a class of endogenous signaling molecules with roles in neuromodulation.[5] The target molecule could be investigated for its potential to interact with receptors and enzymes in the central nervous system.
-
Anti-inflammatory Properties: Some N-acyl amino acids exhibit anti-inflammatory effects.[6] The compound could be tested in in vitro and in vivo models of inflammation.
Proposed Experimental Workflow for Biological Screening
Caption: Proposed workflow for the biological evaluation of the target molecule.
Future Directions and Conclusion
This technical guide provides a comprehensive, albeit theoretical, roadmap for the synthesis and investigation of the novel compound 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid. The proposed synthetic strategy is based on the well-established Schotten-Baumann reaction, and a detailed plan for the analytical characterization of the final product has been outlined.
The potential biological activities of this molecule, inferred from the known properties of its constituent moieties, are diverse and warrant thorough investigation. The exploration of such novel chemical entities is crucial for the advancement of drug discovery and the development of new therapeutic agents.[2][24][25] It is our hope that this guide will serve as a valuable resource and a starting point for researchers interested in exploring the chemical and biological landscape of N-acylated amino acids.
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The Daily Scientist. (2023). The Application of Non-Canonical Amino Acids in Drug Discovery. [Link]
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Taylor & Francis Online. (2006). PREPARATION OF N-ACYL DERIVATIVES OF AMINO ACIDS FROM ACYL CHLORIDES AND AMINO ACIDS IN THE PRESENCE OF CATIONIC SURFACTANTS. A VARIATION OF THE SCHOTTEN-BAUMANN METHOD OF BENZOYLATION OF AMINO ACIDS. [Link]
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Deconvoluting the Therapeutic Potential of N-(2-methoxybenzoyl)methionine: A Roadmap to Target Identification and Validation
An In-depth Technical Guide:
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(2-methoxybenzoyl)methionine is a novel chemical entity that merges the essential amino acid L-methionine with a 2-methoxybenzoyl moiety. While direct research on this specific compound is nascent, its constituent parts suggest a rich landscape for therapeutic intervention. Methionine metabolism is a critical nexus in cellular function, and its dysregulation is implicated in oncology, inflammatory diseases, and metabolic disorders.[1][2] This guide provides a comprehensive, hypothesis-driven framework for the systematic identification and validation of the therapeutic targets of N-(2-methoxybenzoyl)methionine. We will delve into the rationale behind its design, propose high-priority target classes, and offer detailed experimental protocols to empower researchers in their quest to unlock its therapeutic potential. This document is structured to serve as a practical roadmap, from initial in vitro screening to complex "omics" approaches and in vivo validation.
Introduction to N-(2-methoxybenzoyl)methionine
Chemical Structure and Properties
N-(2-methoxybenzoyl)methionine is an acylated derivative of the essential amino acid L-methionine. The core structure consists of L-methionine, with its carboxyl and amino groups, and a 2-methoxybenzoyl group attached to the alpha-amino group via an amide linkage.
Figure 1: Chemical Structure of N-(2-methoxybenzoyl)methionine.
The introduction of the 2-methoxybenzoyl group is expected to significantly alter the physicochemical properties of methionine, including its lipophilicity, steric bulk, and electronic distribution. These changes may influence its interaction with biological targets, cellular uptake, and metabolic stability.
Rationale for Investigation
The rationale for investigating N-(2-methoxybenzoyl)methionine as a potential therapeutic agent is twofold:
-
Modulation of Methionine-Dependent Pathways: Methionine is a critical amino acid in numerous cellular processes, including protein synthesis, methylation reactions via S-adenosylmethionine (SAM), and the production of antioxidants like glutathione.[3] Many cancer cells exhibit "methionine dependency," a heightened requirement for methionine, making its metabolic pathways attractive targets for therapeutic intervention.[4]
-
Bioactivity of the 2-Methoxybenzoyl Moiety: The 2-methoxybenzoyl group is a structural motif found in various biologically active compounds.[5] Its presence can confer novel pharmacological properties and may direct the methionine scaffold to new biological targets or alter its affinity for existing ones.
Hypothesized Therapeutic Targets and Mechanisms of Action
Based on the known biology of methionine and the chemical nature of the 2-methoxybenzoyl group, we propose several high-priority target classes for investigation.
Target Class 1: Enzymes in Methionine Metabolism
The enzymes that directly process methionine or its downstream metabolites are prime candidates for interaction with N-(2-methoxybenzoyl)methionine.
-
Methionine Aminopeptidases (MetAPs): These enzymes, particularly MetAP2, are crucial for post-translational protein modification.[1] Inhibition of MetAP2 has been shown to suppress endothelial cell proliferation, making it a target for anti-angiogenic therapies in cancer.[6][7] The acylated amino group of N-(2-methoxybenzoyl)methionine could potentially mimic the N-terminal of a polypeptide chain and interact with the active site of MetAPs.
-
S-Adenosylmethionine (SAM) Synthetases: These enzymes catalyze the conversion of methionine to SAM, the universal methyl group donor.[8] Inhibition of SAM synthesis could have profound effects on epigenetic regulation and other methylation-dependent processes, which are often dysregulated in cancer.
-
Glycine N-Methyltransferase (GNMT): GNMT is a key enzyme in regulating the ratio of SAM to S-adenosylhomocysteine (SAH), a critical determinant of cellular methylation potential. Its dysregulation has been linked to liver disease and cancer.
Target Class 2: Amino Acid Transporters
The cellular uptake of methionine is mediated by specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1/SLC7A5), which is often overexpressed in cancer cells. The bulky 2-methoxybenzoyl group may allow N-(2-methoxybenzoyl)methionine to act as a competitive inhibitor of these transporters, effectively starving cancer cells of essential methionine.
Target Class 3: Cellular Stress and Nutrient Sensing Pathways
Amino acid deprivation is known to activate cellular stress responses.
-
Integrated Stress Response (ISR): Methionine restriction is known to activate the ISR, leading to the phosphorylation of eIF2α and the subsequent upregulation of ATF4, which can induce cell cycle arrest or apoptosis in cancer cells.[4] N-(2-methoxybenzoyl)methionine could potentially mimic methionine deprivation by inhibiting its uptake or utilization, thereby activating the ISR.
-
mTOR Pathway: The mTORC1 signaling pathway is a central regulator of cell growth and proliferation that is activated by amino acids, including methionine. By interfering with methionine sensing, N-(2-methoxybenzoyl)methionine could potentially inhibit mTORC1 signaling, leading to anti-proliferative effects.
A Roadmap for Target Identification and Validation
A multi-pronged approach is essential for the robust identification and validation of the therapeutic targets of N-(2-methoxybenzoyl)methionine.
Figure 2: Workflow for Target Identification and Validation.
Phase 1: In Vitro Profiling
The initial phase focuses on establishing the biological activity of N-(2-methoxybenzoyl)methionine and identifying its direct molecular targets.
-
Enzymatic Assays: Recombinant enzymes from the proposed target classes should be used to determine if N-(2-methoxybenzoyl)methionine acts as a direct inhibitor.
-
Cell-Based Assays: A panel of cancer and non-cancer cell lines should be treated with the compound to assess its effects on cell proliferation, viability, and apoptosis.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or Surface Plasmon Resonance (SPR) can be employed to confirm direct binding of the compound to its putative targets in a cellular context.
Phase 2: "Omics" Approaches for Unbiased Target Discovery
To identify targets beyond our initial hypotheses, unbiased "omics" approaches are invaluable.
-
Chemical Proteomics: Techniques such as Activity-Based Protein Profiling (ABPP) can be used to identify the full spectrum of proteins that interact with N-(2-methoxybenzoyl)methionine in a cellular lysate.
-
Transcriptomics and Proteomics: RNA-sequencing and mass spectrometry-based proteomics can reveal the downstream signaling pathways that are modulated by the compound, providing clues to its mechanism of action.
Phase 3: In Vivo Model Validation
Promising in vitro results must be validated in relevant animal models of disease.
-
Xenograft Models: For oncology applications, the efficacy of N-(2-methoxybenzoyl)methionine in reducing tumor growth should be assessed in mouse xenograft models.
-
Disease-Specific Models: For other potential indications, such as inflammation or metabolic disorders, appropriate animal models should be used to evaluate the therapeutic potential of the compound.
Detailed Experimental Protocols
To facilitate the initiation of research, we provide detailed protocols for key experiments.
Protocol for MetAP2 Inhibition Assay
This protocol describes a fluorescence-based assay to measure the inhibitory activity of N-(2-methoxybenzoyl)methionine against recombinant human MetAP2.
Materials:
-
Recombinant human MetAP2
-
MetAP2 substrate (e.g., Met-Ala-Ser)
-
Amine-reactive fluorescent dye (e.g., fluorescamine)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl₂, pH 7.5)
-
N-(2-methoxybenzoyl)methionine
-
96-well black microplates
Procedure:
-
Prepare a serial dilution of N-(2-methoxybenzoyl)methionine in the assay buffer.
-
In a 96-well plate, add 10 µL of the compound dilutions.
-
Add 20 µL of recombinant MetAP2 to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the MetAP2 substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and detect the product by adding 50 µL of fluorescamine solution.
-
Measure the fluorescence intensity (Excitation: 390 nm, Emission: 475 nm).
-
Calculate the percent inhibition and determine the IC₅₀ value.
Protocol for Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to assess the direct binding of N-(2-methoxybenzoyl)methionine to a target protein in intact cells.
Materials:
-
Cultured cells
-
N-(2-methoxybenzoyl)methionine
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
SDS-PAGE and Western blot reagents
-
Antibody against the target protein
Procedure:
-
Treat cultured cells with either vehicle or N-(2-methoxybenzoyl)methionine for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blot using an antibody against the target protein.
-
A shift in the thermal denaturation curve in the presence of the compound indicates target engagement.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro Activity of N-(2-methoxybenzoyl)methionine
| Assay Type | Target/Cell Line | IC₅₀ / EC₅₀ (µM) |
|---|---|---|
| Enzymatic Assay | MetAP2 | Value |
| Enzymatic Assay | SAM Synthetase | Value |
| Cell Proliferation | MCF-7 (Breast Cancer) | Value |
| Cell Proliferation | HCT116 (Colon Cancer) | Value |
| Cell Proliferation | HEK293 (Non-cancer) | Value |
Conclusion and Future Directions
N-(2-methoxybenzoyl)methionine represents a promising starting point for the development of novel therapeutics targeting methionine-dependent pathways. The systematic approach outlined in this guide, from hypothesis-driven target selection to unbiased "omics" discovery and in vivo validation, provides a robust framework for elucidating its mechanism of action and realizing its therapeutic potential. Future work should focus on lead optimization to improve potency and drug-like properties, as well as on the identification of predictive biomarkers to guide clinical development.
References
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LookChem. Methionine derivatives . [Link]
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Clinicaltrials.eu. Methionine – Application in Therapy and Current Clinical Research . [Link]
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ResearchGate. Some methionine derivatives and their major uses . [Link]
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PubMed. Methionine in and out of proteins: targets for drug design . [Link]
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ResearchGate. (PDF) Synthesis of New Methionine Derivatives for the Treatment of Paracetamol - Induced Hepatic Injury . [Link]
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NIH. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides . [Link]
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PubMed Central. The specific features of methionine biosynthesis and metabolism in plants . [Link]
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PubMed. Targeting methionine aminopeptidase 2 in cancer, obesity, and autoimmunity . [Link]
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NIH. Interrelations between Glycine Betaine Catabolism and Methionine Biosynthesis in Sinorhizobium meliloti Strain 102F34 . [Link]
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PubMed. Methionine as a double-edged sword in health and disease: Current perspective and future challenges . [Link]
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PubMed. Methionine AminoPeptidase Type-2 Inhibitors Targeting Angiogenesis . [Link]
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PubMed Central. Methionine restriction activates the integrated stress response in triple-negative breast cancer cells by a GCN2- and PERK-independent mechanism . [Link]
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Nova Science Publishers. Methionine: Biosynthesis, Chemical Structure and Toxicity . [Link]
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Patsnap Synapse. What is the mechanism of Methionine? . [Link]
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VIVO. Methionine aminopeptidases: Potential therapeutic target for microsporidia and other microbes . [Link]
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NIST WebBook. Glycine, N-(2-methoxybenzoyl)-, methyl ester . [Link]
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PubMed. 2-Mercaptonicotinoyl glycine, a new potent melanogenesis inhibitor, exhibits a unique mode of action while preserving melanocyte integrity . [Link]
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ResearchGate. The mechanism of action of Na glutamate, lysine HCl, and piperazine-N,N'-bis(2-ethanesulfonic acid) in the stabilization of tubulin and microtubule formation . [Link]
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- 2. Methionine as a double-edged sword in health and disease: Current perspective and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Methionine? [synapse.patsnap.com]
- 4. Methionine restriction activates the integrated stress response in triple-negative breast cancer cells by a GCN2- and PERK-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Methionine aminopeptidases: Potential therapeutic target for microsporidia and other microbes. [vivo.weill.cornell.edu]
- 8. The specific features of methionine biosynthesis and metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid: A Technical Guide for the Research Scientist
Abstract
This technical guide provides a comprehensive overview of 2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid, a unique N-acylated derivative of the amino acid methionine. While the formal discovery and developmental history of this specific molecule are not extensively documented in peer-reviewed literature, its structural components suggest a compelling rationale for its synthesis, rooted in the principles of medicinal chemistry and chemical biology. This document will delve into the constituent parts of the molecule, propose a logical synthetic pathway, and explore its potential applications in drug discovery and chemical biology, particularly in the context of N-formylmethionine signaling and as a versatile chemical scaffold.
Deconstruction of a Molecule: Rationale and Potential Significance
The structure of 2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid (CAS 65054-83-3) is a deliberate amalgamation of two key pharmacophores: a methionine-derived backbone and an N-acyl group containing a methoxyphenyl moiety.[1] Understanding the significance of each component provides insight into the compound's potential biological activities.
-
The Methionine Backbone: The core of the molecule is derived from methionine, an essential amino acid. The 4-(methylsulfanyl)butanoic acid portion retains the characteristic thioether side chain of methionine. This feature is crucial in various biological processes, including protein synthesis and metabolism.[2][3]
-
The N-Formyl Mimicry: The amide linkage at the 2-position, specifically an N-formamido group, is of particular interest. N-Formylmethionine (fMet) is the initiating amino acid in bacterial protein synthesis.[4][5] Consequently, N-formylated peptides are recognized by the mammalian immune system as pathogen-associated molecular patterns (PAMPs), acting as potent chemoattractants for neutrophils and other phagocytic cells through formyl peptide receptors (FPRs).[6] The N-acyl group in the title compound can be considered a mimic of this N-formyl group, suggesting a potential for interaction with FPRs.
-
The (2-Methoxyphenyl) Group: The presence of a 2-methoxyphenyl group attached to the formamido nitrogen introduces a significant steric and electronic component. This aromatic ring with a methoxy substituent is a common feature in many biologically active compounds and can influence receptor binding, membrane permeability, and metabolic stability.
Given these structural features, the synthesis of this molecule was likely driven by the desire to create a stable, cell-permeable probe or modulator of biological pathways that recognize N-acylated amino acids, potentially with altered receptor specificity or pharmacokinetic properties compared to endogenous N-formylmethionine peptides.
Proposed Synthesis and Characterization
Retrosynthetic Analysis
A retrosynthetic analysis suggests a simple disconnection at the amide bond, pointing to L-methionine and a suitable 2-methoxybenzoylating agent as the starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
The following protocol outlines a plausible method for the synthesis of 2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid.
Step 1: Preparation of 2-Methoxybenzoyl Chloride
2-Methoxybenzoic acid is converted to its more reactive acid chloride derivative.
-
To a solution of 2-methoxybenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield crude 2-methoxybenzoyl chloride, which can be used in the next step without further purification.
Step 2: Acylation of L-Methionine
The amino group of L-methionine is acylated with the prepared 2-methoxybenzoyl chloride.
-
Dissolve L-methionine (1.0 eq) in an aqueous solution of a base, such as sodium bicarbonate (2.5 eq) or sodium hydroxide (2.5 eq), at 0 °C.
-
Slowly add a solution of 2-methoxybenzoyl chloride (1.1 eq) in a suitable organic solvent (e.g., THF or dioxane) to the vigorously stirred methionine solution.
-
Maintain the pH of the reaction mixture between 8 and 9 by the addition of base as needed.
-
Allow the reaction to proceed at room temperature for 4-6 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), acidify the mixture to a pH of 2-3 with a dilute acid (e.g., 1M HCl).
-
The product will precipitate out of the solution or can be extracted with an organic solvent like ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: Proposed synthetic workflow for the target compound.
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Analytical Technique | Expected Observations |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of C13H17NO4S (283.35 g/mol ) should be observed.[1] |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra will confirm the presence of the 2-methoxyphenyl group, the methionine backbone, and the amide linkage. |
| Infrared (IR) Spectroscopy | Characteristic peaks for the carboxylic acid O-H stretch, the amide N-H stretch, and the carbonyl C=O stretches should be present. |
| High-Performance Liquid Chromatography (HPLC) | Purity of the final compound can be assessed. |
Potential Applications in Research and Drug Development
While specific applications for 2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid are not documented, its structure allows for several hypotheses regarding its potential utility.
Modulator of Formyl Peptide Receptors (FPRs)
As previously discussed, the N-acylated methionine structure is a potential mimic of N-formylmethionine peptides. This compound could be investigated as an agonist, partial agonist, or antagonist of FPRs. The 2-methoxyphenyl group could confer unique binding properties, potentially leading to receptor subtype selectivity or altered signaling outcomes compared to endogenous ligands. Research in this area could have implications for inflammatory diseases, autoimmune disorders, and cancer.
Chemical Probe for Studying N-Acyl Amino Acid Signaling
This molecule could serve as a valuable tool to study biological processes that involve the recognition of N-acylated amino acids. Its stability and potential for cell permeability make it a candidate for in vitro and in vivo studies aimed at elucidating the roles of these signaling pathways.
Versatile Scaffolding for Library Synthesis
The term "versatile small molecule scaffold" used by a commercial supplier suggests its utility in medicinal chemistry.[1] The carboxylic acid and the thioether moieties provide reactive handles for further chemical modification, allowing for the creation of a library of related compounds for screening against various biological targets.
Caption: Potential research applications of the title compound.
Conclusion
2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid represents an intriguing molecule at the intersection of amino acid chemistry and medicinal chemistry. While its "discovery" is not marked by a specific historical event in the available literature, a logical rationale for its existence can be constructed based on its structural components. The proposed synthetic pathway is robust and relies on well-established chemical transformations. The potential of this compound as a modulator of FPRs, a chemical probe, or a versatile scaffold for drug discovery warrants further investigation by the scientific community. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and related N-acylated amino acid derivatives.
References
-
Bionity. (n.d.). N-Formylmethionine. Retrieved from [Link]
-
Wikipedia. (2023). N-Formylmethionine. Retrieved from [Link]
-
Small Molecule Pathway Database (SMPDB). (2023). Metabolism and Physiological Effects of N-Formyl-L-Methionine. Retrieved from [Link]
-
Wikipedia. (2023). 2-Hydroxy-4-(methylthio)butyric acid. Retrieved from [Link]
Sources
Methodological & Application
Synthesis of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic Acid: An Application Protocol
Abstract
This comprehensive guide details the synthesis of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid, a derivative of the essential amino acid L-methionine. The protocol leverages the robust and widely applicable Schotten-Baumann reaction for the N-acylation of L-methionine using 2-methoxybenzoyl chloride. This document provides a step-by-step experimental procedure, an in-depth explanation of the reaction mechanism, guidelines for product purification and characterization, and critical safety considerations. Designed for researchers in organic chemistry, medicinal chemistry, and drug development, this protocol ensures a reproducible and efficient synthesis of the target compound.
Introduction and Scientific Background
N-acylated amino acids are a significant class of molecules with diverse applications in biochemistry, pharmacology, and materials science. The modification of the amino group of an amino acid can alter its physicochemical properties, such as lipophilicity and metabolic stability, leading to novel biological activities. The target molecule, 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid (also known as N-(2-methoxybenzoyl)methionine), combines the structural features of L-methionine with a 2-methoxybenzoyl moiety. This modification can be a crucial step in the synthesis of more complex pharmaceutical intermediates and bioactive compounds.
The synthesis protocol described herein employs the Schotten-Baumann reaction, a classic and highly effective method for forming amides from amines and acyl chlorides.[1][2] The reaction is typically performed in a biphasic system, consisting of an aqueous phase containing the amine and a base, and an organic phase to dissolve the acyl chloride.[3] The base, commonly sodium hydroxide, serves two critical purposes: it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation, and it deprotonates the amino group, enhancing its nucleophilicity.
Synthetic Strategy and Rationale
The overall synthetic pathway involves a single-step nucleophilic acyl substitution. The amino group of L-methionine acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride. The subsequent loss of the chloride leaving group, facilitated by the basic conditions, yields the desired N-acylated product.
Caption: Overall workflow for the synthesis of N-(2-methoxybenzoyl)methionine.
Causality Behind Experimental Choices:
-
Choice of Base: Sodium hydroxide is a strong, inexpensive, and readily available base that effectively deprotonates the amino group of methionine and neutralizes the HCl byproduct.[2]
-
Solvent System: A biphasic system (e.g., water and an organic solvent like diethyl ether or dichloromethane) is employed. L-methionine is soluble in the aqueous basic solution, while the reactive 2-methoxybenzoyl chloride is dissolved in the organic phase.[3] This setup minimizes the hydrolysis of the acyl chloride in the aqueous phase, thereby maximizing the yield of the desired amide.
-
Temperature Control: The reaction is initiated at a low temperature (0-5 °C) to control the initial exothermic reaction between the acyl chloride and the nucleophile and to further reduce the rate of acyl chloride hydrolysis. The reaction is then allowed to warm to room temperature to ensure completion.
-
Purification: The workup involves acidification, which protonates the carboxylic acid group of the product, causing it to precipitate out of the aqueous solution or become extractable into an organic solvent. Recrystallization is a highly effective method for purifying the solid product to obtain high-purity material.
Detailed Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| L-Methionine | ≥99% | Sigma-Aldrich | Store at room temperature. |
| 2-Methoxybenzoyl chloride | ≥98% | TCI Chemicals | Corrosive, handle with care. Store refrigerated. |
| Sodium hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific | Corrosive solid. |
| Diethyl ether (Et₂O) | ACS Reagent, ≥99% | VWR | Flammable liquid. |
| Hydrochloric acid (HCl) | 37%, ACS Reagent | J.T. Baker | Corrosive. Prepare dilutions in a fume hood. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Alfa Aesar | For drying organic extracts. |
| Deionized Water (H₂O) | N/A | In-house supply |
3.2. Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Ice-water bath
-
pH meter or pH paper
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
3.3. Step-by-Step Procedure
-
Preparation of Methionine Solution: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve L-methionine (7.46 g, 50.0 mmol) in a solution of sodium hydroxide (4.00 g, 100.0 mmol) in 100 mL of deionized water. Cool the flask in an ice-water bath with continuous stirring.
-
Preparation of Acyl Chloride Solution: In a separate beaker, dissolve 2-methoxybenzoyl chloride (9.38 g, 55.0 mmol, 1.1 equivalents) in 50 mL of diethyl ether.
-
Reaction: Transfer the 2-methoxybenzoyl chloride solution to a dropping funnel. Add the solution dropwise to the cold, stirring methionine solution over a period of 30-45 minutes. Ensure the temperature of the reaction mixture is maintained between 0 and 5 °C during the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Workup - Phase Separation: Transfer the reaction mixture to a 500 mL separatory funnel. Allow the layers to separate and drain the lower aqueous layer into a clean beaker. Discard the upper organic (diethyl ether) layer, which contains unreacted acyl chloride and byproducts.
-
Workup - Acidification and Precipitation: Cool the aqueous layer in an ice-water bath. With vigorous stirring, slowly add concentrated hydrochloric acid dropwise until the pH of the solution reaches approximately 2. A white precipitate of the product should form.
-
Isolation of Crude Product: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water (2 x 20 mL). Allow the product to air-dry on the filter paper.
-
Purification - Recrystallization: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) and heat gently until the solid dissolves. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to a constant weight.
Product Characterization and Validation
The identity and purity of the synthesized 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid should be confirmed using standard analytical techniques.
4.1. Physical Properties
-
Appearance: White crystalline solid.
-
Molecular Formula: C₁₃H₁₇NO₄S
-
Molecular Weight: 283.34 g/mol
4.2. Spectroscopic Data (Expected)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.8 (s, 1H, -COOH)
-
δ 8.5-8.7 (d, 1H, -NH)
-
δ 7.2-7.8 (m, 4H, Ar-H)
-
δ 4.5-4.7 (m, 1H, α-CH)
-
δ 3.9 (s, 3H, -OCH₃)
-
δ 2.5 (t, 2H, γ-CH₂)
-
δ 2.1 (s, 3H, -SCH₃)
-
δ 1.9-2.2 (m, 2H, β-CH₂)
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ 173-175 (-COOH)
-
δ 165-167 (-C=O, amide)
-
δ 157-159 (Ar-C-OCH₃)
-
δ 120-135 (Ar-C)
-
δ 55-57 (-OCH₃)
-
δ 52-54 (α-CH)
-
δ 30-32 (β-CH₂)
-
δ 29-31 (γ-CH₂)
-
δ 14-16 (-SCH₃)
-
-
FTIR (KBr, cm⁻¹):
-
3300-3400 (N-H stretch, amide)
-
2500-3300 (O-H stretch, carboxylic acid)
-
1700-1725 (C=O stretch, carboxylic acid)
-
1630-1660 (C=O stretch, Amide I)
-
1510-1550 (N-H bend, Amide II)
-
1240-1260 (C-O stretch, aryl ether)
-
-
Mass Spectrometry (ESI-): m/z 282.08 [M-H]⁻
Trustworthiness and Self-Validation
This protocol is designed to be self-validating through several in-process checkpoints:
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting methionine.
-
pH Control: The careful control of pH during the acidification step is crucial for the complete precipitation of the product, ensuring a high recovery yield.
-
Purification Efficacy: The success of the recrystallization step can be visually confirmed by the formation of well-defined crystals. The purity of the final product should be assessed by measuring its melting point and comparing it to the literature value, if available, or by analytical techniques like HPLC.
-
Spectroscopic Confirmation: The obtained spectroscopic data (NMR, FTIR, MS) must be consistent with the expected structure of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid. Any significant deviation would indicate the presence of impurities or an incorrect product.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Fume Hood: All manipulations involving 2-methoxybenzoyl chloride and concentrated hydrochloric acid must be performed in a certified chemical fume hood. 2-methoxybenzoyl chloride is corrosive and lachrymatory.
-
Base Handling: Sodium hydroxide is a corrosive solid. Avoid contact with skin and eyes.
-
Solvent Safety: Diethyl ether is highly flammable. Ensure there are no open flames or spark sources in the vicinity.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The protocol outlined in this document provides a reliable and efficient method for the synthesis of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this N-acylated amino acid derivative for further applications in their respective fields. The principles of the Schotten-Baumann reaction are well-established, lending a high degree of confidence to the successful outcome of this synthesis.
References
-
Wikipedia. Schotten–Baumann reaction. Available at: [Link]
-
Grokipedia. Schotten–Baumann reaction. Available at: [Link]
-
BYJU'S. Schotten Baumann Reaction. (2019-11-17). Available at: [Link]
-
Quora. What is the Schottan-Baumann reaction? (2020-07-02). Available at: [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]
-
PubChem. L-Methionine. Available at: [Link]
-
The International Pharmacopoeia. DL-Methionine. Available at: [Link]
- Hasibuan, M. F., et al. (2015). Synthesis of N-Acylated Amino Acid Surfactant from L-Proline and Palmitoyl Chloride. Malaysian Journal of Analytical Sciences, 19(1), 230-235.
-
Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction. (2017-03-07). Available at: [Link]
-
Sathee NEET. Chemistry Schotten Baumann Reaction. Available at: [Link]
-
Wikipedia. Schotten–Baumann reaction. Available at: [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]
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Application Notes and Protocols for In Vitro Evaluation of N-(2-methoxybenzoyl)methionine
Introduction: The Emerging Potential of N-Acyl Amino Acids
N-acyl amino acids (NAAAs) represent a growing class of endogenous signaling molecules, formed by the covalent linkage of a fatty acid's acyl group to an amino acid.[1] These lipid mediators are implicated in a vast array of physiological processes within the nervous, vascular, and immune systems.[2] While over 70 endogenous NAAAs have been identified, the specific biological roles for many, including synthetic analogs like N-(2-methoxybenzoyl)methionine, remain an active area of investigation.[2] The structural combination of an aromatic acyl group with the essential amino acid methionine suggests a potential for novel interactions with biological targets. Methionine itself is crucial for protein synthesis, methylation reactions, and the production of metabolites vital for cellular health and antioxidant defense.[3][4]
This guide provides a comprehensive framework for the initial in vitro characterization of N-(2-methoxybenzoyl)methionine. We present detailed protocols for two fundamental screening assays: a general enzyme inhibition assay and a cell viability/cytotoxicity assay. These protocols are designed to be adaptable and serve as a starting point for researchers to probe the compound's potential bioactivity.
Part 1: Biochemical Characterization - Enzyme Inhibition Assay
Enzyme inhibition is a primary mechanism by which therapeutic agents exert their effects.[5] Given the diverse roles of enzymes in cellular signaling and metabolism, assessing the inhibitory potential of N-(2-methoxybenzoyl)methionine against a relevant enzyme class is a critical first step. This protocol describes a generalized continuous spectrophotometric assay, which is broadly applicable to many enzyme systems where the reaction produces a change in absorbance.[6]
Principle of the Assay
The core principle of an enzyme inhibition assay is to measure the rate of an enzyme-catalyzed reaction in the presence and absence of a test compound.[7] By comparing these rates, the percentage of inhibition can be determined. In a continuous assay, the formation of a product (or depletion of a substrate) that absorbs light at a specific wavelength is monitored in real-time.[6]
Workflow for Enzyme Inhibition Screening
Caption: General workflow for the in vitro enzyme inhibition assay.
Detailed Protocol: Enzyme Inhibition Assay
This protocol is a template and should be optimized for the specific enzyme under investigation.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer appropriate for the target enzyme's optimal activity (e.g., 50 mM Tris-HCl, pH 7.5).
- Enzyme Stock Solution: Reconstitute or dilute the enzyme in assay buffer to a concentration that yields a linear reaction rate over the desired time course.
- Substrate Stock Solution: Dissolve the substrate in assay buffer. The final concentration used in the assay should ideally be at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[8]
- N-(2-methoxybenzoyl)methionine Stock Solution: Prepare a high-concentration stock (e.g., 10 mM) in a suitable solvent like DMSO.
- Compound Dilution Series: Perform serial dilutions of the stock solution in the same solvent to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).
2. Assay Procedure (96-well plate format):
- To appropriate wells, add the assay buffer.
- Add 1 µL of the N-(2-methoxybenzoyl)methionine dilutions (or DMSO for control wells). This results in a 1% final solvent concentration.
- Add the enzyme solution to all wells except the "no enzyme" control.
- Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes. This allows the compound to interact with the enzyme before the reaction starts.[8]
- Reaction Initiation: Add the substrate solution to all wells to start the reaction.
- Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (λmax of the product) at regular intervals (e.g., every 30 seconds for 10-20 minutes).
3. Data Analysis:
- For each concentration, calculate the initial reaction velocity (V) by determining the slope of the linear portion of the absorbance vs. time curve.
- Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
- Plot the % Inhibition against the logarithm of the N-(2-methoxybenzoyl)methionine concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Component | Volume per Well | Final Concentration |
| Assay Buffer | Variable | As required |
| Test Compound / Vehicle | 1 µL | 0.001 - 100 µM |
| Enzyme Solution | 20 µL | Optimized for assay |
| Substrate Solution | 20 µL | ~Km value |
| Total Volume | 100 µL | |
| Table 1: Example reaction setup for a 96-well plate enzyme inhibition assay. |
Part 2: Cellular Characterization - MTT Cell Viability Assay
To understand the effect of N-(2-methoxybenzoyl)methionine on whole cells, a cell viability assay is essential. The MTT assay is a robust, colorimetric method for assessing cellular metabolic activity, which often correlates with cell viability and proliferation.[9] It is widely used in drug discovery and toxicology to screen for cytotoxic or cytostatic effects of novel compounds.
Principle of the Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[10] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.[10]
Workflow for MTT Cell Viability Assay
Caption: Standard workflow for the MTT cell viability and cytotoxicity assay.
Detailed Protocol: MTT Assay
1. Reagent and Cell Preparation:
- Cell Line: Choose a relevant cell line for the intended research area (e.g., HeLa, A549, HepG2). Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics under standard conditions (37°C, 5% CO2).
- MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize and store protected from light at 4°C.[10]
- Solubilization Solution: Prepare a solution to dissolve the formazan crystals (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol).
- Compound Dilutions: Prepare a serial dilution of N-(2-methoxybenzoyl)methionine in complete cell culture medium.
2. Assay Procedure (96-well plate format):
- Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight to allow for attachment.
- Compound Treatment: Carefully remove the medium and replace it with 100 µL of medium containing the various concentrations of N-(2-methoxybenzoyl)methionine. Include vehicle-only wells (control) and medium-only wells (blank).
- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.[11]
- Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple precipitates are visible.
- Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.[11] Pipette up and down to ensure complete dissolution of the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
3. Data Analysis:
- Subtract the average absorbance of the blank wells from all other wells.
- Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Abs_treated / Abs_control) * 100
- Plot the % Viability against the logarithm of the N-(2-methoxybenzoyl)methionine concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that reduces cell viability by 50%).
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Treatment Incubation | 24 - 72 hours |
| MTT Incubation | 2 - 4 hours |
| Final MTT Concentration | 0.5 mg/mL |
| Absorbance Wavelength | 570 nm (reference ~630 nm) |
| Table 2: Key parameters for the MTT cell viability assay. |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust starting point for the in vitro characterization of N-(2-methoxybenzoyl)methionine. Positive results from these initial screens—significant enzyme inhibition or cellular effects—should be followed by more detailed mechanistic studies. For enzyme inhibitors, determining the mode of inhibition (e.g., competitive, non-competitive) is a critical next step.[8] For compounds affecting cell viability, further assays to distinguish between cytotoxic and cytostatic effects and to investigate the mechanism of cell death (e.g., apoptosis, necrosis) are warranted. The versatility and structural novelty of N-acyl amino acids make them a promising area for continued research and drug development.
References
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Available at: [Link]
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Zhang, R., et al. (2020). In Vitro Biosynthesis of the Nonproteinogenic Amino Acid Methoxyvinylglycine. Journal of the American Chemical Society. Available at: [Link]
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Zicker, C., et al. (2023). Methionine Sources Differently Affect Production of Reactive Oxygen Species, Mitochondrial Bioenergetics, and Growth of Murine and Quail Myoblasts In Vitro. Current Issues in Molecular Biology. Available at: [Link]
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Gunn, B. G., et al. (2013). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology. Available at: [Link]
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Tan, J., et al. (2009). Methionine depletion with recombinant methioninase: in vitro and in vivo efficacy against neuroblastoma and its synergism with chemotherapeutic drugs. Molecular Cancer Therapeutics. Available at: [Link]
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Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules. Available at: [Link]
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Kosenko, E., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences. Available at: [Link]
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Zicker, C., et al. (2023). Methionine Sources Differently Affect Production of Reactive Oxygen Species, Mitochondrial Bioenergetics, and Growth of Murine and Quail Myoblasts In Vitro. PubMed. Available at: [Link]
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Na, G. C., & Timasheff, S. N. (1986). The mechanism of action of Na glutamate, lysine HCl, and piperazine-N,N'-bis(2-ethanesulfonic acid) in the stabilization of tubulin and microtubule formation. Journal of Biological Chemistry. Available at: [Link]
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Iannotti, F. A., et al. (2019). (PDF) N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. ResearchGate. Available at: [Link]
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Tipton, K. F., & Fowler, C. J. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Perspectives in Science. Available at: [Link]
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Ravanel, S., et al. (1998). The specific features of methionine biosynthesis and metabolism in plants. Proceedings of the National Academy of Sciences. Available at: [Link]
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van de Loosdrecht, A. A., et al. (1995). The use of [35S]methionine as a target cell label in long term cytotoxic assays. Journal of Immunological Methods. Available at: [Link]
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Hanuš, L., et al. (2014). N-Acyl amino acids and their impact on biological processes. BioFactors. Available at: [Link]
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Martínez, Y., et al. (2017). The role of methionine on metabolism, oxidative stress, and diseases. Amino Acids. Available at: [Link]
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Application Notes & Protocols: Analytical Methods for 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid, also known as N-(2-Methoxybenzoyl)-L-methionine, is a derivative of the essential amino acid L-methionine.[1][2] Its structure, combining a methoxy-substituted benzoyl group with the methionine backbone, suggests potential applications in pharmaceutical development and metabolic research, where modification of amino acids can alter their bioavailability, transport, and biological activity.[3] The presence of a chromophoric benzoyl group, an ionizable carboxylic acid, and a readily oxidizable thioether makes the analytical characterization of this molecule both critical and multifaceted.
This document provides a comprehensive guide to the analytical methodologies for the identification, quantification, and purity assessment of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind the experimental choices and adherence to rigorous validation standards.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for analytical method development.
| Property | Value | Source |
| Molecular Formula | C13H17NO4S | [1][2] |
| Molecular Weight | 283.34 g/mol | [2] |
| Predicted pKa | 3.62 ± 0.10 | [1] |
| Predicted Boiling Point | 526.2 ± 50.0 °C | [1] |
| Predicted Density | 1.238 ± 0.06 g/cm³ | [1] |
The acidic pKa suggests that the compound will be ionized at neutral and basic pH, a key consideration for reversed-phase chromatography and sample extraction. The thioether group of the methionine moiety is susceptible to oxidation, forming methionine sulfoxide and methionine sulfone, which are potential impurities that must be monitored.[4][5]
Method 1: Purity and Assay by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for the quantitative analysis and purity determination of chromophoric compounds like N-(2-Methoxybenzoyl)-L-methionine. The methoxybenzoyl group provides a strong chromophore, allowing for sensitive UV detection.
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: This is the method of choice for moderately polar compounds. The C18 stationary phase provides a hydrophobic surface that interacts with the nonpolar regions of the analyte.
-
Mobile Phase: A mixture of acetonitrile and water allows for the elution of the analyte by modulating the polarity. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, serves two purposes: it suppresses the ionization of the carboxylic acid group, leading to better retention and sharper peaks, and it improves the peak shape by minimizing interactions with residual silanols on the stationary phase.
-
Gradient Elution: A gradient elution is employed to ensure the timely elution of the main peak while also allowing for the separation of potential impurities with a wide range of polarities, including more hydrophobic degradation products or less retained polar impurities like potential starting materials.
-
UV Detection: The benzoyl moiety is expected to have a strong UV absorbance. A wavelength of 254 nm is a common starting point for aromatic compounds. For method optimization, a full UV-Vis spectrum should be acquired to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Experimental Workflow
Caption: Workflow for HPLC-UV analysis.
Detailed Protocol
1. Reagents and Materials
-
2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks and pipettes
-
HPLC vials
2. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or λmax) |
| Diluent | Acetonitrile:Water (50:50, v/v) |
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10.0 mL of diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample and dissolve in 100.0 mL of diluent.
4. Data Analysis
-
Assay: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of the sample from its peak area using the calibration curve.
-
Purity: Use the area normalization method. The purity is calculated as: (% Purity) = (Area of Main Peak / Total Area of All Peaks) x 100.
Method 2: Identification and Impurity Profiling by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC coupled with Mass Spectrometry (MS) is a powerful tool for unequivocal identification and for the characterization of potential impurities.[6][7] It provides molecular weight information, which is highly specific.
Causality Behind Experimental Choices
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and thermally labile molecules. Given the presence of a carboxylic acid, the compound is expected to ionize well in both positive ([M+H]+) and negative ([M-H]-) ion modes.
-
Mobile Phase: Formic acid is preferred over TFA as it is more volatile and less prone to causing ion suppression in the MS source.
-
Mass Analyzer: A Time-of-Flight (TOF) or Quadrupole-Time-of-Flight (Q-TOF) mass analyzer provides high mass accuracy, which aids in confirming the elemental composition of the parent ion and any fragments.[7]
-
Tandem MS (MS/MS): Fragmentation of the parent ion can provide structural information, confirming the identity of the molecule and helping to elucidate the structure of unknown impurities.
Experimental Workflow
Caption: Workflow for HPLC-MS analysis.
Detailed Protocol
1. Reagents and Materials
-
As per HPLC-UV method, but using formic acid instead of TFA.
2. Chromatographic and MS Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized based on scouting runs (similar profile to HPLC-UV) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS System | Agilent 6530 Q-TOF or equivalent |
| Ionization Mode | ESI Positive and Negative |
| Drying Gas Temp | 325 °C |
| Drying Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psig |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 140 V |
| Scan Range (m/z) | 100 - 1000 |
3. Data Analysis
-
Identification: Extract the ion chromatogram for the theoretical m/z of the protonated molecule ([C13H18NO4S]+, m/z 284.0951) in positive mode and the deprotonated molecule ([C13H16NO4S]-, m/z 282.0809) in negative mode. Compare the retention time with a reference standard.
-
Impurity Profiling: Analyze the total ion chromatogram (TIC) for other peaks. Obtain the mass spectra for these peaks to determine their molecular weights. Perform MS/MS analysis on significant impurities to propose their structures (e.g., oxidation products at m/z 300 for sulfoxide and m/z 316 for sulfone).
Method Validation
All analytical methods intended for use in a regulated environment must be validated to ensure they are suitable for their intended purpose.[8] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11]
Validation Workflow
Caption: Key parameters for analytical method validation per ICH Q2(R1).
Validation Parameters Summary
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte of interest. | Peak purity analysis, separation from potential impurities and degradation products.[10] |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For assay: 80-120% of the test concentration. |
| Accuracy | The closeness of test results to the true value. | % Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when changing parameters like flow rate (±10%), column temperature (±5°C), mobile phase pH (±0.2).[9] |
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2013). European Pharmaceutical Review. Available at: [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
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Valigurová, P., Jarešová, L., Váňová, J., & Česla, P. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Analytica, 1(2), 27-39. Available at: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
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Quality Guidelines. (n.d.). International Council for Harmonisation. Available at: [Link]
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Valigurová, P., Jarešová, L., Váňová, J., & Česla, P. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. ResearchGate. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. Available at: [Link]
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Valigurová, P., Jarešová, L., Váňová, J., & Česla, P. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Asos İndeks. Available at: [Link]
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N-Benzoyl-L-methionine. (n.d.). PubChem. National Institutes of Health. Available at: [Link]
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Adam, Z. R., & Blackmond, D. G. (2016). N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. Journal of the American Chemical Society, 138(49), 15897–15903. Available at: [Link]
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Glover, J. L., Peterson, S. B., & Brown, E. D. (2023). Protein N-terminal acylation: An emerging field in bacterial cell physiology. PLoS Pathogens, 19(3), e1011244. Available at: [Link]
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Diliberto, S., et al. (1996). Identification of Methionine as the Site of Covalent Attachment of a p-Benzoyl-Phenylalanine-containing Analogue of Substance P on the Substance P (NK1) Receptor. Journal of Biological Chemistry, 271(35), 21309–21312. Available at: [Link]
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Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. (n.d.). LCGC North America. Available at: [Link]
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2-[(2-METHOXYBENZOYL)AMINO]-4-(METHYLTHIO)BUTANOIC ACID. (n.d.). Molbase. Available at: [Link]
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Analytical methods used for determination of L-methionine in fermentation broth. (2015). ResearchGate. Available at: [Link]
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Amino Acid Determination, Revision 1. (2016). US Pharmacopeia (USP). Available at: [Link]
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Cheung, S. T., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. Canadian Journal of Chemistry, 51(12), 1915–1921. Available at: [Link]
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Hasegawa, H., Shinohara, Y., Akahane, K., & Hashimoto, T. (2005). Determination of D- and L-enantiomers of methionine and [2H3]methionine in plasma by gas chromatography-mass spectrometry. Journal of Chromatography B, 823(2), 203–208. Available at: [Link]
-
Hollemeyer, K., Heinzle, E., & Tholey, A. (2002). Identification of oxidized methionine residues in peptides containing two methionine residues by derivatization and matrix-assisted laser desorption/ionization mass spectrometry. Proteomics, 2(11), 1524–1531. Available at: [Link]
-
Kertesz, V., & Van Berkel, G. J. (2010). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Available at: [Link]
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Lim, J. C., & Creative Commons license. (2019). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 30(7), 1184–1188. Available at: [Link]
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Bernardes, G. J. L., et al. (2017). Redox-based reagents for chemoselective methionine bioconjugation. Science, 355(6325), 597–600. Available at: [Link]
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Jeon, H., et al. (2022). D-Methionine and 2-hydroxy-4-methylthiobutanoic acid i alter beta-casein, proteins and metabolites linked in milk protein synt. Journal of Animal Science and Technology, 64(3), 481–493. Available at: [Link]
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Agilent Approaches for Amino Acid Analysis. (2020). Agilent Technologies. Available at: [Link]
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Beckmann, R., et al. (2022). Methionine aminopeptidase 2 and its autoproteolysis product have different binding sites on the ribosome. Nature Communications, 13(1), 1-13. Available at: [Link]
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L-Methionine, 2TBDMS derivative. (n.d.). NIST WebBook. National Institute of Standards and Technology. Available at: [Link]
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of N-(2-methoxybenzoyl)methionine
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-(2-methoxybenzoyl)methionine. The method is developed for accuracy, precision, and specificity, making it suitable for quality control, stability testing, and impurity profiling in research and drug development settings. The chromatographic separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase of acetonitrile and water, both modified with 0.1% trifluoroacetic acid. Detection is performed via UV spectrophotometry. This document provides a comprehensive guide, including the scientific rationale for method parameters, detailed experimental protocols, and a full validation strategy based on the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction and Scientific Rationale
N-(2-methoxybenzoyl)methionine is an N-acylated derivative of the essential amino acid L-methionine.[3][4] The addition of the 2-methoxybenzoyl group significantly increases the molecule's hydrophobicity and introduces a strong ultraviolet (UV) chromophore, making it an ideal candidate for analysis by reversed-phase HPLC with UV detection.[5] Accurate quantification of this compound is critical for ensuring purity, assessing stability, and controlling quality during various stages of pharmaceutical development.
The chosen analytical approach, RP-HPLC, separates molecules based on their hydrophobicity.[6] The fundamental principle relies on the partitioning of the analyte between a nonpolar stationary phase (C18 alkyl chains) and a polar mobile phase.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its strong hydrophobic interactions with the aromatic methoxybenzoyl moiety of the analyte, ensuring adequate retention and separation from more polar impurities.[6]
-
Mobile Phase: A mixture of acetonitrile and water provides the necessary polarity range to elute the analyte. Acetonitrile is chosen for its low viscosity, low UV cutoff, and proven efficacy in separating a wide range of pharmaceutical compounds.[6]
-
Acid Modifier: Trifluoroacetic acid (TFA) is incorporated into the mobile phase at a low concentration (0.1%). Its primary function is to suppress the ionization of the free carboxylic acid group on the methionine portion of the molecule by maintaining a low pH. This un-ionized state prevents peak tailing and ensures consistent, reproducible retention times.
-
Gradient Elution: A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, is employed. This approach allows for the efficient elution of the main analyte peak while also providing excellent resolution from any early-eluting polar impurities and late-eluting nonpolar byproducts.
Materials, Reagents, and Instrumentation
2.1 Reagents
-
N-(2-methoxybenzoyl)methionine Reference Standard (>99.5% purity)
-
Acetonitrile (ACN), HPLC Grade or higher
-
Water, HPLC Grade or Milli-Q
-
Trifluoroacetic Acid (TFA), HPLC Grade, >99.5%
2.2 Instrumentation
-
HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
-
Analytical balance (0.01 mg readability)
-
pH meter
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (0.45 µm, PTFE or nylon)
Chromatographic Conditions
All quantitative data and operational parameters are summarized in the table below for clarity and reproducibility.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17.1-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Detailed Experimental Protocols
4.1 Mobile Phase Preparation
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Bring to volume with water and mix thoroughly.
-
Mobile Phase B (0.1% TFA in ACN): Add 1.0 mL of TFA to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade acetonitrile. Bring to volume with acetonitrile and mix thoroughly.
-
Degas both mobile phases for 10-15 minutes using an ultrasonic bath or an online degasser before use.
4.2 Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10.0 mg of N-(2-methoxybenzoyl)methionine reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of a 50:50 (v/v) mixture of Mobile Phase A and B to dissolve the standard. Sonicate for 5 minutes if necessary.
-
Allow the solution to return to room temperature, then dilute to the mark with the 50:50 solvent mixture. Mix well. This is the stock solution.
-
Prepare working standards by diluting the stock solution as needed for linearity and validation studies.
4.3 Sample Preparation
-
Accurately weigh the sample material (e.g., drug substance powder) containing the equivalent of 10.0 mg of N-(2-methoxybenzoyl)methionine into a 100 mL volumetric flask.
-
Follow steps 2 and 3 from the Standard Solution Preparation protocol.
-
Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.
4.4 Analytical Workflow
4.5 System Suitability Testing (SST) Before starting any analysis, the system's performance must be verified.
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the 100 µg/mL standard solution.
-
Calculate the parameters listed in the table below. The system is deemed suitable for use only if all criteria are met.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, indicating good column performance and no secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector.[7] |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pumping system. |
Method Validation Protocol
This protocol must be executed to demonstrate that the analytical method is suitable for its intended purpose. The validation is designed in accordance with ICH Q2(R1) guidelines.[1][8]
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), and the analyte standard. The blank and placebo should show no interfering peaks at the retention time of N-(2-methoxybenzoyl)methionine.
-
Linearity and Range: Prepare standard solutions at a minimum of five concentration levels, for example, from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[7]
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.[1]
-
Precision:
-
Repeatability: Analyze a minimum of six sample preparations at 100% of the target concentration on the same day, with the same analyst and instrument. The %RSD should be ≤ 2.0%.[1]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of results should be evaluated.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio method. Typically, LOD is established at a signal-to-noise ratio of 3:1 and LOQ at 10:1.[1]
-
Robustness: Intentionally make small variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate, ±5% in mobile phase composition) and assess the impact on the results and SST parameters. The results should remain unaffected by these minor changes.[1]
Conclusion
The RP-HPLC method described herein is specific, linear, accurate, precise, and robust for the quantitative analysis of N-(2-methoxybenzoyl)methionine. The detailed protocols and clear system suitability criteria ensure reliable and reproducible results, making this method highly suitable for routine quality control and research applications in the pharmaceutical industry. Adherence to the outlined validation procedures will ensure compliance with regulatory expectations.
References
-
International Conference on Harmonisation. (1996). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467. [Link]
-
Hroboňová, K., et al. (n.d.). Determination of methionine enantiomers by HPLC on cyclofructan chiral stationary phase. ResearchGate. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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Shabir, G. A., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]
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Hroboňová, K., et al. (2012). Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase. Analytical Methods. [Link]
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Samanidou, V., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. MDPI. [Link]
-
Hroboňová, K., et al. (2013). Separation Of Methionine Enantiomers By Using Teicoplanin And Cyclofructan Columns. ResearchGate. [Link]
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Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
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Dong, M. W., et al. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Bhushan, R. (1991). Resolution of enantiomers of amino acids by HPLC. Scilit. [Link]
-
Gotti, R., et al. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. NIH. [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]
-
Cheméo. (n.d.). Chemical Properties of Glycine, N-(2-methoxybenzoyl)-, methyl ester (CAS 27796-49-2). [Link]
-
Woo, K. L., & Ahan, Y. K. (1996). Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science. [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methionine. [Link]
-
NIST. (n.d.). Glycine, N-(2-methoxybenzoyl)-, methyl ester. NIST Chemistry WebBook. [Link]
-
Chemsrc. (n.d.). N-(2-Methoxybenzoyl)glycine methyl ester | CAS#:27796-49-2. [Link]
-
PubMed. (2025). Expression and purification of methionine aminopeptidases and N-terminal acetyltransferases. [Link]
-
Wikipedia. (n.d.). Methionine. [Link]
-
Kühnreich, R., & Holzgrabe, U. (2016). Impurity profiling of L-methionine by HPLC on a mixed mode column. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Methionine on Primesep 100 Column. [Link]
-
US Pharmacopeia (USP). (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. [Link]
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El-Kosasy, A. M., et al. (2010). Determination of DL Methionine in Soybean Natural Extract and Pharmaceutical Preparation by New HPLC Method. Journal of American Science. [Link]
-
Organic Syntheses. (n.d.). N-(benzyloxycarbonyl)-l-vinylglycine methyl ester. [Link]
- Google Patents. (n.d.). WO2017000867A1 - Process of purifying methionine.
-
Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
- Google Patents. (n.d.).
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Application Notes & Protocols for the Cellular Characterization of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid
Introduction: A Strategy for Novel Compound Characterization
The compound 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid is a novel molecule for which extensive public-domain biological data is not yet available. Its core structure is an analogue of the essential amino acid methionine. This structural similarity provides a logical starting point for investigating its cellular effects.
Specifically, the molecule is a derivative of 2-amino-4-(methylthio)butanoic acid (methionine), where the primary amine has been modified with a 2-methoxybenzoyl group. This modification distinguishes it from the widely studied methionine hydroxy analogue, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) , a compound used extensively in animal nutrition as a precursor to L-methionine.[1][2][3] HMTBA is known to convert to L-methionine via enzymatic processes and exhibits protective antioxidant effects by contributing to the glutathione and taurine synthesis pathways.[4][5]
The addition of the 2-methoxybenzoyl group to the methionine backbone may significantly alter its biological activity. It could be a prodrug, releasing methionine upon intracellular cleavage, or the modification could confer entirely new pharmacological properties, such as anti-inflammatory or specific enzyme inhibitory effects.
This document outlines a tiered, hypothesis-driven experimental strategy to systematically characterize the bioactivity of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid in cell-based assays. We will proceed from foundational cytotoxicity assessments to specific mechanistic studies designed to probe its potential as a methionine precursor, a cytoprotective agent, and a modulator of inflammatory responses.
Hypothesis-Driven Assay Development
Our investigation is centered around three primary hypotheses based on the compound's structure:
-
The Methionine Precursor Hypothesis: The compound is metabolized intracellularly to release methionine, thereby supporting cell growth and function in a methionine-deficient environment.
-
The Cytoprotective/Antioxidant Hypothesis: The compound protects cells from oxidative stress, potentially by activating endogenous antioxidant pathways like the Nrf2-ARE system, inspired by the known antioxidant effects of its analogue, HMTBA.[4]
-
The Novel Bioactivity (Anti-Inflammatory) Hypothesis: The 2-methoxybenzoyl moiety confers novel anti-inflammatory properties, enabling the compound to suppress pro-inflammatory signaling pathways.
The following sections provide detailed protocols for a logical workflow to test these hypotheses.
Figure 1: A tiered workflow for the cellular characterization of a novel compound.
Tier 1 Protocol: Foundational Cytotoxicity Assay
Objective: To determine the concentration range of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid that is non-toxic to cells. This is critical for designing subsequent mechanistic assays where cell viability must not be a confounding factor. We will use the MTT assay as a standard colorimetric method for assessing metabolic activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is proportional to the number of living, metabolically active cells.
Materials:
-
Human colorectal adenocarcinoma cells (Caco-2) or Human embryonic kidney cells (HEK293)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test Compound Stock Solution (e.g., 100 mM in DMSO)
-
MTT Reagent (5 mg/mL in PBS)
-
DMSO (Cell culture grade)
-
96-well clear flat-bottom cell culture plates
-
Multichannel pipette and plate reader (570 nm absorbance)
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture Caco-2 or HEK293 cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete DMEM medium.
-
Seed 10,000 cells per well (in 100 µL) into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in complete medium. A common starting range is from 100 µM down to 0.1 µM. It is crucial to keep the final DMSO concentration consistent across all wells and below 0.5% to avoid solvent toxicity.
-
Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for 24 to 48 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in living cells.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
| Parameter | Recommended Value | Rationale |
| Cell Line | Caco-2 or HEK293 | Widely used, robust, and relevant for intestinal and general toxicity studies. |
| Seeding Density | 1 x 10⁴ cells/well | Ensures cells are in a logarithmic growth phase and not over-confluent at the end of the assay. |
| Compound Incubation | 24 - 48 hours | Standard duration to observe cytotoxic effects. |
| Final DMSO Conc. | < 0.5% | Minimizes solvent-induced toxicity, which can confound results. |
| MTT Incubation | 3 - 4 hours | Sufficient time for formazan development without causing background signal. |
Tier 2 Protocol: Methionine-Deficient Rescue Assay
Objective: To test the hypothesis that the compound can act as a methionine source, supporting cell growth in its absence.
Principle: Cells cultured in a medium specifically lacking methionine will fail to proliferate. If the test compound can be intracellularly converted to methionine, it will rescue cell growth in a dose-dependent manner. This functional assay provides strong evidence for its role as a methionine precursor.
Materials:
-
HEK293 cells
-
DMEM lacking L-Methionine (custom or commercially available)
-
Dialyzed Fetal Bovine Serum (dFBS) to eliminate amino acids from the serum.
-
L-Methionine (positive control)
-
Test Compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well opaque white flat-bottom plates
Step-by-Step Protocol:
-
Cell Preparation:
-
Culture HEK293 cells in complete DMEM.
-
Wash the cells twice with sterile PBS to remove any residual methionine.
-
Trypsinize, count, and resuspend the cells in methionine-free DMEM supplemented with 10% dFBS.
-
-
Assay Setup:
-
Seed 5,000 cells per well (in 100 µL) into a 96-well opaque plate.
-
Prepare serial dilutions of the test compound and L-Methionine (positive control) in the methionine-free medium. A suggested range for both is 1 µM to 200 µM.
-
Include a "negative control" (methionine-free medium with vehicle) and a "positive growth control" (medium supplemented with a standard concentration of methionine, e.g., 200 µM).
-
Add the prepared dilutions to the cells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂. This extended time allows for multiple cell divisions, making proliferation differences more pronounced.
-
-
Data Acquisition (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ATP, which reflects the number of viable cells.
-
Normalize the data by setting the negative control (no methionine) to 0% growth rescue and the positive growth control (200 µM Methionine) to 100% growth rescue.
-
Plot the % growth rescue against the log of the compound concentration to determine the EC₅₀ (the concentration that achieves 50% of the maximal growth rescue). A potent precursor will have a low EC₅₀ value.
-
Tier 2 Protocol: Oxidative Stress Protection Assay
Objective: To test the cytoprotective/antioxidant hypothesis by determining if the compound can protect an intestinal epithelial barrier from oxidative damage.
Principle: Caco-2 cells, when grown on semi-permeable inserts, form a polarized monolayer with tight junctions that mimic the intestinal barrier. The integrity of this barrier can be measured electrically as Transepithelial Electrical Resistance (TEER). Oxidative stressors like hydrogen peroxide (H₂O₂) disrupt these tight junctions, causing a drop in TEER. A protective compound will mitigate this drop.[4]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size for 24-well plates)
-
DMEM with 10% FBS
-
Hydrogen Peroxide (H₂O₂)
-
Test Compound
-
EVOM2 Epithelial Voltohmmeter
Step-by-Step Protocol:
-
Barrier Formation:
-
Seed Caco-2 cells onto Transwell® inserts at a high density (e.g., 1 x 10⁵ cells/insert).
-
Culture for 18-21 days, changing the medium every 2-3 days, to allow for spontaneous differentiation and formation of a tight monolayer.
-
Monitor barrier integrity by measuring TEER. The barrier is considered formed when TEER values plateau (typically >250 Ω·cm²).
-
-
Pre-treatment and Challenge:
-
Once the barrier is formed, pre-treat the cells by adding the test compound (at non-toxic concentrations determined in Tier 1) to both the apical and basolateral chambers. Incubate for 24 hours.
-
Include a vehicle control (no compound) and a positive control (e.g., N-acetylcysteine, a known antioxidant).
-
After pre-treatment, introduce the oxidative challenge by adding a freshly prepared solution of H₂O₂ (e.g., 500 µM) to the apical chamber.
-
Measure TEER at several time points (e.g., 0, 1, 2, 4, 6 hours) after H₂O₂ addition.
-
-
Data Analysis:
-
Subtract the resistance of a blank insert from all readings.
-
Multiply by the surface area of the insert to express TEER in Ω·cm².
-
Normalize the data by expressing TEER at each time point as a percentage of the initial TEER reading at time 0.
-
% Initial TEER = (TEER_t / TEER_t0) * 100
-
Plot the % Initial TEER over time for each condition. A successful protective compound will show a significantly smaller drop in TEER compared to the vehicle control.
-
Sources
- 1. 2-Hydroxy-4-(methylthio)butyric acid - Wikipedia [en.wikipedia.org]
- 2. EP0961769B1 - Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition - Google Patents [patents.google.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid protects intestinal epithelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: A Framework for the In Vivo Administration of N-(2-methoxybenzoyl)methionine
Introduction
N-(2-methoxybenzoyl)methionine is a novel chemical entity (NCE) belonging to the class of N-acyl amino acids.[1][2][3] This class of molecules, which are endogenous signaling lipids, has garnered significant interest for its potential role in neuromodulation, inflammation, and energy homeostasis.[3][4] The development of any NCE for in vivo assessment requires a robust, reproducible, and ethically sound administration protocol.[5][6] The physicochemical properties of NCEs, particularly poor aqueous solubility, often present significant formulation challenges.[7][8]
This document provides a comprehensive framework for developing a protocol for the in vivo administration of N-(2-methoxybenzoyl)methionine, hereafter referred to as "Compound-M". It is designed for researchers, scientists, and drug development professionals. The protocols herein emphasize a systematic approach, starting from fundamental physicochemical characterization and formulation development to detailed administration procedures and preliminary study design. Adherence to these guidelines is intended to ensure data quality, minimize confounding variables arising from improper formulation or administration, and uphold the highest standards of animal welfare.[9][10][11][12]
Part 1: Pre-formulation and Vehicle Selection Strategy
The first and most critical step in preparing for an in vivo study is developing a viable formulation.[13] The goal is to create a homogenous, stable solution or suspension that can be accurately dosed and is well-tolerated by the animal model.[14][15] Given that benzoyl derivatives of amino acids often exhibit poor water solubility, a systematic solubility screen is mandatory.[16][17]
Protocol: Solubility Screening
Objective: To identify a suitable solvent or vehicle system for Compound-M.
Materials:
-
Compound-M
-
A panel of research-grade solvents (see Table 1)
-
Microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
Analytical balance
Procedure:
-
Weigh 1-2 mg of Compound-M into a series of microcentrifuge tubes.
-
Add a small, precise volume (e.g., 100 µL) of a test vehicle to each tube.
-
Vortex vigorously for 2-3 minutes. If the compound does not dissolve, use a bath sonicator for 5-10 minutes.
-
Visually inspect for dissolution. If dissolved, the solubility is ≥10-20 mg/mL.
-
If not dissolved, add an additional aliquot of the vehicle and repeat step 3, recalculating the potential solubility.
-
Continue this process until dissolution is achieved or a maximum practical volume is reached.
-
Causality: This tiered approach allows for a rapid determination of a solubility range. Starting with potent organic solvents like DMSO can establish the upper limit of solubility, while testing aqueous-based vehicles reveals the extent of the formulation challenge.[14][18]
Vehicle Selection: Rationale and Common Options
The choice of vehicle is a critical determinant of a study's success, as the vehicle itself can have pharmacological or toxicological effects.[15] The ideal vehicle is inert, non-toxic, and does not interfere with the absorption or activity of the test compound. A vehicle control group is a mandatory component of any well-designed in vivo study.
| Vehicle/Solvent System | Composition | Properties & Use Case | Cautions |
| Saline | 0.9% NaCl in sterile water | Isotonic. Ideal for water-soluble compounds. Used for intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) routes.[18] | Unsuitable for hydrophobic compounds. |
| PBS | Phosphate-Buffered Saline | Isotonic and buffered to physiological pH. Use cases are similar to saline. | Not all compounds are stable at neutral pH. |
| Co-Solvent Systems | e.g., 5-10% DMSO, 30% PEG-400, 5% Tween 80 in saline | Used to dissolve poorly soluble compounds.[18] DMSO solubilizes, PEG-400 and Tween 80 help maintain stability in the aqueous phase.[14][15] | DMSO can be toxic at concentrations >10% v/v.[15] PEG-400 can cause neurotoxicity at high doses.[15] |
| Aqueous Suspension | 0.5% - 1% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in water | For insoluble compounds administered orally. Suspending agents prevent settling.[14] | Not suitable for parenteral routes. Requires vigorous homogenization for dose uniformity. |
| Oil-Based Vehicles | Corn oil, Sesame oil | For highly lipophilic compounds, typically for oral, SC, or intramuscular (IM) routes.[18] | Can affect absorption kinetics. Not suitable for IV administration. |
Decision Logic for Vehicle Selection
The results from the solubility screen should guide the choice of vehicle using a logical, tiered approach.
Part 2: In Vivo Administration Protocols (Murine Model)
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to ethical guidelines for animal research.[9][10][11][12][19] The C57BL/6 mouse is a commonly used inbred strain for general pharmacology and disease modeling.
Protocol: Dosing Formulation Preparation (Co-Solvent Example)
Objective: To prepare a sterile, injectable solution of Compound-M at 10 mg/mL.
Rationale: This protocol is based on the common scenario where a compound is insoluble in water but soluble in a co-solvent system. The final DMSO concentration is kept at a well-tolerated 10%.[15]
Materials:
-
Compound-M
-
DMSO (sterile, injectable grade)
-
PEG-400
-
Sterile 0.9% Saline
-
Sterile conical tubes and syringes
Procedure:
-
Calculate Required Mass: For a 10 mL final volume at 10 mg/mL, 100 mg of Compound-M is required. Always include a ~10% overage to account for transfer losses.
-
Dissolution: Weigh 110 mg of Compound-M into a sterile 15 mL conical tube. Add 1.0 mL of DMSO. Vortex until fully dissolved. This creates a 110 mg/mL stock.
-
Add Co-solvents: Add 3.0 mL of PEG-400 to the DMSO solution. Vortex to mix thoroughly.
-
Final Dilution: Slowly add 6.0 mL of sterile saline to the mixture while vortexing. Causality: The slow addition of the aqueous phase to the organic phase is critical to prevent the compound from precipitating out of solution ("crashing out").[14]
-
Final QC: The final solution should be clear and free of any visible precipitate. The final vehicle composition is 10% DMSO, 30% PEG-400, 60% Saline.
-
Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
Protocol: Intraperitoneal (IP) Injection
Objective: To administer a precise dose of Compound-M into the peritoneal cavity of a mouse.
Rationale: IP injection allows for rapid absorption into the systemic circulation, bypassing the gastrointestinal tract. It is a common route for preclinical compound testing.
Materials:
-
Prepared dosing solution
-
Mouse (e.g., 25 g C57BL/6)
-
70% Ethanol wipes
Procedure:
-
Dose Calculation: For a 10 mg/kg dose in a 25 g mouse:
-
Dose = (10 mg/kg) * (0.025 kg) = 0.25 mg
-
Volume = (0.25 mg) / (10 mg/mL) = 0.025 mL or 25 µL
-
-
Animal Restraint: Gently restrain the mouse using a scruff hold with the non-dominant hand. The body should be secure with the tail tucked between the fingers.[22]
-
Positioning: Tilt the mouse so its head is slightly lower than its hindquarters. Causality: This uses gravity to move the abdominal organs away from the injection site, minimizing the risk of puncturing the bladder or intestines.[20][22]
-
Injection Site: Identify the lower right quadrant of the abdomen, avoiding the midline.[21][22][23] Disinfect the site with an alcohol wipe.[22][23]
-
Injection: With the needle bevel facing up, insert it at a 30-45 degree angle into the identified quadrant.[20][21][22]
-
Aspiration: Gently pull back the plunger. If no fluid or blood enters the syringe hub, proceed with the injection. If fluid is aspirated, withdraw the needle and prepare a new syringe.[21][23]
-
Inject the calculated volume smoothly. Withdraw the needle and return the animal to its cage.[20]
-
Monitoring: Observe the animal for 5-10 minutes post-injection for any signs of distress.[21]
Protocol: Oral Gavage (PO)
Objective: To deliver a precise dose of Compound-M directly into the stomach.
Rationale: Oral administration is a clinically relevant route and is necessary for assessing oral bioavailability.
Materials:
-
Dosing solution or suspension
-
18-20 gauge, 1.5-inch flexible or ball-tipped gavage needle[24][25]
-
1 mL syringe
Procedure:
-
Dose Calculation: The maximum recommended volume for oral gavage in mice is 10 mL/kg.[24][25][26] For a 25 g mouse, the maximum volume is 0.25 mL.
-
Measure Tube Length: Before restraining the animal, measure the gavage needle from the corner of the mouse's mouth to the last rib (xiphoid process) to ensure you do not perforate the stomach.[24][26]
-
Animal Restraint: Securely scruff the mouse, ensuring the head and body are aligned vertically to create a straight path to the esophagus.[27][28]
-
Tube Insertion: Gently insert the gavage needle into the diastema (gap behind the incisors) and advance it along the roof of the mouth.[24][28] The animal should swallow as the tube enters the esophagus. The tube should pass easily with no resistance.[24][27] Causality: Never force the tube; resistance indicates it may have entered the trachea.[24][27]
-
Administration: Once the tube is in place, administer the solution slowly and smoothly.[27]
-
Withdrawal: Remove the tube gently in the same angle it was inserted.[24]
-
Monitoring: Return the animal to its cage and observe for any signs of respiratory distress, which could indicate accidental lung administration.[24][27]
Part 3: Experimental Design & Validation
A robust administration protocol is the foundation for meaningful in vivo studies. The following outlines essential preliminary studies to validate the protocol and determine key pharmacological parameters.
Workflow: From Compound to Preliminary In Vivo Data
Protocol: Pilot Dose-Ranging (Tolerability) Study
Objective: To determine the Maximum Tolerated Dose (MTD) and No-Observed-Adverse-Effect Level (NOAEL) of Compound-M.[29][30]
Rationale: A dose-ranging study is essential for establishing a safe dose range for subsequent pharmacokinetic and efficacy studies.[31][32][33] It involves administering escalating doses of the compound to different groups of animals and observing for signs of toxicity.[29]
Experimental Design:
-
Animals: 4 groups of mice (n=3-5 per group).
-
Groups:
-
Group 1: Vehicle Control
-
Group 2: Low Dose (e.g., 10 mg/kg)
-
Group 3: Mid Dose (e.g., 50 mg/kg)
-
Group 4: High Dose (e.g., 100 mg/kg)
-
-
Administration: Single dose via the chosen route (e.g., IP).
-
Monitoring: Observe animals daily for 7-14 days. Record clinical signs (e.g., lethargy, ruffled fur, weight loss), and body weights.
| Group | Dose (mg/kg) | Expected Outcome | Key Parameter Derived |
| 1 | 0 (Vehicle) | No adverse effects. Establishes baseline. | - |
| 2 | 10 | No adverse effects expected. | Potential NOAEL |
| 3 | 50 | Possible mild, transient adverse effects. | - |
| 4 | 100 | Potential for significant adverse effects. | Potential MTD |
Considerations for a Pilot Pharmacokinetic (PK) Study
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of Compound-M after a single dose.[34][35]
Rationale: A pilot PK study provides crucial data on drug exposure (Cmax, AUC) and half-life (T½), which informs the dosing regimen for efficacy studies.[36][37] It helps answer whether the compound is getting into the bloodstream and how long it stays there.
Design Elements:
-
Dose Level: A single, well-tolerated dose determined from the dose-ranging study (e.g., 10 mg/kg).
-
Sampling: Sparse sampling design. Small groups of animals (n=3 per time point) are euthanized at various times post-dose (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Matrix: Blood is collected (typically via cardiac puncture) and processed to plasma.
-
Analysis: Plasma samples are analyzed using a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of Compound-M.
-
Endpoints: The primary data are used to calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve, a measure of total exposure).
References
-
Title: Intraperitoneal (IP) Injection in Rats and Mice SOP Source: UBC Animal Care Services URL: [Link]
-
Title: Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research Source: American Psychological Association URL: [Link]
-
Title: Mouse Intraperitoneal (IP) administration Source: Research Biomethods Training, The Pennsylvania State University URL: [Link]
-
Title: Dose-ranging study Source: Wikipedia URL: [Link]
-
Title: Intraperitoneal Injection in Mice Source: Queen's University URL: [Link]
-
Title: Intraperitoneal Injections in Mice Source: UBC Animal Care Services URL: [Link]
-
Title: Essential Guidelines for Ethical Animal Research in Veterinary Practice Source: VetInfo World URL: [Link]
-
Title: Oral Gavage - Rodent Source: San Diego State University URL: [Link]
-
Title: SOP: Mouse Oral Gavage Source: Virginia Tech URL: [Link]
-
Title: Intraperitoneal Injection in an Adult Mouse V.1 Source: Protocols.io URL: [Link]
-
Title: Ethical Guidelines for the Use of Animals in Research Source: The Norwegian National Research Ethics Committees URL: [Link]
-
Title: Dose-ranging studies (including discovery, preclinical and clinical) Source: GARDP Revive URL: [Link]
-
Title: UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP Source: UBC Animal Care Services URL: [Link]
-
Title: SOP 7.8 - Gavage Techniques in Small Animals (Mice) Source: Queen's University URL: [Link]
-
Title: Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates Source: Journal of Pharmacy & Pharmaceutical Sciences URL: [Link]
-
Title: Principles for the Ethical Care and Use of Animals Source: Texas Tech University Health Sciences Center URL: [Link]
-
Title: Pilot vs Pivotal Study Designs in BA/BE Trials Source: Bioequivalence Solutions URL: [Link]
-
Title: Best Practices for Preclinical Dose Range Finding Studies Source: Altasciences URL: [Link]
-
Title: What are the vehicles used to dissolve drugs for in vivo treatment? Source: ResearchGate URL: [Link]
-
Title: Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates (Duplicate Source) Source: ResearchGate URL: [Link]
-
Title: Dose Range Finding Source: Hoeford Research Limited URL: [Link]
-
Title: Early Formulation - Shortening the development timelines Source: Pharma Focus Asia URL: [Link]
-
Title: A tutorial on pilot studies: the what, why and how Source: BMC Medical Research Methodology URL: [Link]
-
Title: Dose Range Finding Studies Source: Charles River Laboratories URL: [Link]
-
Title: Novel N-acyl amino acid treatment for Alzheimer's disease Source: Viromii URL: [Link]
-
Title: FORMULATION DEVELOPMENT - The Rising Need for an Integrated Approach to Small Molecules Drug Development Source: Sterling Pharma Solutions URL: [Link]
-
Title: Drug Development Based on New Chemical Entities Source: Prime Scholars URL: [Link]
-
Title: The Modern Medicinal Chemist's Guide to Formulations Source: Drug Hunter URL: [Link]
-
Title: N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets Source: British Journal of Pharmacology URL: [Link]
-
Title: Perfecting Your Pilot Study Source: Worldwide Clinical Trials URL: [Link]
-
Title: Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions Source: PubMed URL: [Link]
-
Title: Pilot PK Study Definition Source: Law Insider URL: [Link]
-
Title: Pharmacokinetics in Drug Development: Demonstrating BA/BE Source: AAPS URL: [Link]
-
Title: Adverse bioenergetic effects of N-acyl amino acids in human adipocytes Source: Molecular Metabolism URL: [Link]
-
Title: Biosynthesis and physiological functions of N-acyl amino acids Source: Diva-portal.org URL: [Link]
-
Title: N-Benzoyl L-Amino acid set Source: Bioaustralis Fine Chemicals URL: [Link]
-
Title: N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes Source: MDPI URL: [Link]
-
Title: MDC Connects: Chemistry and Formulation Source: YouTube URL: [Link]
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- 4. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FORMULATION DEVELOPMENT - The Rising Need for an Integrated Approach to Small Molecules Drug Development [drug-dev.com]
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- 11. forskningsetikk.no [forskningsetikk.no]
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- 28. animalcare.ubc.ca [animalcare.ubc.ca]
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- 34. Pilot vs Pivotal Study Designs in BA/BE Trials: Regulatory Roles, Objectives, and Planning – Clinical Research Made Simple [clinicalstudies.in]
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- 37. pharmdevgroup.com [pharmdevgroup.com]
Topic: "2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid" as a Putative Peptide Deformylase Inhibitor
An Application Guide for Researchers
Introduction: The Strategic Targeting of Peptide Deformylase in Antibacterial Drug Discovery
The relentless rise of antibiotic resistance necessitates the exploration of novel bacterial targets. One of the most promising of these is Peptide Deformylase (PDF), a metalloenzyme essential for bacterial viability.[1][2] In the vast majority of eubacteria, protein synthesis is initiated with N-formylmethionine (fMet).[3][4] For the nascent polypeptide to mature into a functional protein, this N-terminal formyl group must be removed. This crucial step is catalyzed by PDF.[4][5] Following deformylation, the methionine residue may be cleaved by methionine aminopeptidase (MAP), a process that is often dependent on prior PDF activity.[4][5]
This formylation-deformylation cycle is a unique and indispensable feature of bacterial metabolism.[3][5] While eukaryotes possess a PDF homolog in their mitochondria, reflecting its prokaryotic origin, the enzyme is absent from the cytoplasm of mammalian cells, making bacterial PDF a highly selective target for therapeutic intervention.[1][6]
The compound 2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid represents a rationally designed candidate for PDF inhibition. Its structure is a sophisticated mimic of the natural substrate, N-formyl-L-methionine. The core butanoic acid scaffold with a methylsulfanyl group mirrors methionine, while the N-formamido group mimics the substrate's key feature. The addition of a 2-methoxyphenyl group is a strategic modification designed to enhance binding affinity by interacting with hydrophobic pockets within the enzyme's active site, a common strategy in the design of peptidomimetic inhibitors.[7][8]
This document serves as a comprehensive guide for researchers and drug development professionals. It outlines the hypothesized mechanism of action for this compound and provides detailed, field-proven protocols to rigorously evaluate its efficacy as a PDF inhibitor, from initial enzymatic assays to whole-cell antibacterial validation.
Hypothesized Mechanism of Action
Peptide deformylase is a metallohydrolase that typically contains a ferrous iron (Fe²⁺) ion in its active site, although nickel- or zinc-substituted enzymes are often used for in vitro studies due to their stability.[1][9] The catalytic mechanism involves the metal ion activating a water molecule, which then performs a nucleophilic attack on the carbonyl carbon of the formyl group.
We hypothesize that 2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid acts as a competitive inhibitor, binding to the PDF active site and preventing the processing of natural fMet-peptides. The proposed interactions are as follows:
-
Metal Chelation: The formamido group and/or the adjacent carboxylate could coordinate with the active site metal ion, displacing the catalytic water molecule.
-
S1' Pocket Interaction: The 4-(methylsulfanyl)butanoic acid side chain is designed to fit into the S1' hydrophobic pocket of the enzyme, which normally accommodates the methionine side chain of the substrate.
-
P2'/P3' Site Interaction: The 2-methoxyphenyl group is positioned to occupy the P2' or P3' sites, forming favorable hydrophobic interactions with the enzyme surface and potentially increasing the inhibitor's residence time in the active site.[7]
By occupying the active site, the inhibitor blocks the deformylation of nascent proteins, leading to an accumulation of non-functional, formylated proteins. This disruption of protein maturation ultimately results in the cessation of bacterial growth, a bacteriostatic effect.[2]
Caption: Bacterial protein maturation pathway and the proposed point of inhibition.
Experimental Protocols & Methodologies
To validate the hypothesis that 2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid is a bona fide PDF inhibitor, a systematic, multi-step approach is required. The following protocols provide a robust framework for this evaluation.
Caption: Experimental workflow for evaluating the candidate PDF inhibitor.
Protocol 1: In Vitro PDF Enzyme Inhibition Assay (Coupled Spectrophotometric)
This assay provides a direct measure of the compound's ability to inhibit purified PDF enzyme. It is a continuous assay that couples the release of formate from the substrate to the reduction of NAD⁺ by formate dehydrogenase (FDH), which can be monitored by the increase in absorbance at 340 nm.
A. Principle
-
PDF Reaction: N-formyl-Met-Ala-Ser + H₂O --(PDF)--> Formate + Met-Ala-Ser
-
Coupling Reaction: Formate + NAD⁺ --(FDH)--> CO₂ + NADH + H⁺
The rate of NADH production (measured as an increase in A₃₄₀) is directly proportional to the PDF activity.
B. Materials & Reagents
-
Purified, recombinant PDF enzyme (e.g., from E. coli, S. aureus). A nickel-substituted version is recommended for stability.[1]
-
Substrate: N-formyl-methionyl-alanyl-serine (fMAS)[3]
-
Coupling Enzyme: Formate Dehydrogenase (FDH)
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM KCl
-
Test Compound: 2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid, dissolved in DMSO (10 mM stock)
-
Positive Control: Actinonin[3]
-
96-well, UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
C. Procedure
-
Reagent Preparation: Prepare a master mix containing Assay Buffer, NAD⁺ (final concentration 1 mM), and FDH (final concentration 0.5 U/mL).
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting range is 100 µM to 1 nM. Do the same for the positive control, Actinonin.
-
Assay Setup (in 96-well plate):
-
To each well, add 80 µL of the master mix.
-
Add 1 µL of the diluted test compound, control, or DMSO (for 'no inhibitor' control).
-
Add 10 µL of purified PDF enzyme (final concentration ~20 nM).
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 10 µL of the fMAS substrate (final concentration should be at its Kₘ, typically ~1-2 mM) to all wells to start the reaction. The final volume is 100 µL.
-
Data Acquisition: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve (mOD/min).
-
Normalize the data by setting the velocity of the DMSO control as 100% activity and the no-enzyme control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of the compound that prevents visible growth of a bacterium, providing a measure of its whole-cell antibacterial potency.
A. Principle The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium. The MIC is determined after a defined incubation period.
B. Materials & Reagents
-
Bacterial Strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922). Include drug-resistant strains if available.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test Compound: Stock solution in DMSO.
-
Positive Control: A relevant antibiotic (e.g., Ciprofloxacin, Gentamicin).
-
Sterile 96-well microplates.
-
Spectrophotometer or plate reader for measuring optical density at 600 nm (OD₆₀₀).
C. Procedure
-
Compound Preparation: In a 96-well plate, prepare 2-fold serial dilutions of the test compound in CAMHB. The final volume in each well should be 50 µL. A typical concentration range is 128 µg/mL to 0.25 µg/mL.
-
Bacterial Inoculum Preparation:
-
Grow bacteria overnight in CAMHB.
-
Dilute the overnight culture in fresh CAMHB to match a 0.5 McFarland turbidity standard.
-
Further dilute this suspension so that the final inoculum density in the assay plate will be approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well of the plate containing the compound dilutions. This brings the final volume to 100 µL.
-
Controls: Include a 'growth control' well (bacteria + medium, no compound) and a 'sterility control' well (medium only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (or no significant increase in OD₆₀₀ compared to the baseline).
-
Data Presentation & Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Illustrative In Vitro Enzyme Inhibition Data
| Compound | Target Enzyme | IC₅₀ (nM) [Hypothetical] |
| Test Compound | E. coli PDF | 85 |
| Test Compound | S. aureus PDF | 60 |
| Actinonin (Control) | E. coli PDF | 5 |
| Actinonin (Control) | S. aureus PDF | 3 |
-
Interpretation: A low nanomolar IC₅₀ value suggests potent inhibition of the target enzyme. Comparing activity against PDF from different species (e.g., Gram-positive vs. Gram-negative) can provide insights into the inhibitor's potential spectrum.[10]
Table 2: Illustrative Whole-Cell Antibacterial Activity Data
| Compound | S. aureus ATCC 29213 | E. coli ATCC 25922 |
| MIC (µg/mL) [Hypothetical] | MIC (µg/mL) [Hypothetical] | |
| Test Compound | 8 | >64 |
| Ciprofloxacin (Control) | 0.5 | 0.015 |
-
Interpretation: A low MIC value indicates good antibacterial activity. A significant discrepancy between the IC₅₀ and MIC values (e.g., potent enzyme inhibition but weak whole-cell activity) may suggest issues with compound uptake (permeability) or active removal by bacterial efflux pumps, which is a common challenge, particularly with Gram-negative bacteria.[4]
References
- Yuan, Z., & Chen, D. (2004). Structure-activity relationship analysis and therapeutic potential of peptide deformylase inhibitors.
-
Zhou, Y., et al. (2003). Macrocyclic Inhibitors for Peptide Deformylase: A Structure−Activity Relationship Study of the Ring Size. Journal of Medicinal Chemistry, 46(18), 3762-3765. URL: [Link]
- Yuan, Z., & Chen, D. (2004). Peptide deformylase inhibitors (PDFIs) appear to be one of the most exciting classes of antibacterial agents discovered to date.
-
Zhou, Y., et al. (2003). Macrocyclic inhibitors for peptide deformylase: a structure-activity relationship study of the ring size. Journal of Medicinal Chemistry, 46(18), 3762-5. URL: [Link]
-
Yuan, Z., et al. (2001). Bacterial Peptide deformylase inhibitors: a new class of antibacterial agents. Current Medicinal Chemistry, 8(11), 1361-76. URL: [Link]
-
Apfel, C., et al. (2001). Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach. Antimicrobial Agents and Chemotherapy, 45(4), 1058-1064. URL: [Link]
-
Grant, S. K., et al. (2001). Inhibition and structure-activity studies of methionine hydroxamic acid derivatives with bacterial peptide deformylase. Bioorganic & Medicinal Chemistry Letters, 11(20), 2637-40. URL: [Link]
-
Giglione, C., et al. (2012). New peptide deformylase inhibitors and cooperative interaction: a combination to improve antibacterial activity. Journal of Antimicrobial Chemotherapy, 67(7), 1673-81. URL: [Link]
-
Apfel, C., et al. (2000). Peptide Deformylase as an Antibacterial Drug Target: Target Validation and Resistance Development. Antimicrobial Agents and Chemotherapy, 44(12), 3245-3255. URL: [Link]
-
Pharmacophore. (2011). A Novel Antibacterial Target-Peptide Deformylase. Pharmacophore, 2(1), 1-17. URL: [Link]
-
Escobar-Alvarez, S., et al. (2009). Structure and Activity of Human Mitochondrial Peptide Deformylase, a Novel Cancer Target. Journal of Molecular Biology, 387(5), 1211-1228. URL: [Link]
-
Ali, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. URL: [Link]
-
European Molecular Biology Laboratory - European Bioinformatics Institute (EMBL-EBI). Peptide deformylase (IPR023635). URL: [Link]
-
Ali, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. URL: [Link]
-
Kocabalkanli, A., et al. (2001). Synthesis and evaluation of antibacterial activity of some 2-[[alpha-(4-substituted benzoyloxy)-alpha-phenylacetyl or methylacetyl]amino]-5-(4-methoxyphenyl)- 1,3,4-oxadiazoles. Il Farmaco, 56(12), 975-9. URL: [Link]
-
Yun, M., et al. (2002). Structural variation and inhibitor binding in polypeptide deformylase from four different bacterial species. Protein Science, 11(1), 142-149. URL: [Link]
Sources
- 1. Bacterial Peptide deformylase inhibitors: a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Deformylase as an Antibacterial Drug Target: Target Validation and Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. Structure and Activity of Human Mitochondrial Peptide Deformylase, a Novel Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition and structure-activity studies of methionine hydroxamic acid derivatives with bacterial peptide deformylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. InterPro [ebi.ac.uk]
- 10. Structural variation and inhibitor binding in polypeptide deformylase from four different bacterial species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Chemical Probes for Methyltransferase Research
A Note on the Analyzed Compound: N-(2-methoxybenzoyl)methionine
Initial analysis of the scientific literature and chemical databases reveals that N-(2-methoxybenzoyl)methionine is not currently established as a characterized chemical probe for a specific biological target. Its structure, comprising the amino acid methionine acylated with a 2-methoxybenzoyl group, suggests a rational starting point for designing a probe. One could hypothesize potential targets such as aminoacyl-tRNA synthetases, peptide transporters, or enzymes for which methionine is a substrate. However, without empirical data, its potency, selectivity, and mechanism of action remain purely speculative.
To provide a tangible and scientifically rigorous guide, this document will focus on a well-validated chemical probe that operates in a related biological space: GSK3326595 , a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme that utilizes S-adenosylmethionine (SAM), a metabolite of methionine, to methylate arginine residues on proteins, thereby regulating numerous cellular processes. This guide will use GSK3326595 as an exemplary framework to detail the principles, protocols, and data interpretation required for the effective use of a chemical probe in methyltransferase research.
Part 1: GSK3326595 - A Selective Chemical Probe for PRMT5
Background and Mechanism of Action
GSK3326595 is a highly potent, selective, and orally bioavailable inhibitor of PRMT5. It acts as a non-competitive inhibitor with respect to the SAM cofactor and the peptide substrate. The mechanism involves binding to a regulatory site on the PRMT5/MEP50 complex, inducing a conformational change that allosterically inhibits the enzyme's methyltransferase activity. This mode of inhibition is crucial as it provides a high degree of selectivity over other SAM-dependent methyltransferases.
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) on a variety of substrates, including histones (e.g., H4R3, H3R8) and non-histone proteins (e.g., SmD3, p53). By inhibiting PRMT5, GSK3326595 leads to a global reduction in cellular SDMA levels, which in turn modulates gene expression, RNA splicing, and other fundamental cellular processes. Its anti-proliferative effects are particularly pronounced in cancers with deletions of the MTAP (methylthioadenosine phosphorylase) gene, a key enzyme in the methionine salvage pathway.
Physicochemical and Potency Data
Proper use of a chemical probe requires a thorough understanding of its in vitro and cellular potency. The following table summarizes key quantitative data for GSK3326595.
| Parameter | Value | Species | Assay Type | Reference |
| IC₅₀ (Biochemical) | < 3 nM | Human | Recombinant PRMT5/MEP50 | |
| IC₅₀ (Cellular SDMA) | 6 nM | Human (MCF7 cells) | In-Cell Western | |
| IC₅₀ (Cell Proliferation) | 18 nM | Human (Z-138, MTAP-del) | CellTiter-Glo | |
| IC₅₀ (Cell Proliferation) | > 30 µM | Human (RAMOS, MTAP-WT) | CellTiter-Glo |
Part 2: Experimental Protocols
The following protocols provide step-by-step methodologies for validating the activity and mechanism of GSK3326595 in both biochemical and cellular contexts.
Protocol: In Vitro PRMT5 Biochemical Assay
This protocol measures the direct inhibitory effect of GSK3326595 on the enzymatic activity of recombinant PRMT5/MEP50 complex.
Causality: This assay confirms direct target engagement and determines the biochemical potency (IC₅₀) of the probe, independent of cellular factors like membrane permeability or efflux pumps.
Workflow Diagram:
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of GSK3326595 in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Reaction Buffer: Prepare a suitable reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add 2 µL of the GSK3326595 serial dilutions. To this, add 48 µL of a solution containing recombinant human PRMT5/MEP50 complex (e.g., 5 nM final concentration) in reaction buffer. Incubate for 15 minutes at room temperature to allow for binding.
-
Initiate Reaction: Start the methyltransferase reaction by adding 50 µL of a substrate mix containing a histone H4 peptide substrate (e.g., 1 µM final concentration) and S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) (e.g., 1 µM final concentration) in reaction buffer.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Capture: Stop the reaction by adding an appropriate stop solution (e.g., 10% trichloroacetic acid). Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the radiolabeled peptide substrate.
-
Detection: Wash the filter plate to remove unincorporated [³H]-SAM. Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Cellular Target Engagement Assay via Western Blot
This protocol validates that GSK3326595 engages and inhibits PRMT5 in a cellular context by measuring the downstream biomarker, SDMA.
Causality: This assay serves as a crucial self-validating system. A reduction in the SDMA mark confirms that the probe is cell-permeable, reaches its intended target, and exerts the expected biological effect. This is a direct measure of pharmacodynamic activity.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells of interest (e.g., MCF7 or a relevant cancer cell line) in a 6-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of GSK3326595 (e.g., 0.1 nM to 10 µM) for 48-72 hours. Include a DMSO-only vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells directly in the plate using 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Normalize the protein amounts for all samples (e.g., 20 µg per lane). Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the SDMA mark (e.g., anti-SDMA-SmD3 or anti-sDMA-Histone H4).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
As a loading control, probe the same membrane for a housekeeping protein like β-actin or GAPDH.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the SDMA signal to the loading control and plot the relative signal against the drug concentration to determine the cellular IC₅₀.
Part 3: Concluding Remarks and Best Practices
-
Selectivity is Key: The trustworthiness of a chemical probe experiment hinges on its selectivity. Always test a probe alongside a structurally related but biologically inactive negative control, if available, to rule out off-target effects.
-
Concentration Matters: Use the lowest concentration of the probe that elicits the desired effect. For GSK3326595, cellular effects on SDMA are observed in the low nanomolar range (6 nM). Using concentrations significantly above the cellular IC₅₀ (e.g., >1 µM) increases the risk of off-target activities.
-
Orthogonal Validation: Confirm key findings using a secondary, unrelated method. For example, if GSK3326595 induces apoptosis, validate this finding using a different PRMT5 inhibitor or through genetic knockdown of PRMT5 via siRNA or CRISPR.
This guide provides a framework for the rigorous application of a chemical probe in methyltransferase research. By combining direct biochemical assays with cellular target engagement studies, researchers can generate reliable and reproducible data to dissect the complex roles of enzymes like PRMT5 in health and disease.
References
-
Title: Discovery of a First-in-Class, Potent, and Orally Bioavailable PRMT5 Inhibitor with Substrate-Competitive and SAM-Uncompetitive Kinetics Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: A selective inhibitor of PRMT5 with in vivo and in vitro potency in MTAP-deleted tumors Source: Nature Communications URL: [Link]
-
Title: Protein Arginine Methyltransferase 5 (PRMT5) in Cancer: A Novel Therapeutic Target Source: Cancers (Basel) URL: [Link]
Application Notes & Protocols: 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the potential applications of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid, a specialized N-acylated methionine analogue, in the field of protein modification. While this compound is not a widely commercialized reagent, its unique structure suggests significant potential for advanced protein engineering and chemical biology applications. This guide, grounded in established scientific principles, offers theoretical frameworks and detailed, actionable protocols for its use as a site-specifically incorporated unnatural amino acid (UAA). The methodologies described herein are designed to empower researchers to explore the utility of this and similar molecules for creating novel protein conjugates with tailored functionalities.
Compound Analysis and Strategic Overview
The molecule 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid is an N-terminally modified derivative of the natural amino acid methionine. A structural breakdown reveals two key functional components:
-
Methionine Core: The underlying scaffold is 4-(methylthio)butanoic acid, providing the characteristic thioether side chain of methionine. This allows the molecule to be recognized, in principle, by the cellular translational machinery, specifically by aminoacyl-tRNA synthetases (aaRS). Methionine analogues are valuable tools in protein engineering for applications ranging from bioorthogonal labeling to biophysical probing.[1][2][3]
-
N-terminal 2-Methoxybenzoyl Group: The α-amino group is acylated with a 2-methoxybenzoyl moiety. This group is structurally related to photolabile protecting groups (PPGs), often referred to as "caging" groups.[4][5][6] Such groups can render a molecule or protein inactive until exposed to light of a specific wavelength, which cleaves the group and restores function.[7] This feature offers the potential for spatiotemporal control over protein activity.
Based on this analysis, the primary and most powerful application of this compound is its site-specific incorporation into proteins as an unnatural amino acid (UAA). This approach allows for the introduction of the 2-methoxybenzoyl group at a precise location within a protein's sequence, creating a "caged" or photoswitchable protein.
Application I: Site-Specific Incorporation as a Photocleavable UAA
The most robust method for incorporating UAAs into proteins in living cells or in vitro systems is through the expansion of the genetic code.[8][] This technique utilizes an orthogonal translation system, consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (e.g., tRNACUA), which recognizes a nonsense codon, typically the amber stop codon (TAG), introduced into the gene of interest.[10][11]
Workflow for UAA Incorporation
The overall process involves evolving a specific aaRS that uniquely recognizes 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid, and then using this system to express a target protein containing the UAA at a desired site.
Caption: Workflow for UAA incorporation and photoactivation.
Protocol 1: Development of an Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS)
Objective: To evolve a synthetase that specifically charges the suppressor tRNA with 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid. This protocol is based on established methods using E. coli as a host.[10]
Materials:
-
E. coli strain suitable for genetic selection (e.g., containing a selection gene with an amber codon).
-
Plasmids:
-
pEVOL-based plasmid for expressing the o-aaRS library and suppressor tRNA.
-
Selection plasmid (e.g., pREP4-CAT(TAG)) containing a selectable marker (e.g., chloramphenicol acetyltransferase) with an in-frame amber codon.
-
-
2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid (UAA).
-
Standard molecular biology reagents for PCR, cloning, and transformation.
Methodology:
-
Create an aaRS Library:
-
Start with a known orthogonal aaRS, such as the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS).
-
Identify and randomize 5-7 key residues in the amino acid binding pocket using degenerate primers and PCR-based mutagenesis.
-
Clone the library of mutant aaRS genes into the pEVOL plasmid.
-
-
Positive Selection:
-
Co-transform the E. coli selection strain with the pEVOL-aaRS library plasmid and the positive selection plasmid.
-
Plate the transformed cells on agar plates containing the appropriate antibiotics for both plasmids, a selective agent (e.g., chloramphenicol), and a concentration of the UAA (typically 1-2 mM).
-
Incubate at 37°C. Only cells expressing an active aaRS that can incorporate the UAA will survive by suppressing the amber codon in the resistance gene.
-
-
Negative Selection:
-
Pool the surviving colonies from the positive selection.
-
Grow the pooled culture in liquid media with antibiotics.
-
Transform the pooled plasmids into a new E. coli strain containing a negative selection gene (e.g., a toxic gene like barnase with an amber codon).
-
Plate the cells on agar containing antibiotics and an inducer for the toxic gene, but without the UAA.
-
Cells containing an aaRS that incorporates a natural amino acid will be killed. Surviving colonies should contain an aaRS that is specific for the UAA.
-
-
Isolate and Validate:
-
Sequence the pEVOL plasmids from surviving colonies to identify the evolved aaRS mutations.
-
Validate the best candidates by testing their ability to express a reporter protein (e.g., sfGFP with a TAG codon) only in the presence of the UAA.
-
Protocol 2: Expression and Purification of the Modified Protein
Objective: To produce and purify the target protein containing the site-specifically incorporated UAA.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Plasmids: pEVOL with the evolved aaRS/tRNA and a pET-based plasmid with the target gene containing a TAG codon at the desired position.
-
UAA stock solution (e.g., 100 mM in 0.1 M NaOH, sterile filtered).
-
LB or defined minimal media.
-
IPTG for induction.
-
Appropriate chromatography resins for protein purification (e.g., Ni-NTA for His-tagged proteins).
Methodology:
-
Transformation: Co-transform the expression strain with the two plasmids.
-
Culture:
-
Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight.
-
The next day, dilute the starter culture into a larger volume of minimal or rich media. For higher incorporation efficiency, a defined minimal media is often preferred.
-
Add the UAA to the culture to a final concentration of 1-5 mM.
-
Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
-
-
Induction: Induce protein expression by adding IPTG (e.g., to 0.5 mM final concentration).
-
Expression: Reduce the temperature to 18-25°C and continue shaking for 16-24 hours.
-
Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Purification:
-
Clarify the lysate by centrifugation.
-
Purify the target protein from the supernatant using an appropriate chromatography method (e.g., affinity chromatography followed by size-exclusion chromatography).
-
-
Verification: Confirm the successful incorporation of the UAA and its precise mass using mass spectrometry (e.g., ESI-MS).
Protocol 3: Photocleavage and Functional Analysis
Objective: To remove the 2-methoxybenzoyl "caging" group with light and assay the restored function of the protein.
Materials:
-
Purified, UAA-containing protein in a suitable buffer (e.g., PBS, HEPES).
-
UV light source (e.g., a 365 nm LED lamp or a filtered mercury lamp).
-
Quartz cuvette or microplate.
-
Reagents for the specific functional assay of the target protein.
Methodology:
-
Sample Preparation: Prepare a solution of the caged protein at a known concentration. Keep a non-irradiated sample as a negative control.
-
Irradiation:
-
Place the protein solution in the quartz cuvette or plate.
-
Irradiate the sample with 365 nm light. The optimal irradiation time and intensity must be determined empirically, typically ranging from 1 to 30 minutes. Monitor the cleavage progress using mass spectrometry if possible.
-
Note: Work in a darkened room or use filtered light to avoid premature uncaging.
-
-
Functional Assay:
-
Immediately after irradiation, perform a functional assay on both the irradiated (uncaged) and non-irradiated (caged) samples.
-
Compare the activity to a wild-type version of the protein (without the UAA). A successful experiment will show low or no activity in the caged sample and significantly increased activity in the uncaged sample.
-
| Parameter | Recommended Starting Condition | Notes |
| UAA Concentration | 1-5 mM in culture media | Optimize for each UAA and expression system. |
| Induction Temp. | 18-25 °C | Lower temperatures often improve protein folding and UAA incorporation. |
| Induction Time | 16-24 hours | Balance protein yield with potential UAA degradation. |
| Photocleavage λ | ~365 nm | Typical wavelength for nitrobenzyl-related caging groups.[4] |
| Irradiation Time | 1-30 minutes | Must be optimized to maximize cleavage while minimizing photodamage. |
Trustworthiness and Self-Validation
The protocols described are designed as self-validating systems. Each major phase includes a critical checkpoint to ensure success before proceeding.
Caption: Key validation checkpoints in the experimental workflow.
-
Checkpoint 1 (aaRS Evolution): The use of a reporter gene like sfGFP ensures that the evolved synthetase is both active and specific for the UAA. A high signal-to-noise ratio (fluorescence with UAA vs. without UAA) is essential.
-
Checkpoint 2 (Protein Expression): Mass spectrometry is the definitive method to confirm successful incorporation. The observed molecular weight should match the theoretical weight of the protein plus the UAA, minus a water molecule.
-
Checkpoint 3 (Photocleavage): The functional assay provides the ultimate proof of concept. A statistically significant increase in protein activity after UV exposure confirms that the incorporated UAA functions as a photocleavable group.
Conclusion and Future Directions
The N-acylated methionine analogue, 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid, represents a promising tool for advanced protein engineering. By leveraging the genetic code expansion methodology, researchers can install this UAA at any desired position within a protein. The protocols provided here offer a comprehensive roadmap for developing the necessary molecular tools, expressing the modified protein, and controlling its function with light. This capability to create photocaged proteins opens new avenues for studying dynamic biological processes with high spatiotemporal resolution, developing light-activated therapeutics, and designing novel biomaterials.
References
-
Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual review of biochemistry, 79, 413-444.
-
Chin, J. W. (2017). Expanding and reprogramming the genetic code. Nature, 550(7674), 53-60.
-
Dougherty, D. A. (2017). The chemical aminoacylation strategy for unnatural amino acid mutagenesis. Accounts of chemical research, 50(9), 2185-2193.
-
Young, T. S., & Schultz, P. G. (2010). Beyond the 20 amino acids: expanding the genetic lexicon. Journal of biological chemistry, 285(15), 11039-11044.
-
Honek, J. F. (n.d.). Methionine Chemistry and Biochemistry. University of Waterloo.
-
Procter, D. J., et al. (2022). A Vitamin B2‐Photocatalysed Approach to Methionine Analogues. Angewandte Chemie International Edition, 61(51), e202212517.
-
Dougherty, D. A., & Van Arnam, E. B. (2014). In vivo incorporation of unnatural amino acids using the chemical aminoacylation strategy. Methods in enzymology, 549, 45-63.
-
Kiick, K. L., et al. (2000). Efficient Incorporation of Unsaturated Methionine Analogues into Proteins in Vivo. Journal of the American Chemical Society, 122(38), 9300-9301.
-
Klán, P., et al. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191.
-
Deiters, A. (2010). Development of photolabile protecting groups and their application to the optochemical control of cell signaling. Biological & pharmaceutical bulletin, 33(5), 748-754.
Sources
- 1. Methionine Chemistry and Biochemistry | Honek Lab | University of Waterloo [uwaterloo.ca]
- 2. A Vitamin B2‐Photocatalysed Approach to Methionine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 7. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 11. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid
Welcome to the technical support resource for the synthesis of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid, a key intermediate in various research and development applications. This guide is designed for chemists and drug development professionals to navigate the complexities of this synthesis, offering in-depth troubleshooting advice and frequently asked questions. Our focus is on providing practical, experience-driven solutions to common experimental challenges.
I. Troubleshooting Guide: Common Synthesis Issues & Solutions
The synthesis of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid, typically achieved via the acylation of methionine with 2-methoxybenzoyl chloride, can present several challenges. This section addresses the most common issues encountered in the laboratory.
Issue 1: Low or No Product Yield
A low or nonexistent yield is one of the most frequent problems in this amide bond formation. The root causes often trace back to reactant quality, reaction conditions, or the work-up procedure.[1]
Question: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer: Several factors can contribute to poor yields in the Schotten-Baumann acylation of methionine. Let's break down the potential culprits and solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If starting material (methionine) is still present after the expected reaction time, consider extending the duration or slightly increasing the temperature.
-
-
Poor Quality Reagents: The purity of 2-methoxybenzoyl chloride and methionine is critical.
-
Solution: Ensure 2-methoxybenzoyl chloride is fresh or has been stored under anhydrous conditions to prevent hydrolysis to 2-methoxybenzoic acid. Methionine should be of high purity and dry.
-
-
Suboptimal pH Control: The Schotten-Baumann reaction is highly pH-dependent.[2][3]
-
Solution: Maintain a basic pH (typically 8-10) throughout the addition of 2-methoxybenzoyl chloride. This is crucial for keeping the amino group of methionine deprotonated and thus nucleophilic.[3][4] A pH that is too high can lead to hydrolysis of the acid chloride, while a pH that is too low will protonate the amine, rendering it unreactive.[1][3]
-
-
Hydrolysis of Acyl Chloride: 2-Methoxybenzoyl chloride is susceptible to hydrolysis, especially under basic aqueous conditions.
-
Solution: Add the 2-methoxybenzoyl chloride slowly to the reaction mixture, ensuring efficient stirring to promote reaction with methionine over hydrolysis.[2] Performing the reaction at a lower temperature (0-5 °C) can also help to minimize this side reaction.
-
-
Product Loss During Work-up: The product, being a carboxylic acid, has some water solubility, especially at neutral or basic pH.
-
Solution: During the aqueous work-up, acidify the mixture to a pH of 2-3 to protonate the carboxylate, making the product less water-soluble and more readily extractable into an organic solvent like ethyl acetate.
-
Issue 2: Presence of Impurities in the Final Product
Even with a reasonable yield, the final product can be contaminated with various impurities, complicating purification.
Question: My NMR/LC-MS analysis shows multiple unexpected signals. What are the likely impurities and how can I avoid them?
Answer: The formation of byproducts is a common challenge. Here are the most probable impurities and strategies to mitigate their formation:
-
Unreacted Starting Materials:
-
2-Methoxybenzoic Acid: This is a primary impurity resulting from the hydrolysis of 2-methoxybenzoyl chloride.
-
Mitigation: As mentioned, slow addition of the acid chloride at low temperature and efficient stirring are key.
-
Removal: A basic wash (e.g., with a dilute sodium bicarbonate solution) during the work-up can remove this acidic impurity. However, this may also extract some of the desired product if not carefully controlled. Acidification followed by extraction is generally more effective at separating the product from this impurity.
-
-
Methionine: Unreacted methionine can be present if the reaction is incomplete.
-
Mitigation: Use a slight excess (1.1-1.2 equivalents) of 2-methoxybenzoyl chloride.
-
Removal: Methionine is highly water-soluble and can typically be removed during the aqueous work-up.
-
-
-
Side-Reaction Products:
-
Oxidation of Methionine: The thioether in the methionine side chain is susceptible to oxidation, forming the corresponding sulfoxide.[5][6]
-
Mitigation: While less common under these specific reaction conditions, avoiding harsh oxidants and prolonged exposure to air can be beneficial. Using degassed solvents may be considered for very sensitive applications.
-
Removal: Chromatographic separation is usually required to remove the sulfoxide derivative.
-
-
Diacylated Product: Although sterically hindered, a small amount of diacylation at the carboxylate group of methionine to form an anhydride is possible, but unlikely under these conditions. Hydrolysis during workup usually prevents its isolation.
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to specific questions that frequently arise during the synthesis of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid.
Q1: What is the recommended solvent system for this reaction? A biphasic system is often employed for Schotten-Baumann reactions.[2][7][8] A common choice is a mixture of an organic solvent like dichloromethane (DCM) or diethyl ether with an aqueous basic solution (e.g., sodium hydroxide or sodium carbonate).[7][8] This setup allows the reactants to interact at the interface while the base in the aqueous phase neutralizes the HCl byproduct.[7]
Q2: How should I monitor the progress of the reaction? Thin Layer Chromatography (TLC) is a convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) to separate the starting material (methionine, which will likely remain at the baseline), the product, and 2-methoxybenzoic acid. Staining with ninhydrin can visualize the unreacted methionine, while a UV lamp will show the aromatic product and 2-methoxybenzoic acid. LC-MS provides more definitive tracking of product formation and starting material consumption.[1]
Q3: What is the best way to purify the final product? If impurities persist after an extractive work-up, recrystallization or flash column chromatography are effective purification methods.[9] For recrystallization, a solvent system like ethyl acetate/hexanes or ethanol/water can be explored. For column chromatography, silica gel with a gradient elution of ethyl acetate in hexanes containing a small percentage of acetic acid (to keep the carboxylic acid protonated) is a good starting point.[9]
Q4: Can the thioether in methionine cause any side reactions? Yes, the thioether is susceptible to oxidation to methionine sulfoxide.[5][6] While typically not a major issue under standard Schotten-Baumann conditions, it's a possibility if the reaction is exposed to oxidizing agents or run for extended periods at elevated temperatures. The thioether can also be alkylated, but this is unlikely in this specific reaction.[10][11]
Q5: Are there any alternative methods for this synthesis? While the Schotten-Baumann reaction is a classic and robust method, other amide coupling reagents could be used.[1] For example, activating the 2-methoxybenzoic acid with a coupling reagent like HATU or EDC/HOBt and then reacting it with methionine in an organic solvent with a non-nucleophilic base could be an alternative.[1] However, these methods are generally more expensive and may not offer significant advantages for this particular transformation.
III. Experimental Protocols & Data
Detailed Synthesis Protocol
This protocol provides a step-by-step methodology for the synthesis of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid.
Materials:
-
L-Methionine
-
2-Methoxybenzoyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve L-methionine (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq). Cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, dissolve 2-methoxybenzoyl chloride (1.1 eq) in a minimal amount of DCM.
-
Add the 2-methoxybenzoyl chloride solution dropwise to the stirred methionine solution over 30-45 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS indicates the consumption of methionine.
-
Transfer the reaction mixture to a separatory funnel and wash with DCM (2 x 20 mL) to remove any unreacted 2-methoxybenzoyl chloride and other non-polar impurities.
-
Carefully acidify the aqueous layer to pH 2-3 with concentrated HCl while cooling in an ice bath. A white precipitate of the product should form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
| Parameter | Recommended Value |
| Temperature | 0-10 °C during addition, then room temperature |
| pH | 8-10 during reaction, 2-3 during extraction |
| Stirring Speed | Vigorous to ensure good mixing of phases |
| Reaction Time | 2-6 hours |
Table 1: Key Reaction Parameters
IV. Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
V. References
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Schotten–Baumann reaction. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]
-
Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Al-Warhi, T., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2023, April 20). (PDF) Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. academic.oup.com [academic.oup.com]
- 6. biotage.com [biotage.com]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-(2-methoxybenzoyl)methionine Synthesis
Welcome to the technical support guide for the synthesis of N-(2-methoxybenzoyl)methionine. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the highest purity and yield for this important N-acyl amino acid.
The synthesis of N-(2-methoxybenzoyl)methionine is typically achieved via the N-acylation of L-methionine with 2-methoxybenzoyl chloride. This reaction, a variation of the classic Schotten-Baumann reaction, is robust but requires careful control of several parameters to prevent side reactions and ensure a successful outcome.[1][2]
Reaction Overview & Mechanism
The core of the synthesis is a nucleophilic acyl substitution. The amino group of methionine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride. The reaction is conducted in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the unreacted methionine, rendering it non-nucleophilic and halting the reaction.[1][3]
The general reaction is as follows:
-
Reactants: L-Methionine, 2-Methoxybenzoyl Chloride
-
Solvent: Typically a biphasic system (e.g., water and an organic solvent)[4]
-
Base: An inorganic base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃)
-
Product: N-(2-methoxybenzoyl)methionine
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this reaction? A1: The pH is a critical parameter. It must be high enough to deprotonate the ammonium group of the methionine zwitterion, freeing the amino group to act as a nucleophile, but not so high as to excessively promote the hydrolysis of the 2-methoxybenzoyl chloride.[5] A pH range of 9-11 is generally considered optimal for Schotten-Baumann reactions involving amino acids.[3][6] You should monitor and adjust the pH throughout the addition of the acyl chloride.
Q2: Why is a biphasic solvent system recommended? A2: A two-phase system (e.g., water/dichloromethane or water/diethyl ether) is highly effective.[4] L-methionine and the inorganic base are dissolved in the aqueous phase, while the 2-methoxybenzoyl chloride resides in the organic phase. Vigorous stirring creates a large interfacial area where the reaction occurs. This setup helps to minimize the competing hydrolysis of the highly reactive acyl chloride in the bulk aqueous phase.[7]
Q3: How do I monitor the progress of the reaction? A3: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture against standards of your starting materials (L-methionine and 2-methoxybenzoic acid, the hydrolysis product). The disappearance of the L-methionine spot (visualized with ninhydrin stain) and the appearance of a new, less polar product spot indicate reaction progress.
Q4: Can this reaction lead to racemization of the methionine chiral center? A4: Under the controlled basic conditions of the Schotten-Baumann reaction, racemization at the α-carbon of the amino acid is generally minimal. The mechanism does not typically involve the formation of intermediates that would compromise stereochemical integrity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
| Problem | Potential Cause | Troubleshooting Action & Scientific Rationale |
| Low or No Product Yield | 1. Hydrolysis of Acyl Chloride: 2-methoxybenzoyl chloride is moisture-sensitive and can rapidly hydrolyze to the unreactive 2-methoxybenzoic acid.[8] | Action: Use a fresh, high-quality bottle of 2-methoxybenzoyl chloride. Handle it under anhydrous conditions (e.g., nitrogen or argon atmosphere) and add it to the reaction mixture slowly and sub-surface if possible. Rationale: This minimizes its contact time with the aqueous phase before it can react with the methionine.[7] |
| 2. Incorrect pH: If the pH is too low (<8), the methionine's amino group will be protonated (-NH₃⁺), rendering it non-nucleophilic and stopping the reaction.[9][10] | Action: Use a calibrated pH meter to monitor the reaction. Add your base (e.g., 2M NaOH) dropwise throughout the addition of the acyl chloride to maintain a pH between 9 and 11. Rationale: Maintaining the free amine (-NH₂) concentration is essential for nucleophilic attack.[1] | |
| 3. Inefficient Mixing: In a biphasic system, poor mixing leads to a small interfacial area, drastically slowing the reaction rate. | Action: Use a high-speed overhead stirrer or a magnetic stir bar that creates a deep vortex. Rationale: Maximizing the surface area between the aqueous and organic phases is crucial for allowing the reactants to interact efficiently.[7] | |
| Product is Contaminated with Starting Material | 1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. | Action: Monitor the reaction via TLC until the methionine spot is completely gone. If the reaction has stalled, re-check and adjust the pH. Rationale: Ensuring full conversion is the first step to a pure product. |
| 2. Inefficient Work-up: The product and unreacted methionine may not have been separated effectively. | Action: After acidification, the N-acylated product will precipitate or be extracted into an organic solvent, while any remaining methionine salt will stay in the aqueous layer. Ensure thorough washing of the organic layer with dilute acid and then brine. Rationale: Exploiting the differential solubility of the product (less polar) and starting material (ionic salt at low pH) is key to separation. | |
| Product is Oily or Fails to Crystallize | 1. Presence of Impurities: Unreacted starting materials or byproducts like 2-methoxybenzoic acid can act as crystallization inhibitors. | Action: Purify the crude product using flash column chromatography on silica gel.[2][11] A gradient elution system (e.g., hexane/ethyl acetate with a small amount of acetic acid) is often effective. Rationale: Chromatography provides a higher degree of separation for compounds with similar polarities that are difficult to separate by simple recrystallization. |
| Presence of an Unknown Byproduct | 1. Oxidation of Methionine: The thioether in the methionine side chain can be susceptible to oxidation, especially if the reaction is prolonged or exposed to air. | Action: Use degassed solvents and consider running the reaction under an inert atmosphere (N₂ or Ar). Rationale: Minimizing oxygen exposure protects the sensitive sulfur moiety from being oxidized to the corresponding sulfoxide or sulfone. |
| 2. Diacylation (unlikely but possible): If conditions are excessively harsh, other sites could potentially react. | Action: Use stoichiometric amounts of the acyl chloride (e.g., 1.05-1.1 equivalents). Add it slowly to the reaction mixture. Rationale: Controlled, slow addition maintains a low instantaneous concentration of the highly reactive acyl chloride, favoring the more nucleophilic amino group and preventing side reactions. |
Validated Experimental Protocol
This protocol provides a reliable starting point for the synthesis.
Materials & Reagents:
-
L-Methionine
-
2-Methoxybenzoyl chloride[12]
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-methionine (1.0 eq) in 1M NaOH (aq) (2.2 eq). Cool the solution to 0-5 °C in an ice bath.
-
Acyl Chloride Addition: In a separate flask, dissolve 2-methoxybenzoyl chloride (1.05 eq) in DCM.
-
Reaction: Add the 2-methoxybenzoyl chloride solution to the vigorously stirring methionine solution dropwise over 30-45 minutes. Use a pH meter to monitor the aqueous phase, maintaining the pH between 9 and 11 by adding 2M NaOH as needed.
-
Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the consumption of methionine using TLC (ninhydrin stain).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer once more with DCM.
-
Acidification: Combine the aqueous layers and, while stirring in an ice bath, slowly acidify to pH ~2 with concentrated HCl. A white precipitate of the product should form.
-
Isolation: Filter the solid product using a Büchner funnel and wash the filter cake with cold water.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N-(2-methoxybenzoyl)methionine as a white solid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and melting point).
References
-
Kurogi, T., et al. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Digital Discovery. Available from: [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]
-
Anggela, V. R., et al. (2020). Lauroyl Lysine Continuous Injection Synthesis via Schotten–Baumann Reaction pH Optimization as Synthetic Amino Acid Derivative. Molekul. Available from: [Link]
- Google Patents. (CN112812031A) Preparation method of N-acyl amino acid type surfactant.
-
Wang, J., et al. (2008). Amino acid residues crucial in pH regulation and proteolytic activation of N-acylethanolamine-hydrolyzing acid amidase. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available from: [Link]
-
Ooi, T. L., et al. (2015). Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium. Journal of Oil Palm Research. Available from: [Link]
-
Grokipedia. Schotten–Baumann reaction. Available from: [Link]
- Google Patents. (WO2015026538A1) Process for preparing n-acyl amino acid salts.
-
Lu, H., et al. (2012). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. Organic Letters. Available from: [Link]
-
Wikipedia. Schotten–Baumann reaction. Available from: [Link]
-
Chua, J. Y., et al. (2021). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. Catalysts. Available from: [Link]
-
Medicine Digital Learning. Amino Acids and the Role of pH. Available from: [Link]
-
Giglione, C., et al. (2015). N-terminal Protein Processing: A Comparative Proteogenomic Analysis. Molecular & Cellular Proteomics. Available from: [Link]
-
Reddit. (r/AdvancedOrganic) Which benzoyl chloride undergoes hydrolysis faster in water?. Available from: [Link]
-
Cowper, B., et al. (2017). Expressed Protein Ligation at Methionine: N-terminal Attachment of Homocysteine, Ligation, and Masking. Angewandte Chemie International Edition. Available from: [Link]
-
Queen, A. (1979). The mechanism of the solvolysis of p-methoxybenzyl chloride in aqueous acetone containing pyridine or thiourea. Evidence for concurrent S N 1 and S N 2 reactions. Canadian Journal of Chemistry. Available from: [Link]
-
Reddit. (r/Mcat) pH as it relates to charged amino acids. Available from: [Link]
-
D'Alonzo, D., et al. (2015). Chemical Protein Synthesis Using a Second-Generation N-Acylurea Linker for the Preparation of Peptide-Thioester Precursors. Journal of the American Chemical Society. Available from: [Link]
-
Quora. How does pH affect chemical reactions and molecules (example amino acids)?. Available from: [Link]
-
Drazic, A., et al. (2022). Illuminating the impact of N-terminal acetylation: from protein to physiology. Trends in Biochemical Sciences. Available from: [Link]
-
NIST. Glycine, N-(2-methoxybenzoyl)-, methyl ester. Available from: [Link]
-
Koder, K., et al. (2021). Regulated N-Terminal Modification of Proteins Synthesized Using a Reconstituted Cell-Free Protein Synthesis System. ACS Synthetic Biology. Available from: [Link]
-
Li, J., et al. (2021). Impact of Protein Nα-Modifications on Cellular Functions and Human Health. International Journal of Molecular Sciences. Available from: [Link]
- G-Scholar. Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines.
-
PubMed. Comparative metabolism of L-methionine and N-acetylated derivatives of methionine. Available from: [Link]
- Google Patents. (EP3339289A1) Process for the preparation of methionine.
-
Hwang, C. S., et al. (2010). N-terminal acetylation of cellular proteins creates specific degradation signals. Science. Available from: [Link]
-
ResearchGate. N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. Available from: [Link]
-
PubMed. Effects of N-acetyl-DL-methionine on the liver, GSH synthesis and plasma ALAT level in male Bom:NMRI mice. Available from: [Link]
- Google Patents. (US9725409B2) Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
Sources
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. learning.medicine.wsu.edu [learning.medicine.wsu.edu]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-Methoxybenzoyl chloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Technical Support Center: Optimizing the Synthesis of 2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid
Welcome to the technical support center for the synthesis of 2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this molecule and to provide actionable solutions to improve yield and purity. The information presented here is a synthesis of established chemical principles and field-proven insights.
I. Overview of the Synthesis
The target molecule, 2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid, is synthesized via an N-acylation reaction. This involves the coupling of L-methionine with 2-methoxybenzoic acid. While seemingly straightforward, this reaction is prone to several issues that can significantly impact the final yield and purity. Understanding the underlying reaction mechanism and potential pitfalls is crucial for successful synthesis.
The core reaction is an amide bond formation between the amino group of L-methionine and the carboxylic acid group of 2-methoxybenzoic acid.[1] This typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[2][3]
Caption: General workflow for the synthesis of the target molecule.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis, providing explanations and step-by-step solutions.
FAQ 1: My reaction yield is consistently low. What are the likely causes?
Low yield is a common problem and can stem from several factors. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid of 2-methoxybenzoic acid must be activated to facilitate the reaction with the less nucleophilic amino group of L-methionine.
-
Explanation: Direct condensation of a carboxylic acid and an amine is energetically unfavorable.[2] Coupling reagents are used to convert the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive intermediate.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting inefficient acid activation.
-
-
Side Reactions: Several side reactions can compete with the desired N-acylation, consuming starting materials and reducing the yield.
-
Racemization: The chiral center of L-methionine can be susceptible to racemization under harsh reaction conditions.
-
Oxidation of Methionine: The methylsulfanyl group in methionine can be oxidized, especially if the reaction is exposed to air for extended periods or if certain reagents are used.[4]
-
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and pH can significantly influence the reaction outcome.
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is generally preferred as it can dissolve the reactants and facilitate the reaction.[4]
-
Temperature: The initial activation of the carboxylic acid is often performed at a lower temperature (e.g., 0 °C) to minimize side reactions. The coupling reaction itself may proceed at room temperature.
-
pH: A slightly basic environment, often achieved by adding a non-nucleophilic base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is necessary to deprotonate the ammonium salt of the amino acid, freeing the nucleophilic amine.
-
FAQ 2: I am observing significant impurities in my final product. How can I improve the purity?
Product purity is as critical as yield. Impurities often arise from the issues discussed above.
Strategies for Improving Purity:
-
Optimize Coupling Reagents: The choice of coupling reagent can have a major impact on purity. While traditional carbodiimides like DCC are effective, they can lead to the formation of difficult-to-remove urea byproducts. Modern coupling reagents often provide cleaner reactions.[5]
| Coupling Reagent | Advantages | Disadvantages | Considerations |
| DCC/EDC | Inexpensive, widely available. | Forms insoluble/soluble urea byproducts. Can cause racemization. | Use with an additive like HOBt to suppress racemization.[5] |
| HBTU/HATU | High efficiency, low racemization.[6] | More expensive. | Excellent for difficult couplings. HATU is generally more reactive than HBTU. |
| TBTU | Similar to HBTU, effective. | Can be less stable than HBTU. | A good alternative to HBTU. |
-
Controlled Addition of Reagents: The order and rate of reagent addition are important. It is generally recommended to activate the carboxylic acid first before adding the amino acid.[7] This minimizes the exposure of the amino acid to potentially harsh activation conditions.
-
Effective Work-up and Purification:
-
Quenching: After the reaction is complete, it should be quenched appropriately, often by adding water or a dilute acid.
-
Extraction: A standard aqueous work-up can remove water-soluble impurities like the base and salts.
-
Crystallization/Chromatography: The final product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
-
FAQ 3: Can the sulfur atom in methionine cause problems?
Yes, the sulfur in the methionine side chain is a potential site for unwanted side reactions, primarily oxidation.[8]
-
Problem: The thioether group (-S-CH₃) can be oxidized to a sulfoxide or a sulfone, especially in the presence of oxidizing agents or during prolonged exposure to air.[9] This leads to the formation of impurities that can be difficult to separate from the desired product.
-
Prevention and Mitigation:
-
Use Degassed Solvents: Purging solvents with an inert gas like nitrogen or argon before use can minimize dissolved oxygen.
-
Maintain an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent air oxidation.
-
Avoid Oxidizing Reagents: Be mindful of the reagents used and their potential to act as oxidants.
-
Scavengers: In some cases, adding a small amount of a scavenger like dimethyl sulfide (DMS) can help protect the methionine side chain.
-
III. Recommended Experimental Protocol
This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
L-Methionine
-
2-Methoxybenzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (Saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-methoxybenzoic acid (1.0 eq.) and HATU (1.05 eq.) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq.) dropwise while stirring. Continue stirring at 0 °C for 15-20 minutes. This step activates the carboxylic acid.
-
Coupling: In a separate flask, dissolve L-methionine (1.1 eq.) in anhydrous DMF with the aid of DIPEA (1.2 eq.). Add this solution to the activated carboxylic acid mixture at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid.
IV. Analytical Characterization
Proper characterization of the final product is essential to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
By understanding the key reaction parameters and potential pitfalls, researchers can effectively troubleshoot and optimize the synthesis of 2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid, leading to improved yields and higher purity.
V. References
-
Arkat USA. (n.d.). N-Acylation in combinatorial chemistry. Retrieved from [Link]
-
Science.gov. (n.d.). n-acylated amino acids: Topics by Science.gov. Retrieved from [Link]
-
Polasek, O., et al. (n.d.). Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics. ACS Chemical Biology. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved from [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Retrieved from [Link]
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]
-
Frontiers. (2022, January 2). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Formylmethionine (fMet) synthesis. fMet is the first amino acid in.... Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) N-Acylation in Combinatorial Chemistry. Retrieved from [Link]
-
SMPDB. (2023, August 24). Pathway Description. Retrieved from [Link]
-
Pearson. (2024, October 3). Reactions of Amino Acids: Acylation: Videos & Practice Problems. Retrieved from [Link]
-
ACS Publications. (2026, January 16). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Formylmethionine. Retrieved from [Link]
-
PubMed Central. (2023, September 2). Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling. Retrieved from [Link]
-
Harvard Catalyst Profiles. (n.d.). N-Formylmethionine. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) N-Acylation by using coupling reagents on carboxylic acids. (b).... Retrieved from [Link]
-
National Institutes of Health. (2022, May 4). 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle. Retrieved from [Link]
-
PubChem. (n.d.). 4-methanesulfonyl-2-[(2-methoxyphenyl)formamido]butanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
-
PubMed. (2017, February 7). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Retrieved from [Link]
-
Google Patents. (n.d.). Method for manufacturing the 2-hydroxy-4-methylthio-butanoic acid. Retrieved from
-
National Institutes of Health. (n.d.). Crystal structure of (R,S)-2-hydroxy-4-(methylsulfanyl)butanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). (2R)-2-formamido-4-(methylsulfanyl)butanoic acid. Retrieved from [Link]
-
Chemspace. (2024, July 15). 2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic acid. Retrieved from [Link]
-
Google Patents. (n.d.). Method of synthesis of 2-hydroxy-4-methylthio-butanoic acid. Retrieved from
-
Google Patents. (n.d.). Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition. Retrieved from
-
Google Patents. (n.d.). Process for the preparation of methionine alpha-hydroxy analogues from sugars and derivatives thereof. Retrieved from
-
PubMed. (n.d.). Effects of 2-hydroxy-4-(methylthio) butanoic acid (HMB) and its isopropyl ester on milk production and composition by Holstein cows. Retrieved from [Link]
Sources
- 1. Reactions of Amino Acids: Acylation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. n-acylated amino acids: Topics by Science.gov [science.gov]
- 9. PubChemLite - 4-methanesulfonyl-2-[(2-methoxyphenyl)formamido]butanoic acid (C13H17NO6S) [pubchemlite.lcsb.uni.lu]
N-(2-methoxybenzoyl)methionine stability and storage issues
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-(2-methoxybenzoyl)methionine. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established chemical principles to help you navigate the common stability and storage challenges associated with this compound. This document is designed to provide not just instructions, but a deeper understanding of the causality behind best practices, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the handling and storage of N-(2-methoxybenzoyl)methionine.
Q1: What is the optimal storage condition for solid N-(2-methoxybenzoyl)methionine?
For long-term stability, solid N-(2-methoxybenzoyl)methionine should be stored in a tightly sealed container in a cool, dry, and dark environment.[1][2] The key objectives are to minimize exposure to atmospheric moisture, oxygen, and light.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation kinetics. While room temperature is acceptable for short periods, refrigeration is preferred for long-term storage.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The methionine moiety is susceptible to oxidation.[3][4] Displacing air with an inert gas minimizes this risk. |
| Light | Amber Vial or Dark Location | Protects against photodegradation, which can generate reactive oxygen species (ROS) that accelerate oxidation.[5] |
| Moisture | Tightly Sealed Container with Desiccant | Prevents hydrolysis of the amide bond and minimizes water-mediated degradation pathways.[1][6] |
Q2: What are the primary degradation pathways for N-(2-methoxybenzoyl)methionine?
The two principal degradation pathways are oxidation of the methionine side chain and hydrolysis of the amide bond.
-
Oxidation: The sulfur atom in the methionine residue is nucleophilic and highly susceptible to oxidation by reactive oxygen species (ROS). This occurs in a two-step process, first forming Methionine Sulfoxide and then the more highly oxidized Methionine Sulfone.[4][7] This is often the most significant stability concern.
-
Hydrolysis: The amide linkage between the 2-methoxybenzoyl group and the methionine nitrogen can be cleaved by hydrolysis, particularly under strongly acidic or basic conditions, yielding 2-methoxybenzoic acid and methionine.[8]
Below is a diagram illustrating these degradation pathways.
Caption: Primary degradation pathways for N-(2-methoxybenzoyl)methionine.
Q3: How long can I store stock solutions of this compound?
The stability of stock solutions is highly dependent on the solvent, concentration, and storage conditions. Aqueous solutions are generally less stable than those prepared in anhydrous organic solvents like DMSO or ethanol. We strongly recommend preparing fresh solutions for each experiment. If storage is unavoidable, aliquot the solution into single-use vials, purge with inert gas, and store at -20°C or -80°C for no longer than one to two weeks. Stock solutions of L-methionine itself are noted to be stable for extended periods when refrigerated, but the addition of the benzoyl group may alter this profile.
Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem 1: I am seeing new, more polar peaks in my RP-HPLC analysis over time.
Probable Cause: This is a classic sign of oxidation. The primary oxidation product, methionine sulfoxide, is more polar than the parent compound and will therefore have a shorter retention time on a reverse-phase (RP) column. The sulfone is even more polar and would elute earlier still.[9]
Solution Workflow:
-
Confirm Identity: If possible, use mass spectrometry (MS) to confirm the identity of the new peaks. The sulfoxide will have a mass increase of +16 Da, and the sulfone will show an increase of +32 Da compared to the parent compound.
-
Implement Antioxidants: For future experiments, consider adding a small amount of an antioxidant to your formulation. L-methionine itself is often used as an antioxidant to protect other molecules.[5]
-
De-gas Solvents: Ensure all aqueous buffers and solvents are de-gassed prior to use to remove dissolved oxygen. This can be achieved by sparging with an inert gas (helium, argon) or by sonication under vacuum.
-
Review Handling Protocol: Minimize the exposure of your samples to ambient air and light during preparation. Use low-oxygen techniques wherever possible.
The following diagram outlines a logical troubleshooting process for unexpected analytical results.
Caption: Troubleshooting workflow for unexpected experimental results.
Problem 2: My experimental results are inconsistent and not reproducible.
Probable Cause: Inconsistent results are often due to variable levels of compound degradation between experiments. This can be caused by differences in solution preparation, handling, or storage duration. An unstable compound means your effective concentration is not what you think it is.
Solutions:
-
Standardize Solution Preparation: Prepare a fresh stock solution from solid material for each set of experiments. Do not use a stock solution that has been stored for an extended period or subjected to multiple freeze-thaw cycles.
-
Use a Stability-Indicating Method: Always use an analytical method, like the HPLC protocol described below, that can separate the parent compound from its degradants. This allows you to confirm the concentration and purity of your compound immediately before use.
-
Incorporate Controls: Include a positive and negative control in every experiment. A freshly prepared and quantified sample should serve as your positive control to ensure the assay is performing as expected.
Experimental Protocols
Protocol 1: General Purpose Stability-Indicating RP-HPLC Method
This protocol is designed to separate N-(2-methoxybenzoyl)methionine from its potential polar degradants. It should be optimized for your specific instrumentation.
-
Objective: To assess the purity of N-(2-methoxybenzoyl)methionine and quantify its degradation products.
-
Principle: Reverse-phase chromatography separates compounds based on hydrophobicity. The non-polar stationary phase will retain the parent compound longer than its more polar oxidized or hydrolyzed degradants.
Methodology:
-
Instrumentation: HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: 280 nm (or determined by UV scan of the parent compound).[5]
-
Sample Preparation: Dilute the sample to approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Injection Volume: 10 µL.[5]
Protocol 2: Forced Degradation (Stress Testing) Study
-
Objective: To rapidly identify the likely degradation pathways and products for your specific experimental conditions.
-
Principle: Exposing the compound to harsh conditions (acid, base, oxidation, light, heat) accelerates degradation, making the resulting products detectable in a short timeframe.[5]
Methodology:
-
Prepare Stock Solution: Create a 1 mg/mL solution of N-(2-methoxybenzoyl)methionine in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each condition.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidation: Add H₂O₂ to a final concentration of 3%.
-
Thermal: Incubate a vial at 60°C.
-
Photolytic: Expose a vial to a photostability chamber or high-intensity light.[5]
-
Control: Keep one vial at 2-8°C in the dark.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24, 48, or 72 hours).
-
Analysis: At each time point, neutralize the acid and base samples, then analyze all samples using the Stability-Indicating HPLC Method (Protocol 1).
-
Interpretation: Compare the chromatograms from the stressed samples to the control. The appearance of specific peaks under certain conditions (e.g., a large new peak in the H₂O₂ sample) provides strong evidence for that degradation pathway.
Caption: Workflow for a forced degradation (stress testing) study.
References
-
Roach, D., & Gehrke, C. W. (n.d.). The particular method used for the hydrolysis. [Link]
-
Ajinomoto. (2021). Safety Data Sheet: L-Methionine. [Link]
- Levine, R. L., Moskovitz, J., & Stadtman, E. R. (2000).
-
National Center for Biotechnology Information. (n.d.). Methionine degradation | Pathway. PubChem. [Link]
-
Wang, X., et al. (2023). High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics. International Journal of Pharmaceutics, 647, 123537. [Link]
-
U.S. Pharmacopeia. (n.d.). Amino acid analysis. [Link]
-
National Institute of Standards and Technology. (n.d.). Glycine, N-(2-methoxybenzoyl)-, methyl ester. NIST Chemistry WebBook. [Link]
-
Kim, H. K., et al. (2014). The N-Terminal Methionine of Cellular Proteins as a Degradation Signal. Cell, 156(1-2), 158-169. [Link]
- Fountoulakis, M., & Lahm, H. W. (1998). Analytical methods used for determination of L-methionine in fermentation broth.
-
Hering, T., et al. (2005). Oxidation of multiple methionine residues impairs rapid sodium channel inactivation. The Journal of physiology, 565(Pt 2), 435–450. [Link]
- Dash, P. K., et al. (2016). Traumatic Brain Injury Alters Methionine Metabolism: Implications for Pathophysiology. Frontiers in Systems Neuroscience, 10, 36.
-
Dick, T. P. (2014). Methionine oxidation and reduction in proteins. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 817-823. [Link]
-
Chemsrc. (n.d.). N-(2-Methoxybenzoyl)glycine methyl ester. [Link]
-
Kanehisa Laboratories. (n.d.). KEGG: Cysteine and methionine metabolism - Reference pathway. [Link]
-
AZoM. (2019). How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. [Link]
- Goldstein, S., & Czapski, G. (1994). One- and two-electron oxidations of methionine by peroxynitrite. Inorganic chemistry, 33(23), 5235-5241.
-
Chrisman, P. A., & McLuckey, S. A. (2012). Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. Journal of the American Society for Mass Spectrometry, 23(2), 356-364. [Link]
-
The Metabolomics Innovation Centre. (n.d.). Homocysteine Degradation. Small Molecule Pathway Database. [Link]
- Vlasak, J., & Ionescu, R. (2008). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Current pharmaceutical biotechnology, 9(6), 484-495.
-
Cheméo. (n.d.). Chemical Properties of Glycine, N-(2-methoxybenzoyl)-, methyl ester (CAS 27796-49-2). [Link]
-
National Institute of Standards and Technology. (n.d.). Mass spectrum (electron ionization). NIST Chemistry WebBook. [Link]
-
National Institutes of Health. (2024). NIH Guidelines For Research Involving Recombinant or Synthetic Nucleic Acid Molecules. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. Oxidation of methionine in proteins: roles in antioxidant defense and cellular regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajiaminoscience.eu [ajiaminoscience.eu]
- 7. Oxidation of multiple methionine residues impairs rapid sodium channel inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. usp.org [usp.org]
Technical Support Center: Stability and Analysis of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid. Here, we address common challenges related to the stability of this compound in solution and provide robust troubleshooting strategies and validated analytical protocols to ensure the integrity of your experimental results.
Introduction to the Molecule and its Stability Challenges
2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid is a derivative of the essential amino acid methionine. Its structure incorporates two key functional groups that are susceptible to degradation under common experimental conditions: an amide linkage and a thioether group. Understanding the potential degradation pathways of these groups is critical for accurate and reproducible research.
The primary stability concerns for this molecule in solution are:
-
Amide Hydrolysis: The amide bond can be cleaved by hydrolysis, especially under acidic or basic conditions, which may be accelerated by heat. This degradation pathway yields 2-methoxybenzoic acid and the amino acid methionine.
-
Thioether Oxidation: The sulfur atom in the methylthio group of the methionine moiety is susceptible to oxidation by reactive oxygen species (ROS), forming methionine sulfoxide. This can be a significant issue in the presence of oxidizing agents or under conditions that promote radical formation.
This guide will provide you with the necessary information to anticipate, identify, and mitigate these degradation pathways.
Frequently Asked Questions (FAQs)
Q1: I am seeing an unexpected peak in my HPLC analysis of a solution containing 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid. What could it be?
A1: An unexpected peak in your chromatogram often indicates the presence of a degradation product. Based on the structure of the molecule, the most likely culprits are the products of amide hydrolysis or thioether oxidation.
-
Amide Hydrolysis Products: Look for peaks corresponding to 2-methoxybenzoic acid and methionine . The retention times of these compounds will differ from the parent molecule.
-
Thioether Oxidation Product: A common degradation product is 2-[(2-Methoxybenzoyl)amino]-4-(methylsulfinyl)butanoic acid (the methionine sulfoxide form) . This product is more polar than the parent compound and will likely have a shorter retention time in reverse-phase HPLC.
To confirm the identity of these unexpected peaks, it is recommended to run standards of the suspected degradation products under the same HPLC conditions. LC-MS analysis can also be used for definitive identification by comparing the mass-to-charge ratio (m/z) of the unknown peak with the expected masses of the degradation products.
Q2: My solution of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid has turned slightly yellow. Is this a sign of degradation?
A2: While a slight color change does not definitively indicate degradation, it can be a sign of chemical changes occurring in your solution. The formation of certain degradation products or the presence of impurities could lead to a yellowish hue. It is crucial to analyze the solution using a suitable analytical method, such as HPLC, to determine if the parent compound has degraded and to identify any new species that may have formed.
Q3: What are the optimal storage conditions for solutions of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid to minimize degradation?
A3: To ensure the stability of your solutions, we recommend the following storage conditions:
-
Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C for long-term storage.[1] For short-term use, refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
pH: Maintain the pH of the solution close to neutral (pH 6-7.5). Both acidic and basic conditions can promote amide hydrolysis.[2][3][4][5][6][7]
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. Light exposure can potentially generate reactive species that may lead to oxidation.
-
Atmosphere: For sensitive experiments, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and reduce the risk of thioether oxidation.
Q4: Can I heat my solution to aid in dissolving 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid?
A4: Heating should be done with caution and for the shortest duration possible. Elevated temperatures can significantly accelerate the rate of amide hydrolysis.[3][4][6] If heating is necessary, use a water bath at a controlled, moderate temperature and immediately cool the solution to room temperature once the compound is dissolved.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the handling and analysis of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Appearance of extra peaks in HPLC/LC-MS | 1. Amide hydrolysis. 2. Thioether oxidation. | 1. Confirm Peak Identity: Run standards of 2-methoxybenzoic acid, methionine, and if available, the methionine sulfoxide derivative. 2. LC-MS Analysis: Use LC-MS to determine the m/z of the unknown peaks and compare them to the expected masses of degradation products. 3. Review Solution Preparation and Storage: Check the pH, temperature, and light exposure history of your solution. |
| Decrease in the peak area of the parent compound over time | 1. Degradation of the compound. 2. Adsorption to the container surface. | 1. Perform a Stability Study: Analyze aliquots of the solution at different time points to quantify the rate of degradation. 2. Use Inert Containers: Employ silanized glass vials or low-adsorption polypropylene tubes. |
| Inconsistent analytical results between experiments | 1. Variable degradation due to inconsistent sample handling. 2. Issues with the analytical method. | 1. Standardize Protocols: Ensure all solutions are prepared and stored under identical conditions. 2. Method Validation: Validate your analytical method for linearity, precision, and accuracy. 3. Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments. |
| Solution discoloration | 1. Formation of colored degradation products. 2. Presence of impurities in the starting material. | 1. Analyze the Solution: Use HPLC or LC-MS to identify the components of the solution. 2. Check Purity of Starting Material: Analyze the solid compound to ensure its purity before preparing solutions. |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid and its Potential Degradation Products
This reverse-phase HPLC method is designed to separate the parent compound from its primary degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: Linear gradient from 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: Linear gradient from 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 225 nm and 275 nm.
-
Column Temperature: 30°C.
Expected Elution Order (from most polar to least polar):
-
Methionine
-
2-[(2-Methoxybenzoyl)amino]-4-(methylsulfinyl)butanoic acid (sulfoxide)
-
2-Methoxybenzoic acid
-
2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid (parent compound)
Protocol 2: Forced Degradation Study
To understand the stability of your compound under specific stress conditions, a forced degradation study can be performed.
-
Prepare Stock Solution: Prepare a stock solution of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Condition: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Basic Condition: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Condition: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Condition: Dilute the stock solution with the intended experimental buffer to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Photolytic Condition: Expose a solution of the compound (100 µg/mL) to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all samples, including an untreated control, using the HPLC method described in Protocol 1. Compare the chromatograms to identify and quantify the degradation products.
Visualizations
Caption: Primary degradation pathways of the target molecule.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Analysis of Methionine Oxidation in Myosin Isoforms in Porcine Skeletal Muscle by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Overcoming Solubility Challenges with N-(2-methoxybenzoyl)methionine
Welcome to the technical support guide for N-(2-methoxybenzoyl)methionine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common yet significant challenge of poor aqueous solubility with this compound. Here, you will find troubleshooting advice, detailed protocols, and answers to frequently asked questions, all grounded in scientific principles to ensure the integrity and reproducibility of your experiments.
Introduction: Understanding the Challenge
N-(2-methoxybenzoyl)methionine, like many N-acyl amino acids, possesses a chemical structure that can lead to limited solubility in aqueous buffers, a common medium for biochemical and cell-based assays.[1] This poor solubility is a critical hurdle, as undissolved compound can lead to inaccurate concentration measurements, underestimated biological activity, and overall unreliable data.[2] The lipophilic nature of the methoxybenzoyl group combined with the amino acid backbone contributes to this property, making careful selection of solvents and solubilization techniques paramount for successful experimentation.[1][3]
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and solubilization of N-(2-methoxybenzoyl)methionine.
Q1: What is the primary reason for the poor aqueous solubility of N-(2-methoxybenzoyl)methionine?
A1: The solubility of N-acyl amino acids is influenced by the interplay between their hydrophobic and hydrophilic regions.[1][4] In N-(2-methoxybenzoyl)methionine, the benzoyl ring with its methoxy group introduces significant hydrophobicity. While the methionine portion has some polar characteristics, the overall molecule tends to have a low affinity for water, leading to poor solubility in aqueous solutions.[1]
Q2: Can I dissolve N-(2-methoxybenzoyl)methionine directly in my aqueous assay buffer?
A2: It is highly unlikely that you will be able to dissolve N-(2-methoxybenzoyl)methionine directly in an aqueous buffer at a concentration suitable for most assays. Direct dissolution attempts will likely result in a suspension of undissolved particles, leading to inaccurate dosing and unreliable experimental outcomes. A systematic approach starting with a stock solution in an appropriate organic solvent is strongly recommended.[5]
Q3: What is the recommended starting solvent for creating a stock solution?
A3: For initial solubilization, Dimethyl Sulfoxide (DMSO) is the most widely used and recommended solvent for creating high-concentration stock solutions of poorly soluble compounds for biological assays.[2][6][7] DMSO is a powerful, polar aprotic solvent that can dissolve a wide range of both polar and nonpolar compounds.[7] It is also miscible with water and most organic solvents, facilitating its dilution into aqueous assay media.[7]
Q4: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous buffer. What's happening?
A4: This is a common phenomenon known as "precipitation upon dilution" or "crashing out." It occurs because while the compound is soluble in the high concentration of organic solvent (DMSO), it is not soluble in the final aqueous environment of your assay.[8] When the DMSO stock is diluted into the buffer, the concentration of the organic solvent decreases dramatically, and the aqueous environment can no longer keep the hydrophobic compound in solution.
Q5: Are there alternatives to DMSO if it interferes with my assay?
A5: Yes, if DMSO is found to be incompatible with your experimental system, other organic solvents can be considered. These include ethanol, methanol, and dimethylformamide (DMF).[6][9][10] However, it is crucial to perform solvent tolerance tests with your specific assay to determine the maximum concentration of each solvent that does not cause adverse effects, such as cytotoxicity or inhibition of enzymatic activity.[11][12][13] For some applications, co-solvents like polyethylene glycol (PEG) or cyclodextrins may also be explored to enhance aqueous solubility.[6][11][12]
Part 2: Troubleshooting Guide
This section provides a systematic approach to troubleshooting common solubility issues encountered with N-(2-methoxybenzoyl)methionine.
Issue 1: The compound does not fully dissolve in DMSO.
-
Cause: The concentration of the compound may be too high for its solubility limit in DMSO, or the compound may have precipitated out of the DMSO stock solution over time, especially if exposed to moisture or freeze-thaw cycles.[14][15][16]
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the DMSO stock solution for any visible precipitate. If present, gentle warming (to 37°C) and vortexing or sonication may help redissolve the compound.
-
Reduce Concentration: If the compound remains undissolved, you may need to prepare a new stock solution at a lower concentration.
-
Fresh Solvent: Ensure you are using anhydrous (dry) DMSO, as water absorption by DMSO can reduce its solvating power for hydrophobic compounds.[16]
-
Issue 2: The compound precipitates out of the final assay solution.
-
Cause: The final concentration of the organic solvent (e.g., DMSO) in the assay medium is too low to maintain the solubility of the compound.
-
Troubleshooting Steps:
-
Optimize Final Solvent Concentration: Determine the highest tolerable concentration of the organic solvent in your assay. For many cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cytotoxicity, although this can be cell-line dependent.[11][12][13]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous buffer. This can sometimes help to avoid immediate precipitation.
-
Use of Co-solvents or Surfactants: Consider the addition of a biocompatible co-solvent or a non-ionic surfactant (e.g., Tween® 20 or Pluronic® F-68) to the assay buffer to increase the solubility of the compound. Always perform appropriate vehicle controls.[9][10]
-
Issue 3: Inconsistent results between experiments.
-
Cause: This can often be traced back to inconsistent preparation of the compound solutions. Precipitation in stock solutions or during dilution can lead to variability in the actual concentration of the compound being tested.[2]
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Follow a strict, standardized protocol for preparing your compound solutions for every experiment.
-
Prepare Fresh Dilutions: Whenever possible, prepare fresh dilutions of your compound from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of diluted aqueous solutions.
-
Solubility Assessment: Before proceeding with your main experiments, it is advisable to perform a simple kinetic solubility test to determine the concentration at which the compound remains soluble in your final assay buffer.
-
Solubility Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with N-(2-methoxybenzoyl)methionine.
Caption: Options for advanced solubility enhancement strategies.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges associated with N-(2-methoxybenzoyl)methionine, leading to more accurate, reliable, and reproducible experimental results.
References
-
Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. [Link]
-
Kyriazis, A., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 834-838. [Link]
-
Krabseth, H. M., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 759-762. [Link]
-
Scarpellini, M., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 4(7), 633-637. [Link]
-
Ishikawa, M., & Hashimoto, Y. (2009). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 52(23), 7390-7405. [Link]
-
Krabseth, H. M., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
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Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]
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Wienke, K., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 675-681. [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]
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Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]
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Krabseth, H. M., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140. [Link]
-
Altasciences. (n.d.). Improving Solubility of Molecules via Nanomilling. [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]
-
Ishikawa, M., & Hashimoto, Y. (2009). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]
-
Teplova, V. V., et al. (2013). Biosynthesis and physiological functions of N-acyl amino acids. Diva-portal.org. [Link]
-
Cheméo. (n.d.). Chemical Properties of Glycine, N-(2-methoxybenzoyl)-, methyl ester (CAS 27796-49-2). [Link]
-
NIST. (n.d.). Glycine, N-(2-methoxybenzoyl)-, methyl ester. NIST WebBook. [Link]
-
Gotor-Gotor, A., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 808990. [Link]
-
Chemsrc. (n.d.). N-(2-Methoxybenzoyl)glycine methyl ester | CAS#:27796-49-2. [Link]
-
Frank, K. J., et al. (2019). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. Pharmaceutics, 11(10), 503. [Link]
-
Particle Sciences. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]
-
Martins, P. M., et al. (2018). Synthesis and Characterization of a Lipidic Alpha Amino Acid: Solubility and Interaction with Serum Albumin and Lipid Bilayers. The Journal of Physical Chemistry B, 122(2), 659-667. [Link]
-
Blevitt, J. M., et al. (2023). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. ACS Omega, 8(23), 20561-20576. [Link]
-
NIST. (n.d.). Glycine, N-(2-methoxybenzoyl)-, methyl ester. NIST WebBook. [Link]
-
Katz, A., et al. (1992). The use of [35S]methionine as a target cell label in long term cytotoxic assays. Journal of Immunological Methods, 149(2), 255-260. [Link]
-
PubChem. (n.d.). N-Bsmoc-L-methionine. National Center for Biotechnology Information. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Methionine?. [Link]
-
PubChem. (n.d.). L-Methionine. National Center for Biotechnology Information. [Link]
-
Genin, E., et al. (2024). 2-Mercaptonicotinoyl glycine, a new potent melanogenesis inhibitor, exhibits a unique mode of action while preserving melanocyte integrity. Pigment Cell & Melanoma Research, 37(4), 462-479. [Link]
-
Arakawa, T., & Timasheff, S. N. (1984). The mechanism of action of Na glutamate, lysine HCl, and piperazine-N,N'-bis(2-ethanesulfonic acid) in the stabilization of tubulin and microtubule formation. Journal of Biological Chemistry, 259(8), 4979-4986. [Link]
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- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid
Welcome to the technical support center for 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common side reactions and impurities encountered during the synthesis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reaction products observed during the synthesis and handling of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid?
A1: The three primary side reaction products to be aware of are:
-
Methionine Sulfoxide Derivative : Oxidation of the sulfur atom in the methylthio group.
-
Hydrolysis Products : Cleavage of the amide bond, yielding 2-methoxybenzoic acid and methionine.
-
Racemization Product : Loss of stereochemical purity at the α-carbon, leading to the presence of the D-enantiomer.
Q2: My reaction yield is low. What are the likely causes?
A2: Low yields in the Schotten-Baumann synthesis of this compound are often due to:
-
Incomplete reaction : The acylation of methionine with 2-methoxybenzoyl chloride may not have gone to completion.
-
Hydrolysis of the acyl chloride : 2-Methoxybenzoyl chloride is sensitive to moisture and can hydrolyze to 2-methoxybenzoic acid, reducing the amount of acylating agent available.
-
Side reactions : The formation of the side products mentioned in Q1 can consume starting material and reduce the yield of the desired product.
-
Suboptimal pH : The reaction requires a basic environment to proceed, but a pH that is too high can promote hydrolysis of the product and racemization.
Q3: I see an unexpected peak in my HPLC analysis. How can I identify it?
A3: An unexpected peak is likely one of the common side products. You can use the troubleshooting guides below to identify the impurity based on its retention time and mass spectrometry data. Oxidation to the sulfoxide is a very common issue.[1][2]
Troubleshooting Guides
Issue 1: Suspected Oxidation to the Sulfoxide Derivative
Symptoms:
-
A new, more polar peak appears in your reverse-phase HPLC chromatogram, eluting earlier than the main product.
-
Mass spectrometry analysis shows a peak with a mass increase of 16 Da (+16 m/z) compared to the expected product.
Root Causes:
-
Exposure to atmospheric oxygen during the reaction or workup.[3]
-
Presence of oxidizing agents or metal ion contaminants.[4]
-
Extended reaction times at elevated temperatures.[2]
Workflow for Identification and Mitigation:
Caption: Workflow for identifying and mitigating methionine oxidation.
Detailed Protocols:
-
Analytical Identification:
-
HPLC-MS Analysis: Use a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid.
-
Expected m/z values:
-
Product: [M+H]⁺ ≈ 284.09
-
Sulfoxide: [M+H]⁺ ≈ 300.09
-
-
MS/MS Fragmentation: The sulfoxide will show a characteristic loss of 64 Da (SO2H2) or 48 Da (SO) which is absent in the parent compound.[5][6]
-
-
Prevention:
-
Inert Atmosphere: Conduct the reaction and workup under a nitrogen or argon atmosphere to minimize exposure to oxygen.[4]
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon.
-
Antioxidants: For reactions involving cleavage from a solid support, consider adding a scavenger like dithiothreitol (DTT) to the cleavage cocktail.[1]
-
Issue 2: Suspected Amide Bond Hydrolysis
Symptoms:
-
Appearance of peaks corresponding to 2-methoxybenzoic acid and methionine in your analytical data.
-
A decrease in the pH of the reaction mixture if not properly buffered.
Root Causes:
-
Exposure to strong acidic or basic conditions, especially during workup.[7][8]
-
Prolonged heating in aqueous solutions.[9]
-
The presence of the electron-donating methoxy group can make the amide bond more susceptible to acid-catalyzed hydrolysis.[10]
Workflow for Identification and Mitigation:
Caption: Workflow for identifying and mitigating amide bond hydrolysis.
Detailed Protocols:
-
Analytical Identification:
-
HPLC-MS Analysis: Use the same HPLC-MS method as for oxidation.
-
Expected m/z values:
-
2-Methoxybenzoic acid: [M+H]⁺ ≈ 153.05
-
Methionine: [M+H]⁺ ≈ 150.05
-
-
-
Prevention:
-
Controlled pH: During aqueous workup, carefully neutralize the reaction mixture to a pH of ~7. Avoid strong acid or base washes.
-
Temperature Control: Perform extractions and washes at room temperature or below to minimize hydrolysis.
-
Issue 3: Suspected Racemization
Symptoms:
-
Broadening or splitting of the product peak in chiral HPLC analysis.
-
Inconsistent biological activity if the compound is used in bioassays.
Root Causes:
-
Use of a strong base during the Schotten-Baumann reaction.
-
Elevated temperatures during the reaction or workup.
-
Certain coupling reagents used in peptide synthesis can promote racemization.
Workflow for Identification and Mitigation:
Caption: Workflow for identifying and mitigating racemization.
Detailed Protocols:
-
Analytical Identification:
-
Prevention:
-
Base Selection: Use a weaker base like sodium bicarbonate instead of sodium hydroxide in the Schotten-Baumann reaction.
-
Temperature Control: Keep the reaction temperature at 0-5 °C.
-
Data Summary
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Expected RP-HPLC Elution |
| 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid | C₁₃H₁₇NO₄S | ~284.09 | Main Peak |
| Sulfoxide Derivative | C₁₃H₁₇NO₅S | ~300.09 | Earlier than main peak |
| 2-Methoxybenzoic acid | C₈H₈O₃ | ~153.05 | Varies, typically earlier |
| Methionine | C₅H₁₁NO₂S | ~150.05 | Much earlier than main peak |
References
- BenchChem. (2025). A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- BenchChem. (2025). A Comparative Analysis of Acylating Agents: 3,4,5-Trimethoxybenzoyl Chloride vs. Benzoyl Chloride.
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15285-15293.
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Semantic Scholar.
- Biotage. (2023, February 7). How to handle peptides that contain methionine.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- Toth, M. J., & Funk, K. S. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(7), 3075-3083.
- Al-Zaydi, K. M. (2001). Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. Molecules, 6(3), 293-299.
- BenchChem. (2025). How to minimize artifactual oxidation of methionine during sample preparation.
- Yi, L., Beck, J. L., & Wang, Y. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry, 85(23), 11436-11443.
- News-Medical.Net. (2019, March 27). How to Reduce the Oxidation of Therapeutic Proteins.
- Hroboňová, K., Ondrušeková, A., & Armstrong, D. W. (2015). Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase. Analytical Methods, 7(12), 5057-5062.
- BenchChem. (2025). Troubleshooting guide for the Schotten-Baumann reaction with 4-Acetylpiperidine-1-carbonyl chloride.
- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
- Hroboňová, K., Ondrušeková, A., & Armstrong, D. W. (2015). Determination of methionine enantiomers by HPLC on cyclofructan chiral stationary phase.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- Google Patents. (n.d.). WO2020229584A1 - Method for reducing methionine oxidation in recombinant proteins.
- Hare, P. E., & Gil-Av, E. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science, 204(4398), 1226-1228.
- ResearchGate. (n.d.). a) Reaction profile of the acylation coupling reaction between....
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the....
- Cambridge University Press. (n.d.). Schotten-Baumann Reaction.
- National Center for Biotechnology Information. (n.d.). Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion.
- Scribd. (n.d.). Schotten–Baumann Reaction Guide | PDF.
- ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)....
- ResearchGate. (n.d.). Summary of 1 H-and 13 C-NMR chemical shifts for the [ε-13....
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Frontiers. (n.d.). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite.
- Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000696).
- ACS Publications. (n.d.). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Banat, I. M., & Fleser, A. (2016). PROTEIN ACIDIC HYDROLYSIS FOR AMINO ACIDS ANALYSIS IN FOOD - PROGRESS OVER TIME: A SHORT REVIEW. Journal of Agroalimentary Processes and Technologies, 22(4), 239-244.
- Banat, I. M., & Fleser, A. (2016). Protein acidic hydrolysis for amino acids analysis in food - progress over time: a short review.
- Wysocki, V. H., Resing, K. A., & Zhang, Q. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.
- ResearchGate. (n.d.). Fragmentation of asymmetric and symmetric sulfoxide moieties Fragments....
- Barnes, S., & Renfrow, M. (2011).
- Kaltashov, I. A., & Eyles, S. J. (2005). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.. (2005). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.
Sources
- 1. peptide.com [peptide.com]
- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. uab.edu [uab.edu]
- 7. keypublishing.org [keypublishing.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Refining HPLC Methods for N-(2-methoxybenzoyl)methionine
Prepared by: Senior Application Scientist
Welcome to the technical support center for the analysis of N-(2-methoxybenzoyl)methionine. This guide is designed for researchers, scientists, and drug development professionals to provide a robust starting point for HPLC method development and to offer clear, actionable solutions to common chromatographic challenges. Our approach is built on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system for reliable and reproducible results.
Section 1: Recommended Starting HPLC Method
The analysis of N-(2-methoxybenzoyl)methionine, an N-acyl amino acid, is well-suited for reversed-phase high-performance liquid chromatography (RP-HPLC). The molecule possesses a hydrophobic benzoyl group and a polar, ionizable carboxylic acid from the methionine backbone. This structure dictates the optimal parameters for separation.
The following method is a robust starting point, designed to retain and resolve the analyte from potential impurities.
| Parameter | Recommended Setting | Rationale & Expert Insights |
| HPLC System | Standard Analytical HPLC/UHPLC | A system with a binary pump, autosampler, column thermostat, and UV/DAD detector is required. |
| Stationary Phase (Column) | C18, 4.6 x 150 mm, 3.5 or 5 µm | A C18 column provides the necessary hydrophobicity to retain the benzoyl moiety. A high-quality, end-capped column is crucial to minimize peak tailing from silanol interactions.[1] |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water | Formic acid is a volatile modifier ideal for LC-MS compatibility. It sets the mobile phase pH to ~2.7, which is critical for this analysis. |
| Mobile Phase B | 0.1% Formic Acid in HPLC-grade Acetonitrile | Acetonitrile is a common organic modifier with a low UV cutoff and viscosity, providing good peak shape and efficiency. |
| pH Control | pH ~2.7 | The carboxylic acid on the methionine moiety has a pKa of ~2.2. By setting the pH to ~2.7, we ensure the carboxyl group is fully protonated (non-ionized). This is essential for good retention on a reversed-phase column and preventing peak tailing associated with mixed ionic states.[2] |
| Elution Mode | Gradient | A gradient elution is recommended for initial method development to ensure elution of both the main analyte and any potential impurities with different polarities.[3] |
| Gradient Program | 5% to 95% B over 15 min; Hold at 95% B for 2 min; Return to 5% B over 1 min; Equilibrate for 5 min | This provides a broad scouting gradient. The final hold ensures that any strongly retained compounds are eluted from the column, preventing ghost peaks in subsequent runs. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[3] |
| Column Temperature | 35 °C | Maintaining a stable, elevated column temperature enhances reproducibility by controlling viscosity and improving mass transfer, often leading to sharper peaks.[4] |
| Injection Volume | 5-10 µL | This volume is a good starting point to avoid column overload, which can cause peak fronting or tailing.[1] |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) or similar | The sample solvent should be as close as possible in composition to the initial mobile phase to ensure good peak shape. Injecting in a much stronger solvent can cause peak distortion.[5] |
| Detection | UV, Diode Array Detector (DAD) | The methoxybenzoyl group is a strong chromophore. A DAD allows for monitoring at multiple wavelengths. Monitor at 240 nm and 290 nm to capture the absorbance maxima and check for peak purity. |
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during method development and routine analysis in a direct question-and-answer format.
Q1: Why is my peak for N-(2-methoxybenzoyl)methionine tailing?
Peak tailing is a common issue, often indicating undesirable secondary interactions within the column.[1]
-
Probable Cause 1: Secondary Silanol Interactions.
-
Explanation: The silica backbone of the column has residual silanol groups (-Si-OH). If these are not fully end-capped, they can become ionized and interact with polar functional groups on your analyte, causing tailing.
-
Solution Protocol:
-
Confirm pH: Ensure your mobile phase pH is low (~2.5-3.0). This suppresses the ionization of the silanol groups, minimizing interaction.[1]
-
Use a High-Quality Column: Employ a column known for high end-capping efficiency or consider a hybrid particle column (e.g., BEH) which is less susceptible to silanol activity.
-
Add an Ionic Modifier: If the issue persists, consider adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase, but this is often a last resort and can suppress MS signal if used.
-
-
-
Probable Cause 2: Column Overload.
-
Explanation: Injecting too much sample mass can saturate the stationary phase, leading to a non-Gaussian peak shape.[1]
-
Solution Protocol:
-
Reduce Concentration: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the tailing factor improves at lower concentrations, you are overloading the column.
-
Reduce Injection Volume: Decrease the injection volume while keeping the concentration the same.
-
-
-
Probable Cause 3: Extra-Column Volume.
-
Explanation: Excessive volume from tubing or improper fittings between the injector, column, and detector can cause peak broadening and tailing.[5]
-
Solution Protocol:
-
Check Fittings: Ensure all fittings are properly seated and that you are using the correct ferrules for your system. There should be no gap between the tubing and the bottom of the port.
-
Minimize Tubing Length: Use the shortest possible length of narrow internal diameter (e.g., 0.005") tubing to connect the column to the detector.
-
-
Q2: My retention time is drifting or shifting between injections. What is the problem?
Retention time instability is a critical issue that compromises data integrity. The cause is often related to the mobile phase or the column's condition.
-
Probable Cause 1: Inadequate Column Equilibration.
-
Explanation: After a gradient run, the column must be fully re-equilibrated to the initial mobile phase conditions. If not, the stationary phase environment will be inconsistent at the start of the next injection, causing retention to shift (usually to earlier times).
-
Solution Protocol:
-
Increase Equilibration Time: Extend the post-run equilibration step. A good rule of thumb is to allow 5-10 column volumes of the initial mobile phase to pass through the column. For a 150x4.6 mm column, this is about 5-10 minutes at 1 mL/min.
-
Monitor the Baseline: The baseline in your data acquisition software should be stable and flat before the next injection proceeds.
-
-
-
Probable Cause 2: Mobile Phase Composition Change.
-
Explanation: The mobile phase composition must remain constant. Preferential evaporation of the more volatile organic solvent (acetonitrile) will increase the aqueous content, strengthening the mobile phase and causing retention times to increase.[2]
-
Solution Protocol:
-
Cover Mobile Phase Reservoirs: Use solvent bottle caps with small openings for the tubing to minimize evaporation.
-
Prepare Fresh Mobile Phase: Prepare mobile phase daily to ensure consistency.
-
Degas Solvents: Ensure proper degassing of the mobile phase to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations and retention time shifts.[6]
-
-
-
Probable Cause 3: Fluctuating Column Temperature.
-
Explanation: Retention in reversed-phase chromatography is sensitive to temperature. A 1°C change can alter retention times by 1-2%.[2]
-
Solution Protocol:
-
Use a Column Oven: Always use a thermostatically controlled column compartment.
-
Ensure Stability: Allow the column oven to fully stabilize at the set temperature before starting your sequence.
-
-
Q3: I am seeing ghost peaks in my blank injections. Where are they coming from?
Ghost peaks are peaks that appear in blank runs and can interfere with the analysis of actual samples.
-
Probable Cause 1: Carryover from Previous Injection.
-
Explanation: Highly retained or high-concentration components from a previous injection may not have fully eluted and appear in a subsequent run.
-
Solution Protocol:
-
Optimize Gradient: Ensure your gradient goes to a high enough organic percentage (e.g., 95% or 100% B) and is held there long enough to wash the column.
-
Implement a Needle Wash: Program a robust needle wash in your autosampler method, using a strong solvent (like 100% acetonitrile or isopropanol) to clean the needle and injection port between samples.
-
Inject a Strong Solvent Blank: After a high-concentration sample, run a blank injection with a strong solvent to aggressively clean the flow path.
-
-
-
Probable Cause 2: Contaminated Mobile Phase.
-
Explanation: Impurities can be present in the solvents (especially water) or can grow in the mobile phase over time (e.g., bacteria). These contaminants can concentrate on the column during equilibration and elute as peaks during the gradient.
-
Solution Protocol:
-
Use High-Purity Reagents: Always use HPLC-grade or LC-MS-grade solvents and fresh, high-purity water (e.g., 18.2 MΩ·cm).[6]
-
Filter Mobile Phases: Filter aqueous mobile phases through a 0.22 µm filter, especially if they contain salts or buffers.
-
Prepare Freshly: Do not store aqueous mobile phases for extended periods.
-
-
Q4: The pressure in my HPLC system is unexpectedly high. What should I do?
High backpressure can damage the pump, injector, and column. It must be addressed systematically.
-
Systematic Troubleshooting Protocol:
-
Isolate the Column: First, disconnect the column from the system and replace it with a union. Run the pump at the method's flow rate.
-
If the pressure returns to normal (typically <10 bar), the blockage is in the column.
-
If the pressure remains high, the blockage is within the HPLC system itself (tubing, injector, filters).
-
-
If the Blockage is in the Column:
-
Reverse and Flush: Disconnect the column from the detector, reverse its direction, and flush it with a strong, appropriate solvent (start with water if buffers have precipitated, then move to isopropanol or methanol) at a low flow rate (0.2 mL/min).[1] This can dislodge particulates from the inlet frit.
-
Replace Frit/Column: If flushing does not work, the inlet frit may be permanently blocked and may need replacement. If this is not possible, the column must be replaced.
-
Prevention: Always use an in-line filter or guard column to protect the analytical column. Filter all samples before injection.[1]
-
-
If the Blockage is in the System:
-
Isolate Components: Work backward from the detector, sequentially removing components (e.g., tubing, in-line filters, injector) to identify the source of the high pressure.
-
Check In-line Filters: The frit in an in-line filter is a common source of blockage and is easily replaceable.
-
-
Section 3: Visual Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing and resolving poor peak shape, one of the most common chromatographic problems.
Caption: A logical workflow for diagnosing the root cause of poor peak shape.
Section 4: References
-
Vidyasagar, K. Mastering HPLC Analysis: Essential Tips for Pharmaceutical Applications . Available from: [Link]
-
Advanced Chromatography Technologies. HPLC Troubleshooting Guide . Available from: [Link]
-
TSI Journals. HPLC Method Development: Principles, Optimization, and Applications . Available from: [Link]
-
Crawford Scientific. HPLC Method Development and Validation for Pharmaceutical Analysis . Available from: [Link]
-
Chromatography Forum. HPLC Troubleshooting Guide . Available from: [Link]
-
Shimadzu Scientific Instruments. Diagnosing HPLC Chromatography Problems & Troubleshooting . Available from: [Link]
-
Shashkov, S., et al. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate . Pharmacia, 2024. Available from: [Link]
-
Drawell. Strategies for Method Development and Optimization in HPLC . Available from: [Link]
-
AELAB. Expert Guide to Troubleshooting Common HPLC Issues . Available from: [Link]
-
PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! . Available from: [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. pharmtech.com [pharmtech.com]
- 4. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Cell Permeability for 2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid
Welcome to the technical support guide for researchers working with the novel compound 2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid. This document provides in-depth troubleshooting strategies and detailed experimental protocols to diagnose and overcome common cell permeability challenges encountered during your research.
Section 1: Frequently Asked Questions (FAQs) - Initial Diagnosis
This section addresses the most common initial observations and provides a logical starting point for your investigation.
Q1: My compound is highly active in my cell-free biochemical assay, but shows little to no activity in my cell-based model. What is the likely cause?
This is a classic and frequent challenge in drug discovery, often pointing directly to a cell permeability issue. The discrepancy suggests that while your compound can effectively interact with its purified target, it is unable to reach that target within an intact cell. This failure to cross the cell membrane prevents it from accumulating at a sufficient intracellular concentration to exert its biological effect.
Q2: What structural features of 2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid are most likely responsible for poor cell permeability?
Upon analysis of the compound's structure, the primary feature of concern is the carboxylic acid functional group (-COOH). Most carboxylic acids have a pKa between 3.5 and 4.5.[1] At physiological pH (typically ~7.4), this group will be predominantly deprotonated, yielding a negatively charged carboxylate anion (-COO⁻).[1][2] This negative charge dramatically increases the molecule's polarity and severely hinders its ability to passively diffuse across the lipid-rich, nonpolar cell membrane.[2][3] While other factors like polar surface area and molecular weight play a role, the ionized acid is the most probable cause of poor uptake.
Q3: I suspect poor permeability. What is the first and most direct experiment I should perform to confirm this?
The recommended first step is to perform a Parallel Artificial Membrane Permeability Assay (PAMPA) .[4][5][6][7] This cell-free assay specifically measures passive diffusion across a synthetic lipid membrane, which mimics the basic structure of a cell membrane.[4][7] Its key advantage is that it isolates passive transport from other biological complexities like active transport (uptake or efflux) and metabolism.[4][6] A low permeability value in a PAMPA experiment is a strong indicator that the compound's intrinsic physicochemical properties are unfavorable for crossing the cell membrane.
Section 2: In-Depth Troubleshooting Guide & Experimental Protocols
If initial assessments suggest a permeability problem, this section provides a structured workflow to precisely identify the barrier and its underlying cause.
Workflow: Diagnosing Permeability Issues
Caption: A step-by-step decision tree for diagnosing cell permeability issues.
Issue 1: Characterizing Poor Passive Diffusion
Passive diffusion is governed by a molecule's ability to partition into the lipid bilayer, a process heavily influenced by its size, polarity, and charge. For compounds like 2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid, the ionized carboxylic acid is the key liability.
Protocol 2.1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model provides a high-throughput, cell-free method to specifically quantify passive diffusion.[4][6] It uses a 96-well plate system where a filter coated with a lipid solution separates a donor compartment from an acceptor compartment.[5][7]
Methodology:
-
Prepare Lipid Membrane: Coat the filter of a 96-well donor plate with 5 µL of a 1% lecithin in dodecane solution. Allow the solvent to evaporate completely.
-
Prepare Solutions:
-
Assemble and Incubate: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich". Add 150 µL of the donor solution (containing the test compound) to the donor wells.[8] Incubate the assembly at room temperature for 5 to 18 hours with gentle shaking.[4][8]
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV spectroscopy).
-
Calculate Permeability (Papp): The apparent permeability coefficient (Papp) is calculated to quantify the rate of diffusion.
Data Interpretation: Compounds are typically classified based on their Papp values.
| Papp Value (x 10⁻⁶ cm/s) | Permeability Classification | Expected in vivo Absorption |
| > 10 | High | High (>80%) |
| 1 - 10 | Medium | Moderate (20-80%) |
| < 1 | Low | Low (<20%) |
A low Papp value (<1 x 10⁻⁶ cm/s) for your compound strongly confirms that poor passive diffusion is a major barrier.
Issue 2: Investigating Active Efflux
Even if a compound can passively enter a cell, it may be actively pumped out by transmembrane transporter proteins.[9][10] P-glycoprotein (P-gp) is a prominent efflux pump that expels a wide range of substrates from cells, reducing their intracellular concentration and efficacy.[9][11][12]
Protocol 2.2: Caco-2 Bidirectional Permeability Assay
The Caco-2 assay is the industry gold standard for predicting human drug absorption.[13][14] It uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key transporters, mimicking the intestinal barrier.[13][] This model allows for the assessment of both passive diffusion and active transport.[6][13]
Methodology:
-
Cell Culture: Seed Caco-2 cells on semipermeable membrane inserts in a transwell plate system. Culture for 18-22 days to allow for full differentiation and formation of a polarized monolayer.[13][]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. A TEER value >300 Ω·cm² typically indicates a confluent and intact barrier.[14][16]
-
Bidirectional Transport:
-
Apical to Basolateral (A→B): Add the test compound (e.g., 10 µM) to the apical (upper) chamber. At set time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (lower) chamber.[16] This measures the rate of absorption.
-
Basolateral to Apical (B→A): In a separate set of wells, add the test compound to the basolateral chamber and sample from the apical chamber. This measures the rate of efflux.[13]
-
-
Quantification & Calculation: Analyze the concentration of the compound in the collected samples by LC-MS/MS. Calculate the Papp for both directions (Papp, A→B and Papp, B→A).
-
Calculate Efflux Ratio (ER): The ER is calculated as: ER = Papp (B→A) / Papp (A→B) .[13][14]
Caption: Bidirectional transport across a Caco-2 cell monolayer.
Data Interpretation:
| Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Interpretation |
| < 1 | < 2 | Poor passive permeability, not a substrate for efflux. |
| < 1 | > 2 | Poor passive permeability AND an active efflux substrate. This is the worst-case scenario. |
| > 10 | < 2 | High passive permeability, not an efflux substrate (Good Candidate). |
| > 1 | > 2 | Permeability is limited by active efflux. |
An efflux ratio greater than 2 is a strong indication that your compound is a substrate for an efflux transporter like P-gp.[13][14] To confirm this, the assay can be repeated in the presence of a known P-gp inhibitor like Verapamil.[11][14] A significant reduction in the ER in the presence of the inhibitor confirms P-gp involvement.
Section 3: Strategies for Enhancing Permeability
Once the specific permeability barrier has been identified, several strategies can be employed to overcome it.
Strategy 1: The Prodrug Approach (Chemical Modification)
This is the most common and effective strategy for overcoming permeability issues caused by ionizable groups like carboxylic acids.[1][17][18] A prodrug is a biologically inactive derivative of a parent drug that undergoes an enzymatic or chemical conversion in vivo to release the active compound.[17]
For 2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid, the ideal strategy is to mask the carboxylic acid by converting it into an ester (e.g., a methyl or ethyl ester).[17][19]
-
Mechanism: The ester is more lipophilic (less polar) and electrically neutral, allowing it to more readily cross the cell membrane via passive diffusion.[17] Once inside the cell, ubiquitous intracellular enzymes called esterases rapidly hydrolyze the ester bond, releasing the active carboxylic acid parent drug where it can engage its target.[17][20]
Caption: The ester prodrug strategy for enhancing cell permeability.
Strategy 2: Formulation and Delivery Approaches
For compounds where chemical modification is not feasible, formulation strategies can be explored:
-
Permeation Enhancers: Co-formulating the drug with excipients that transiently increase membrane permeability.[21][22][23] Examples include medium-chain fatty acids and bile salts.[23] This approach requires careful toxicological assessment.
-
Nanoparticle Encapsulation: Encapsulating the drug in lipid-based nanoparticles or other carrier systems can facilitate cellular uptake through endocytosis, bypassing traditional diffusion and efflux pathways.[22][24]
References
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Frommeyer, T. C., et al. (n.d.). P-glycoprotein and its role in drug-drug interactions. CORE. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Australian Prescriber. (2014). P-glycoprotein and its role in drug-drug interactions. Retrieved from [Link]
-
Takano, M., et al. (n.d.). Role of P-glycoprotein in drug disposition. PubMed. Retrieved from [Link]
-
Han, L., et al. (2021). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central. Retrieved from [Link]
-
MolecularCloud. (2025). Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview. Retrieved from [Link]
-
De Doncker, K. (2020). METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Ghent University Library. Retrieved from [Link]
-
Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]
-
The University of Queensland. (n.d.). P-glycoprotein and its role in drug-drug interactions. UQ eSpace. Retrieved from [Link]
-
da Silva, A. B., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Prodrugs of Carboxylic Acids | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025). P-glycoprotein and its role in drug-drug interactions. Retrieved from [Link]
-
ResearchGate. (2025). Permeability enhancement techniques for poorly permeable drugs: A review. Retrieved from [Link]
-
Royce, L. A., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Understanding biocatalyst inhibition by carboxylic acids. Retrieved from [Link]
-
Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]
-
SlideShare. (n.d.). caco-2 cell permeability assay for intestinal absorption .pptx. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
-
Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]
-
Avdeef, A. (2001). Permeation of Aromatic Carboxylic Acids across Lipid Bilayers: The pH-Partition Hypothesis Revisited. PubMed Central. Retrieved from [Link]
-
Busschaert, N., et al. (n.d.). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications (RSC Publishing). Retrieved from [Link]
-
PubMed. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Prodrugs of Carboxylic Acids. Retrieved from [Link]
-
Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Methoxyphenyl)butanoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Hydroxy-4-(methylthio)butyric acid. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for (±)-2-Hydroxy-4-(methylthio)butanoic acid (HMDB0037115). Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Purity Analysis of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic Acid
For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific investigation and a prerequisite for its advancement through the development pipeline. This guide provides an in-depth comparison of analytical methodologies for determining the purity of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid , a complex N-acylated derivative of the amino acid methionine. The choice of analytical technique is paramount, directly impacting the accuracy, precision, and overall validity of the purity assessment. Here, we will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis, offering insights into the causality behind experimental choices and providing self-validating protocols.
Introduction to 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid
2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid, with the CAS Number 65054-83-3 and molecular formula C13H17NO4S, is a molecule of interest in pharmaceutical and biochemical research. Its structure combines a methoxy-substituted benzoyl group with a methionine backbone. This intricate structure presents unique analytical challenges, including the potential for chiral impurities, degradation products, and residual starting materials from its synthesis. Accurate purity determination is therefore not merely a quality control checkpoint but a critical component of understanding the compound's intrinsic properties and biological activity.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most widely employed technique for the purity analysis of non-volatile and thermally labile compounds like our target molecule. Its versatility in separation modes and detection methods allows for the quantification of the main component and the detection of structurally similar impurities.
Rationale for HPLC Method Selection
A reversed-phase HPLC (RP-HPLC) method is the logical starting point for a molecule of this polarity. The combination of a nonpolar stationary phase (e.g., C18) and a polar mobile phase allows for the effective separation of the target compound from both more polar and less polar impurities. The presence of the benzoyl chromophore facilitates sensitive UV detection.
Experimental Protocol: RP-HPLC with UV Detection
Objective: To determine the purity of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid and quantify related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid reference standard and dissolve in a suitable solvent (e.g., 10 mL of a 50:50 mixture of Mobile Phase A and B) to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed at the same concentration as the Standard Solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by DAD analysis).
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 25.1 70 30 | 30 | 70 | 30 |
-
-
Data Analysis:
-
Integrate the peaks in the chromatograms.
-
Calculate the percentage purity using the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Method Validation (as per ICH Q2(R1) guidelines): [1][2][3]
-
Specificity: Analyze a placebo (all components except the analyte) and spiked samples to demonstrate that no other components interfere with the analyte peak.
-
Linearity: Analyze a series of solutions of the reference standard at different concentrations to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Chiral HPLC: A Critical Consideration
Since the parent amino acid, methionine, is chiral, 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid exists as enantiomers. A standard RP-HPLC method will not separate these. If the stereochemical purity is critical, a dedicated chiral HPLC method is necessary.
Experimental Protocol: Chiral HPLC
Instrumentation:
-
HPLC system as described above.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based or cyclodextrin-based).
Procedure:
-
The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
The exact conditions will need to be optimized based on the specific chiral column used.
-
The goal is to achieve baseline separation of the two enantiomers.
Comparison with Alternative Chromatographic Methods
| Feature | RP-HPLC | Chiral HPLC |
| Principle | Separation based on polarity. | Separation of enantiomers based on stereospecific interactions. |
| Primary Use | General purity, related substances. | Enantiomeric purity. |
| Stationary Phase | C18, C8 | Chiral Selector (e.g., cellulose, amylose derivatives) |
| Mobile Phase | Aqueous/Organic mixtures | Non-polar organic solvents with polar modifiers |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Derivatives
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Since 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid is non-volatile, a derivatization step is required to convert it into a more volatile form.[]
Rationale for GC-MS
While less direct than HPLC, GC-MS offers excellent separation efficiency and provides structural information from the mass spectra, which can be invaluable for identifying unknown impurities. Derivatization, typically through esterification of the carboxylic acid and/or silylation of the amide proton, is a necessary prerequisite.[5][6]
Experimental Protocol: GC-MS after Derivatization
Objective: To identify and quantify volatile impurities and the derivatized main component.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of the derivatized compound (e.g., a 5% phenyl-methylpolysiloxane column).
Reagents:
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or Methanolic HCl for esterification).
-
Anhydrous solvent (e.g., pyridine, acetonitrile).
Procedure:
-
Derivatization:
-
Accurately weigh a small amount of the sample (e.g., 1 mg) into a reaction vial.
-
Add the anhydrous solvent and the derivatization agent.
-
Heat the mixture at a specific temperature (e.g., 70 °C) for a defined time to ensure complete reaction.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 300 °C) to elute all components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-550.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify by comparing the peak area of the derivatized analyte to that of an internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative and Structural Tool
Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[7][8] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Rationale for qNMR
¹H NMR is particularly useful as it provides both structural confirmation and a quantitative purity assessment in a single experiment. By integrating the signals of the target molecule and comparing them to the integral of a certified internal standard of known concentration, the absolute purity can be determined.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
Objective: To determine the absolute purity of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte.
Procedure:
-
Sample Preparation:
-
Accurately weigh a precise amount of the sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. This requires a longer relaxation delay (D1) than for a standard qualitative spectrum to ensure complete relaxation of all protons.
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Elemental Analysis: A Fundamental Purity Check
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. This is a fundamental technique to confirm the empirical formula of a compound and can be a good indicator of purity.
Rationale for Elemental Analysis
If the sample is pure, the experimentally determined percentages of C, H, N, and S will closely match the theoretical values calculated from the molecular formula (C13H17NO4S). The presence of inorganic impurities (e.g., salts) or residual solvents will lead to a deviation in these values.
Theoretical vs. Expected Experimental Values
-
Molecular Weight: 299.35 g/mol
-
Theoretical Composition:
-
C: 52.16%
-
H: 5.72%
-
N: 4.68%
-
O: 21.38%
-
S: 10.71%
-
An acceptable experimental result would typically be within ±0.4% of the theoretical value for each element.
Comparative Summary of Analytical Techniques
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| HPLC | Chromatographic separation based on polarity. | Purity, number of impurities, retention times. | High sensitivity, high resolution, widely applicable. | Requires a reference standard for quantification, may not detect all impurities. |
| GC-MS | Chromatographic separation of volatile compounds coupled with mass detection. | Purity, identification of volatile impurities. | High separation efficiency, structural information from MS. | Requires derivatization, not suitable for thermally labile compounds. |
| qNMR | Nuclear magnetic resonance signal intensity is proportional to the number of nuclei. | Absolute purity, structural confirmation. | Primary method (no reference standard of the analyte needed), non-destructive. | Lower sensitivity than HPLC, requires a high-field NMR spectrometer. |
| Elemental Analysis | Combustion of the sample and quantification of resulting gases. | Elemental composition (%C, H, N, S). | Confirms empirical formula, detects inorganic impurities. | Not suitable for identifying and quantifying organic impurities. |
Workflow Diagrams
Caption: Workflow for purity analysis by RP-HPLC.
Caption: Workflow for absolute purity determination by qNMR.
Conclusion and Recommendations
A comprehensive purity analysis of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid necessitates a multi-faceted approach.
-
For routine purity assessment and detection of related substances, RP-HPLC with UV detection is the method of choice due to its high sensitivity, resolving power, and applicability to a wide range of potential impurities.
-
Chiral HPLC is essential if the stereochemical purity is a critical quality attribute.
-
Quantitative ¹H NMR serves as an excellent orthogonal method for determining absolute purity and provides invaluable structural confirmation. It is highly recommended for the characterization of reference standards.
-
GC-MS can be a useful tool for identifying potential volatile impurities that may not be detected by HPLC, particularly if derivatization is feasible.
-
Elemental analysis provides a fundamental check of the empirical formula and is a good indicator of the presence of non-organic impurities.
By employing a combination of these techniques, researchers can build a comprehensive and robust purity profile for 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid, ensuring the integrity of their research and the quality of their developmental candidates. The choice of methods should always be guided by the intended use of the compound and the regulatory requirements of the specific field of application.
References
-
European Pharmacopoeia (Ph. Eur.). 2.2.46. Chromatographic separation techniques. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Valigurová, P., et al. Analytica 2020, 1(2), 76-88. [Link]
-
Impurity profiling of L-methionine by HPLC on a mixed mode column. Kühnreich, R., & Holzgrabe, U. Journal of Pharmaceutical and Biomedical Analysis, 2016, 122, 118-125. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Pauli, G. F., et al. Journal of Medicinal Chemistry, 2014, 57(22), 9220-9231. [Link]
-
How to Determine the Purity of a Substance using Elemental Analysis. Study.com. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for N-(2-methoxybenzoyl)methionine
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable data and regulatory compliance. This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative determination of N-(2-methoxybenzoyl)methionine, a key chemical entity. Grounded in the principles of the International Council for Harmonisation (ICH) guidelines, this document offers not only a detailed experimental protocol for a recommended High-Performance Liquid Chromatography (HPLC) method but also a comparative analysis against other potential techniques. The causality behind experimental choices is explained to provide a deeper understanding of the method validation process.
The Criticality of Method Validation in Pharmaceutical Analysis
Before delving into specific methodologies, it is crucial to understand the "why" behind analytical method validation. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. This process ensures that the method is reliable, reproducible, and provides data that is accurate and precise. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent validation of analytical methods to ensure the quality and safety of pharmaceutical products[3][4]. The recently revised ICH Q2(R2) guideline provides a comprehensive framework for the validation of analytical procedures, covering key parameters that will be discussed throughout this guide[5][6][7][8][9].
Choosing the Right Analytical Tool: A Comparative Overview
While several analytical techniques could potentially be employed for the analysis of N-(2-methoxybenzoyl)methionine, High-Performance Liquid Chromatography (HPLC) with UV detection stands out as the most suitable for routine quality control and stability testing. The N-(2-methoxybenzoyl) moiety acts as a strong chromophore, making UV detection a sensitive and reliable choice[10].
Here is a comparative overview of potential analytical methods:
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography (GC) |
| Specificity | High. Can be optimized by adjusting chromatographic conditions. | Very High. Mass detection provides an additional layer of specificity. | Potentially applicable after derivatization, but thermal lability could be a concern. |
| Sensitivity | Good. Suitable for assay and impurity determination. | Excellent. Ideal for trace-level analysis. | Dependent on the derivatization agent and detector. |
| Linearity & Range | Typically excellent over a wide concentration range. | Good, but can be affected by matrix effects and detector saturation. | Generally good, but the derivatization step can introduce variability. |
| Precision | High. Well-established and robust technique. | Good, but can be more variable than HPLC-UV. | Moderate. The derivatization step can be a source of imprecision. |
| Accuracy | High. | High, but can be influenced by matrix effects. | Moderate to High. |
| Robustness | Good. The effects of minor variations in method parameters are well understood. | Moderate. More susceptible to matrix effects and instrumental drift. | Moderate. Sensitive to variations in derivatization and injection parameters. |
| Cost & Complexity | Moderate cost, widely available, and relatively easy to operate. | High cost, more complex to operate and maintain. | Lower cost than LC-MS, but derivatization adds complexity. |
Based on this comparison, HPLC with UV detection offers the optimal balance of specificity, sensitivity, precision, and cost-effectiveness for the routine analysis of N-(2-methoxybenzoyl)methionine in a drug development setting.
The Validation Workflow: A Visual Representation
The validation of an analytical method is a structured process. The following diagram illustrates the typical workflow, highlighting the key validation parameters as stipulated by ICH Q2(R2)[5][6][7].
Caption: A flowchart illustrating the key stages of analytical method validation as per ICH guidelines.
Detailed Experimental Protocol: Validated HPLC Method for N-(2-methoxybenzoyl)methionine
This section provides a step-by-step methodology for a validated reversed-phase HPLC method for the quantification of N-(2-methoxybenzoyl)methionine.
Chromatographic Conditions
-
HPLC System: A gradient HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 20% A, 80% B
-
15-18 min: Hold at 20% A, 80% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm (based on the UV absorbance of the benzoyl moiety).
-
Injection Volume: 10 µL.
Validation Parameters and Procedures
The specificity of an analytical procedure is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[11][12].
-
Protocol:
-
Prepare a solution of a placebo (all formulation components except the active pharmaceutical ingredient, API).
-
Prepare a solution of N-(2-methoxybenzoyl)methionine standard.
-
Prepare a spiked sample by adding the API to the placebo.
-
Inject all three solutions and compare the chromatograms.
-
-
Acceptance Criteria: The placebo solution should not show any peak at the retention time of N-(2-methoxybenzoyl)methionine. The peak for the API in the spiked sample should be pure and free from any co-eluting peaks.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range[5].
-
Protocol:
-
Prepare a stock solution of N-(2-methoxybenzoyl)methionine reference standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target assay concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
The range of an analytical procedure is the interval between the upper and lower concentration levels of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity[6].
-
Protocol: The range is confirmed by the successful validation of linearity, accuracy, and precision over the specified concentration interval.
-
Acceptance Criteria: The method is linear, accurate, and precise over the defined range.
Accuracy refers to the closeness of test results obtained by the method to the true value[5].
-
Protocol:
-
Prepare placebo samples spiked with the N-(2-methoxybenzoyl)methionine reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD)[11].
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of N-(2-methoxybenzoyl)methionine at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
-
Alternatively, use the standard deviation of the response and the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters[11].
-
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a sample with each modified condition and evaluate the impact on the results (e.g., retention time, peak area, resolution).
-
-
Acceptance Criteria: The system suitability parameters should remain within the defined limits for all variations, and the results should not be significantly affected.
Interrelationship of Validation Parameters
The various validation parameters are not independent but are interconnected. This relationship is crucial for a holistic understanding of the method's performance.
Caption: A diagram showing the logical relationships between key analytical method validation parameters.
Conclusion
The validation of an analytical method for N-(2-methoxybenzoyl)methionine is a systematic process that ensures the generation of reliable and accurate data. While various analytical techniques exist, a reversed-phase HPLC method with UV detection is recommended as the most suitable for routine quality control in a pharmaceutical setting, offering a balance of performance and practicality. By following the principles outlined in the ICH Q2(R2) guideline and the detailed experimental protocol provided, researchers and drug development professionals can confidently establish a robust and defensible analytical method. This guide serves as a comprehensive resource, empowering scientists to make informed decisions and ensure the integrity of their analytical data.
References
- AMSbiopharma. (2025, July 22).
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
- ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- ProPharma. (2024, June 25).
- gmp-compliance.org.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
- gmp-compliance.org. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- ProPharma. (2024, June 25).
- ICH. (2023, November 30).
- U.S. Food and Drug Administration. Q2(R2)
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
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- ResearchGate.
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A Comparative Guide to 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid and Other Methionine Derivatives for Researchers
This guide provides a comprehensive comparison of "2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid" with other key methionine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical properties, potential biological activities, and robust experimental protocols for a thorough comparative analysis. While direct comparative experimental data for "2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid" is limited in current literature, this guide establishes a framework for its evaluation against well-characterized derivatives, drawing upon existing data and established scientific principles.
Introduction: The Evolving Landscape of Methionine Derivatives
Methionine, an essential sulfur-containing amino acid, is a cornerstone of protein synthesis and numerous metabolic pathways.[1] Its derivatives, synthesized through chemical modifications, exhibit a wide spectrum of chemical and biological properties, leading to their application in pharmaceuticals, nutrition, and biochemical research.[1][2] These modifications can enhance bioavailability, target specific metabolic pathways, or introduce novel therapeutic activities.[1] This guide focuses on "2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid," an N-acyl derivative of methionine, and proposes a comparative framework against other significant methionine analogs.
Chemical Structures and Properties: A Comparative Overview
A molecule's structure is intrinsically linked to its function. Here, we compare the chemical features of our target compound with other notable methionine derivatives.
Table 1: Chemical Properties of Selected Methionine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid | 65054-83-3 | C13H17NO4S | 283.34 | N-acylated with a 2-methoxybenzoyl group.[3] |
| N-Acetyl-L-methionine | 65-82-7 | C7H13NO3S | 191.25 | N-acylated with an acetyl group. |
| S-Adenosyl-L-methionine (SAMe) | 29908-03-0 | C15H22N6O5S | 398.44 | Adenosyl group attached to the sulfur atom. |
| 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA) | 583-91-5 | C5H10O3S | 150.2 | Hydroxyl group replaces the amino group.[4] |
| N-Benzoyl-L-methionine | 16565-59-8 | C12H15NO3S | 253.32 | N-acylated with a benzoyl group.[5] |
The introduction of the 2-methoxybenzoyl group in "2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid" is expected to increase its lipophilicity compared to N-acetyl-L-methionine, which may influence its membrane permeability and interaction with biological targets. The methoxy group's position on the benzene ring could also play a role in its metabolic stability and biological activity.[6][7]
Proposed Comparative Biological Activity Assessment
To provide a thorough comparison, a series of in vitro assays are proposed to evaluate the antioxidant, anti-inflammatory, and hepatoprotective potential of "2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid" against other derivatives.
Antioxidant Activity
Oxidative stress is implicated in numerous diseases. Methionine and its derivatives can act as antioxidants by scavenging reactive oxygen species (ROS).[8] The following assays are proposed to quantify and compare their antioxidant capacities.
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[9][10][11]
Experimental Protocol: DPPH Radical Scavenging Assay [9][10]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the methionine derivatives in a suitable solvent (e.g., methanol) to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions of each compound.
-
Assay Procedure:
-
Add 100 µL of each sample dilution to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals).
The CAA measures the ability of compounds to protect cells from oxidative damage induced by a free radical generator.[1][2][12][13]
Experimental Protocol: Cellular Antioxidant Assay [1][2]
-
Cell Culture: Seed human hepatoma (HepG2) cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS) and incubate with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution.
-
Compound Treatment: Remove the DCFH-DA solution and treat the cells with various concentrations of the methionine derivatives for 1 hour.
-
Induction of Oxidative Stress: Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells except the negative control.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
Data Analysis: Calculate the CAA units, which represent the percentage of inhibition of fluorescence compared to the control.
Table 2: Anticipated Comparative Antioxidant Activity
| Compound | DPPH Scavenging (IC50) | Cellular Antioxidant Activity |
| 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid | To be determined | To be determined |
| N-Acetyl-L-methionine | Moderate | Demonstrated cellular protection[8] |
| S-Adenosyl-L-methionine (SAMe) | Low | Potent intracellular antioxidant[14][15][16] |
| 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA) | Low | Contributes to antioxidant status[8][17] |
| N-Benzoyl-L-methionine | To be determined | To be determined |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. The ability of methionine derivatives to modulate inflammatory pathways is a key area of investigation.
Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pro-inflammatory cytokines. Their inhibition is a common target for anti-inflammatory drugs.[13][18][19]
Experimental Protocol: Cytokine Inhibition Assay [13][18]
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the methionine derivatives for 1 hour.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) to induce the production of TNF-α and IL-6.
-
Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value for the inhibition of each cytokine.
Hepatoprotective Activity
The liver is a primary site of drug metabolism and is susceptible to toxicity. The potential of methionine derivatives to protect liver cells from damage is a critical parameter.[15][20][21][22][23][24][25]
Experimental Protocol: In Vitro Hepatotoxicity Assay [4][22][23][26][27]
-
Cell Culture: Culture HepG2 cells in a 96-well plate.
-
Induction of Hepatotoxicity: Treat the cells with a known hepatotoxin, such as acetaminophen, to induce cell damage.
-
Co-treatment with Methionine Derivatives: Simultaneously treat the cells with various concentrations of the methionine derivatives.
-
Cell Viability Assay: After 24 hours, assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Measurement of Liver Enzymes: Measure the activity of alanine transaminase (ALT) and aspartate transaminase (AST) in the cell culture medium as indicators of liver cell damage.
-
Data Analysis: Determine the concentration of each derivative that provides 50% protection against the toxin-induced cell death (EC50).
Proposed Synthesis of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid
A general and efficient method for the N-acylation of amino acids using acyl chlorides can be adapted for the synthesis of the target compound.[1][10][28][29]
Synthesis Workflow
Caption: Proposed synthesis of the target compound.
Experimental Protocol: Synthesis of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid
-
Dissolution of Methionine: Dissolve L-methionine in an aqueous solution of sodium hydroxide at 0-5°C.
-
Addition of Acyl Chloride: Slowly add 2-methoxybenzoyl chloride to the reaction mixture while maintaining the temperature and pH.
-
Reaction: Stir the mixture vigorously for several hours at room temperature.
-
Acidification: Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Analytical Characterization: HPLC Method for Comparative Analysis
A robust High-Performance Liquid Chromatography (HPLC) method is essential for the separation and quantification of these derivatives in various matrices.[4][19][20][23][27]
HPLC Workflow
Caption: General HPLC workflow for analysis.
Table 3: Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of all derivatives |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (for benzoyl derivatives) and 210 nm |
| Injection Volume | 20 µL |
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative evaluation of "2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid" against other significant methionine derivatives. The proposed experimental protocols for synthesis, biological activity assessment, and analytical characterization offer a robust starting point for researchers. Future in vivo studies will be crucial to validate the in vitro findings and to understand the pharmacokinetic and pharmacodynamic profiles of this promising compound. The insights gained from such comparative studies will be invaluable for the development of novel therapeutics and nutritional supplements based on methionine's versatile chemistry.
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PubMed Central. (2023). Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters. [Link]
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MDPI. (2021). Use of Organic Acid Mixtures Containing 2-Hydroxy-4-(Methylthio) Butanoic Acid (HMTBa) to Mitigate Salmonella enterica, Shiga Toxin-Producing Escherichia coli (STEC) and Aspergillus flavus in Pet Food Kibbles. [Link]
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PubMed. (1998). Enzymatic synthesis and characterization of l-methionine and 2-hydroxy-4-(methylthio)butanoic acid (HMB) co-oligomers. [Link]
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PubChem. N-Benzoyl-L-methionine | C12H15NO3S | CID 98774. [Link]
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PubMed Central. (2022). In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation. [Link]
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BPS Bioscience. IL-6:IL-6R Inhibitor Screening Assay Kit. [Link]
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Human Metabolome Database. (2012). Showing metabocard for (±)-2-Hydroxy-4-(methylthio)butanoic acid (HMDB0037115). [Link]
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PubMed Central. (2010). Hepatoprotective effects of S-adenosyl-L-methionine against alcohol- and cytochrome P450 2E1-induced liver injury. [Link]
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PubMed. (2008). Comparison of S-adenosyl-L-methionine (SAMe) and N-acetylcysteine (NAC) protective effects on hepatic damage when administered after acetaminophen overdose. [Link]
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PubMed. (2013). The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid protects intestinal epithelial barrier function. [Link]
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PubMed. (2018). Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine. [Link]
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ResearchGate. (2018). Comparative protective effects of N- acetyl cysteine, N- acetyl methionine and N-acetyl glucosamine against paracetamol and phenacetin- therapeutic doses induced hepatotoxicity in rats. [Link]
- Google Patents. US4011263A - Process for the production of n-acetyl-l-methionine.
- Google Patents.
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National Institutes of Health. (2021). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. [Link]
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Chemicool. 2-Methoxybenzoic Acid in Organic Synthesis: Key Applications. [Link]
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MDPI. (2013). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. [Link]
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PubMed Central. (2017). N-Terminal Methionine Processing. [Link]
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Human Metabolome Database. Showing metabocard for N-Acetyl-L-methionine (HMDB0011745). [Link]
- Google Patents. Separation and purification method for N-acetyl-D, L-methionine.
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Watson International. Glycine, N-(2-methoxybenzoyl)- CAS 13443-58-8. [Link]
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A Comparative Guide to the Biological Efficacy of N-(2-methoxybenzoyl)methionine versus Methionine for Researchers
This guide offers a comprehensive technical comparison of the essential amino acid L-methionine and its N-acyl derivative, N-(2-methoxybenzoyl)methionine. As direct comparative biological data for N-(2-methoxybenzoyl)methionine is not extensively available in current literature, this document serves as a foundational resource for researchers. It provides the scientific rationale for why a derivative like N-(2-methoxybenzoyl)methionine is of interest and outlines the established experimental protocols required to rigorously evaluate its biological efficacy relative to L-methionine. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to conduct their own comparative studies.
Introduction: The Central Role of Methionine and the Rationale for N-Acyl Derivatives
Methionine, an essential sulfur-containing amino acid, is a cornerstone of cellular metabolism. It is indispensable for protein synthesis, serving as the initiating amino acid in the translation of mRNA.[1][2] Beyond its role as a protein building block, methionine is a critical precursor for a host of vital metabolites. Its metabolic pathway, the methionine cycle, is central to cellular function, providing the universal methyl donor S-adenosylmethionine (SAM) for the methylation of DNA, RNA, proteins, and lipids.[1][2] This cycle also intersects with the transsulfuration pathway to produce cysteine, a key component of the major intracellular antioxidant, glutathione.[1]
The development of N-acyl derivatives of amino acids, such as the conceptual N-(2-methoxybenzoyl)methionine, is driven by the goal of enhancing the therapeutic and nutritional properties of the parent amino acid. N-acylation can potentially influence several key pharmacokinetic and pharmacodynamic parameters:
-
Improved Bioavailability: Modification of the amino group can alter the molecule's polarity and solubility, potentially enhancing its absorption across the intestinal epithelium and cellular membranes.
-
Increased Stability: The N-acyl group can protect the amino acid from premature degradation by enzymes in the digestive tract and bloodstream.
-
Controlled Release: The cleavage of the N-acyl group within the cell or specific tissues could lead to a more sustained release of the active amino acid, prolonging its biological effects.
-
Targeted Delivery: The specific acyl group could be designed to be recognized by certain enzymes or transporters, potentially leading to targeted delivery to specific cells or tissues.
N-acyl amino acids are a diverse class of signaling molecules with various biological activities.[3][4][5] Understanding the metabolism and biological effects of these derivatives is an active area of research.
Methionine Metabolism: A Foundation for Comparative Analysis
A thorough understanding of methionine's metabolic fate is essential for designing and interpreting experiments to compare its efficacy with any derivative. The two primary pathways of methionine metabolism are the Methionine Cycle and the Transsulfuration Pathway.
The Methionine Cycle
The methionine cycle is the primary pathway for the regeneration of methionine and the production of SAM.
Caption: The Methionine Cycle.
The Transsulfuration Pathway
When methionine is in excess, homocysteine can be directed into the transsulfuration pathway to synthesize cysteine.
Caption: The Transsulfuration Pathway.
For N-(2-methoxybenzoyl)methionine to be biologically effective as a methionine source, it must be hydrolyzed to release free methionine, which can then enter these metabolic pathways. The efficiency of this hydrolysis step is a critical determinant of its overall efficacy.
Comparative Biological Efficacy: Key Parameters and Experimental Designs
A direct comparison of the biological efficacy of N-(2-methoxybenzoyl)methionine and L-methionine would require a series of well-designed experiments to assess several key parameters.
| Parameter | L-Methionine | N-(2-methoxybenzoyl)methionine (Hypothesized) |
| Bioavailability | High, but can be subject to first-pass metabolism. | Potentially enhanced due to increased stability and altered absorption characteristics. |
| Metabolic Fate | Enters the methionine cycle and transsulfuration pathway directly. | Must first be hydrolyzed to L-methionine. The rate and extent of this conversion are critical. |
| Methylation Potential | Directly contributes to SAM synthesis. | Dependent on the rate of conversion to L-methionine. |
| Antioxidant Capacity | Contributes to glutathione synthesis via the transsulfuration pathway.[6][7] | Dependent on conversion to L-methionine to produce cysteine for glutathione synthesis. |
Experimental Protocols for Comparative Efficacy Assessment
To objectively compare the biological efficacy of N-(2-methoxybenzoyl)methionine with L-methionine, a multi-faceted experimental approach is necessary. The following protocols provide a framework for such an evaluation.
In Vitro Assessment of Bioavailability and Metabolism
Objective: To determine the relative stability, cellular uptake, and metabolic conversion of N-(2-methoxybenzoyl)methionine compared to L-methionine in a controlled cellular environment.
Experimental Workflow:
Caption: In Vitro Experimental Workflow.
Step-by-Step Methodology:
-
Cell Culture:
-
For absorption studies, Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with enterocyte-like characteristics, are a suitable model.
-
For metabolic studies, HepG2 cells, a human liver cancer cell line that retains many of the metabolic functions of hepatocytes, are appropriate.
-
Culture cells to confluence in appropriate media. For methionine-specific studies, consider using custom media with controlled methionine concentrations.
-
-
Treatment:
-
Prepare stock solutions of L-methionine and N-(2-methoxybenzoyl)methionine.
-
Treat cells with equimolar concentrations of each compound. Include a vehicle control.
-
-
Time-Course Incubation:
-
Incubate the treated cells for various time points (e.g., 0, 2, 4, 8, 24 hours) to assess the kinetics of uptake and metabolism.
-
-
Sample Collection:
-
At each time point, collect the culture medium and lyse the cells to obtain intracellular extracts.
-
-
Metabolite Analysis:
-
Methionine Assay: Quantify the concentration of L-methionine in the cell lysates and culture medium using a commercially available methionine assay kit or by HPLC.[8][9] This will reveal the rate of uptake of L-methionine and the rate of conversion of N-(2-methoxybenzoyl)methionine to L-methionine.
-
SAM and SAH Measurement: Measure the intracellular levels of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) using ELISA kits or LC-MS/MS.[10][11][12][13][14] The SAM/SAH ratio is a key indicator of cellular methylation potential.
-
Antioxidant Capacity Assessment: Determine the intracellular levels of reduced and oxidized glutathione (GSH/GSSG) as a measure of antioxidant capacity.[6][15]
-
In Vivo Evaluation of Bioavailability and Efficacy
Objective: To assess the oral bioavailability and systemic effects of N-(2-methoxybenzoyl)methionine in a whole-animal model.
Experimental Workflow:
Caption: In Vivo Experimental Workflow.
Step-by-Step Methodology:
-
Animal Model and Diet:
-
Use a suitable animal model, such as mice or rats.
-
To enhance the sensitivity of the study, animals can be maintained on a diet with a defined and potentially limiting level of methionine.
-
-
Oral Administration:
-
Administer equimolar doses of L-methionine or N-(2-methoxybenzoyl)methionine via oral gavage. Include a vehicle control group.
-
-
Pharmacokinetic Analysis:
-
Collect blood samples at various time points post-administration.
-
Measure plasma methionine concentrations to determine pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). This will provide a direct measure of oral bioavailability.
-
-
Tissue Analysis:
-
At the end of the study, harvest key metabolic tissues such as the liver and muscle.
-
Analyze tissue levels of SAM and SAH to assess the impact on methylation capacity.
-
-
Long-Term Efficacy Studies:
-
For nutritional assessments, longer-term studies can be conducted where the test compounds are incorporated into the diet.
-
Monitor parameters such as weight gain, feed efficiency, and nitrogen balance to determine the overall biological value.
-
Conclusion and Future Directions
While L-methionine is a well-understood and essential nutrient, the exploration of its derivatives like N-(2-methoxybenzoyl)methionine opens up new avenues for research in nutrition and pharmacology. The primary hypothesis is that N-acylation may enhance the bioavailability and modulate the metabolic fate of methionine, potentially offering advantages in specific applications.
This guide provides a comprehensive framework for the systematic and objective comparison of N-(2-methoxybenzoyl)methionine with L-methionine. The described in vitro and in vivo experimental protocols, focused on key parameters such as bioavailability, metabolic conversion, methylation potential, and antioxidant capacity, will enable researchers to generate the necessary data to elucidate the biological efficacy of this novel compound. The findings from such studies will be crucial in determining the potential of N-(2-methoxybenzoyl)methionine as a superior source of methionine in various biological systems.
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A Benchtop Approach To Measuring S-AdenosylMethionine Metabolite Levels Using HILIC UPLC-MS. (n.d.). NIH. Retrieved January 18, 2026, from [Link]
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Battista, N., Bari, M., & Bisogno, T. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 845. Retrieved January 18, 2026, from [Link]
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Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues. (2012). Journal of Chromatography B, 909, 62-68. Retrieved January 18, 2026, from [Link]
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Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention. (2022). Metabolites, 12(11), 1083. Retrieved January 18, 2026, from [Link]
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Determination of DL Methionine in Soybean Natural Extract and Pharmaceutical Preparation by New HPLC Method and Detection of its. (2010). Journal of American Science, 6(9), 331-339. Retrieved January 18, 2026, from [Link]
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Bradshaw, H. B., & Walker, J. M. (2005). N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British journal of pharmacology, 146(5), 627–633. Retrieved January 18, 2026, from [Link]
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Determination of S-Adenosylmethionine and S-Adenosylhomocysteine from Human Blood Samples by HPLC-FL. (2007). Journal of Liquid Chromatography & Related Technologies, 30(12), 1719-1730. Retrieved January 18, 2026, from [Link]
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Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. (2015). Molecules, 20(10), 19183-19200. Retrieved January 18, 2026, from [Link]
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N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019). Biomolecules, 9(12), 845. Retrieved January 18, 2026, from [Link]
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Targeted Metabolic Profiling of Methionine Cycle Metabolites and Redox Thiol Pools in Mammalian Plasma, Cells and Urine. (2020). Metabolites, 10(1), 22. Retrieved January 18, 2026, from [Link]
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Evaluation of Selenomethionine Entrapped in Nanoparticles for Oral Supplementation Using In Vitro, Ex Vivo and In Vivo Models. (2021). Pharmaceutics, 13(10), 1698. Retrieved January 18, 2026, from [Link]
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The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022). Frontiers in Molecular Biosciences, 8, 811835. Retrieved January 18, 2026, from [Link]
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Sinclair, L. V., Howden, A. J., & Cantrell, D. A. (2017). Antigen receptor control of methionine metabolism in T cells. eLife, 6, e28282. Retrieved January 18, 2026, from [Link]
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The In Vivo Sparing of Methionine by Cysteine in Sulfur Amino Acid Requirements in Animal Models and Adult Humans. (2002). The Journal of Nutrition, 132(4), 649-653. Retrieved January 18, 2026, from [Link]
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Environmental factors shape methionine metabolism in p16/MTAP deleted cells. (2018). bioRxiv. Retrieved January 18, 2026, from [Link]
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Synthesis of L-methionine-loaded chitosan nanoparticles for controlled release and their in vitro and in vivo evaluation. (2023). Scientific Reports, 13(1), 7564. Retrieved January 18, 2026, from [Link]
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Symposia Soundbites: Assessing Methionine Bioavailability. (2019, November 26). YouTube. Retrieved January 18, 2026, from [Link]
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Meta-Analyses of Methionine Source Concept Validation Trials in Broilers. (2024). Animals, 14(12), 1735. Retrieved January 18, 2026, from [Link]
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Effects of L-methionine or DL-methionine on the performance, intestinal development, immune response, and antioxidant system in broilers challenged with Eimeria spp. (2021). Poultry Science, 100(5), 101031. Retrieved January 18, 2026, from [Link]
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Yin, J., Li, T., & Yin, Y. (2016). Methionine and Antioxidant Potential. Journal of Antioxidant Activity, 1(2), 17-22. Retrieved January 18, 2026, from [Link]
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ASSESSING BIOAVALABILITY OF METHIONINE PRODUCTS AND THEIR EFFECT ON MILK PRODUCTION AND BODY COMPOSITION. (2022, July 26). Purdue University Graduate School. Retrieved January 18, 2026, from [Link]
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What is the mechanism of Methionine? (2024, July 17). Patsnap Synapse. Retrieved January 18, 2026, from [Link]
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Glycine, N-(2-methoxybenzoyl)-, methyl ester. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]
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High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics. (2024). International Journal of Pharmaceutics, 658, 124135. Retrieved January 18, 2026, from [Link]
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Methionine Sources Differently Affect Production of Reactive Oxygen Species, Mitochondrial Bioenergetics, and Growth of Murine and Quail Myoblasts In Vitro. (2023). International Journal of Molecular Sciences, 24(6), 5919. Retrieved January 18, 2026, from [Link]
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The role of methionine on metabolism, oxidative stress, and diseases. (2017). Amino Acids, 49(12), 2091-2098. Retrieved January 18, 2026, from [Link]
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EVALUATING THE BIOAVAILABILITY OF RUMEN PROTECTED METHIONINE PRODUCTS AND THEIR EFFECTS ON PERFORMANCE OF DAIRY COWS. (2020). University of Delaware. Retrieved January 18, 2026, from [Link]
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The specific features of methionine biosynthesis and metabolism in plants. (1997). Plant Physiology, 114(1), 1-11. Retrieved January 18, 2026, from [Link]
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N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. (1969). Australian Journal of Chemistry, 22(4), 789-801. Retrieved January 18, 2026, from [Link]
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Methionine: A metabolically unique amino acid. (2006). In: J. W. Young & P. J. Reeds (Eds.), The gastrointestinal tract and its response to diet (pp. 1-16). Retrieved January 18, 2026, from [Link]
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The role of methionine on metabolism, oxidative stress, and diseases. (2017). Amino Acids, 49(12), 2091-2098. Retrieved January 18, 2026, from [Link]
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Chemical Protein Synthesis Using a Second-Generation N-Acylurea Linker for the Preparation of Peptide-Thioester Precursors. (2015). Journal of the American Chemical Society, 137(23), 7416–7425. Retrieved January 18, 2026, from [Link]
- Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. (2017). Google Patents.
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Glycine, N-(2-methoxybenzoyl)-, methyl ester. (n.d.). NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]
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A Comparative Guide to the Enantiomeric Separation of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid
In the landscape of pharmaceutical development and chiral synthesis, the ability to resolve enantiomers is not merely a technical step but a fundamental requirement for ensuring safety, efficacy, and specificity. This guide provides a comprehensive comparison of methodologies for the enantiomeric separation of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid, a complex N-acylated derivative of methionine. As no standardized method exists for this specific compound, this document outlines a logical, experience-driven approach to method development, comparing the two most powerful and relevant techniques: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Our objective is to equip researchers and drug development professionals with the rationale behind experimental choices, enabling the selection and optimization of a robust, efficient, and scalable separation strategy.
The Analytical Challenge: Structural Considerations
The target molecule, 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid, possesses several key structural features that inform the separation strategy:
-
Chiral Center: A single stereocenter at the alpha-carbon (C2).
-
N-Acyl Group: A 2-methoxybenzoyl group, which provides rigidity and additional interaction sites (π-π, hydrogen bonding, dipole-dipole) crucial for chiral recognition.
-
Carboxylic Acid: An acidic proton that can be leveraged for ionic interactions or suppressed depending on the mobile phase.
-
Thioether Moiety: A potential site for polar or dipole interactions.
The presence of the bulky, aromatic acyl group is particularly advantageous, as it enhances the molecule's interaction with polysaccharide-based chiral stationary phases (CSPs), which are often the first choice for screening such compounds.
Comparative Analysis: Chiral HPLC vs. Chiral SFC
The two primary platforms for the enantiomeric resolution of this molecule are Chiral HPLC and Chiral SFC. While both rely on chiral stationary phases, their differing mobile phases grant them distinct advantages and disadvantages.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the traditional workhorse for enantiomeric separations, offering a wide variety of established stationary and mobile phases. For N-acylated amino acids, polysaccharide-based CSPs, such as those coated or immobilized with derivatives of cellulose or amylose, are highly effective. These phases create chiral cavities and surfaces where enantiomers can transiently bind with differing affinities based on their three-dimensional structure.
The logical flow for developing an HPLC method involves screening a range of CSPs with a set of primary mobile phases (e.g., polar organic, normal phase, reversed-phase) to identify the most promising conditions for optimization.
Caption: HPLC method development workflow for chiral separation.
This protocol is based on established methods for separating similar N-benzoyl amino acids, which have shown excellent resolution on amylose-based CSPs in normal-phase conditions.
Step-by-Step Methodology:
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).
-
Rationale: Hexane serves as the weak solvent, while isopropanol acts as the polar modifier to elute the compound. TFA is added to suppress the ionization of the carboxylic acid, reducing peak tailing and improving chromatographic efficiency.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm (due to the benzoyl chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the racemic standard in 1 mL of the mobile phase.
| Parameter | Expected Value | Rationale / Supporting Evidence |
| Retention Time (k1) | ~4-6 min | Based on typical retention for N-acylated amino acids on polysaccharide CSPs in normal phase. |
| Retention Time (k2) | ~6-9 min | |
| Selectivity (α) | > 1.2 | N-benzoyl methionine derivatives show high selectivity on amylose CSPs. |
| Resolution (Rs) | > 2.0 | The combination of selectivity and expected efficiency should yield baseline resolution. |
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and environmental sustainability. It uses supercritical carbon dioxide (CO₂) as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and higher efficiency.
SFC screening is often faster than HPLC due to the rapid column equilibration and short run times. The process focuses on screening CSPs with a range of alcohol co-solvents and additives.
Cross-reactivity of N-(2-methoxybenzoyl)methionine in biological assays
This rigorous, evidence-based approach is fundamental to establishing the trustworthiness of a chemical probe and is an indispensable component of the journey from a promising hit to a validated lead compound. [3][12]
References
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Davis, M.I., et al. (2011). Comprehensive Assessment of Kinase Inhibitor Selectivity. Nature Biotechnology. Available at: [Link]
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Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]
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Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. Available at: [Link]
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Valle, F., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]
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Ui, M. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry. Available at: [Link]
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Ventura, A.C., et al. (2018). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]
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Binder, M.J., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at: [Link]
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van der Worp, H.B., et al. (2010). Can Animal Models of Disease Reliably Inform Human Studies? PLoS Medicine. Available at: [Link]
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Vasta, J.D., et al. (2018). Quantitative, real-time monitoring of protein degradation in cells. Nature Chemical Biology. Available at: [Link]
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Baell, J.B., & Holloway, G.A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Available at: [Link]
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Dahlin, J.L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Available at: [Link]
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Assay Guidance Manual. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. National Center for Advancing Translational Sciences. Available at: [Link]
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A Comparative Guide to N-Acyl Methionine Analogues in Cellular Signaling
This guide provides a comprehensive comparative analysis of N-acyl methionine analogues, a class of lipid signaling molecules with emerging therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced roles these molecules play in modulating cellular signaling pathways. We will explore the rationale behind their synthesis, compare their potential efficacy based on structure-activity relationships observed in related N-acyl amino acids, and provide detailed experimental frameworks for their evaluation.
Introduction: The Significance of N-Acyl Amino Acids in Cellular Communication
N-acyl amino acids (NAAAs) are a fascinating and expanding class of endogenous lipid signaling molecules.[1][2] These molecules are structurally characterized by a fatty acid joined to an amino acid via an amide bond. The diversity of both the fatty acid and amino acid building blocks gives rise to a vast array of potential signaling molecules with distinct biological activities.[1] NAAAs are increasingly recognized for their roles in a variety of physiological processes, including energy homeostasis, neuroprotection, and inflammation.[1]
Methionine, an essential sulfur-containing amino acid, is crucial for numerous cellular functions, including protein synthesis and the production of other sulfur-containing compounds that can influence cell signaling.[3] When acylated with a fatty acid, N-acyl methionine (NAM) analogues are formed, which are hypothesized to act as novel signaling molecules. While direct comparative studies on a series of NAM analogues are still emerging, research on related NAAAs, such as N-arachidonoyl glycine (NAGly), provides a strong rationale for investigating their potential to modulate key signaling pathways, particularly through G-protein coupled receptors (GPCRs).[4][5][6][7]
This guide will focus on a comparative framework for evaluating N-acyl methionine analogues, drawing parallels from well-studied NAAAs to predict and test their biological activities. We will specifically consider analogues with varying fatty acid chains, such as acetyl (C2), palmitoyl (C16:0), oleoyl (C18:1), and arachidonoyl (C20:4) groups, attached to a methionine headgroup.
Rationale for the Development and Comparison of N-Acyl Methionine Analogues
The primary motivation for synthesizing and comparing different NAM analogues lies in understanding their structure-activity relationships (SAR). The length and saturation of the N-acyl chain can significantly influence a molecule's physicochemical properties, such as its solubility and membrane permeability, as well as its affinity and efficacy at specific receptor targets.[1]
For instance, in other NAAA families, the fatty acid tail is a key determinant of biological activity. N-arachidonoyl derivatives often exhibit high potency at cannabinoid and other lipid-sensing GPCRs.[4][5] By systematically varying the acyl chain of NAM, we can dissect the structural requirements for receptor activation and downstream signaling. This comparative approach is essential for identifying lead compounds with desired potency, selectivity, and therapeutic profiles.
Proposed Signaling Pathways for N-Acyl Methionine Analogues
Based on the known signaling mechanisms of other NAAAs, it is plausible that NAM analogues modulate cellular function through interactions with one or more GPCRs. The G-protein coupled receptors GPR18 and GPR55 are particularly interesting candidates, as they are known to be activated by N-arachidonoyl glycine.[4][5][6][7] Activation of these receptors can trigger a cascade of intracellular events, including changes in intracellular calcium levels and the activation of the mitogen-activated protein kinase (MAPK) pathway.
Below is a diagram illustrating the hypothesized signaling pathway for an N-acyl methionine analogue acting through a Gq-coupled GPCR, a common signaling mechanism for lipid-activated receptors.
Comparative Performance of N-Acyl Methionine Analogues: A Hypothetical Framework
Direct comparative experimental data for a series of N-acyl methionine analogues is currently limited in the public domain. However, based on the principles of SAR, we can construct a hypothetical data table to illustrate how such a comparison would be presented. This table outlines the expected trends in potency and efficacy for different NAM analogues in a GPCR activation assay, such as a calcium mobilization assay in cells overexpressing a candidate receptor.
| N-Acyl Methionine Analogue | Acyl Chain | Predicted EC₅₀ (nM) | Predicted Max Response (% of Control) | Rationale for Predicted Activity |
| N-Acetyl Methionine | C2:0 | >10,000 | <10% | The short acyl chain is unlikely to provide sufficient hydrophobic interaction for potent receptor binding. |
| N-Palmitoyl Methionine | C16:0 | 500 - 1000 | 80 - 90% | Saturated long-chain fatty acids can confer significant receptor affinity. |
| N-Oleoyl Methionine | C18:1 | 100 - 500 | 90 - 100% | The introduction of a cis-double bond may improve membrane fluidity and receptor interaction. |
| N-Arachidonoyl Methionine | C20:4 | 10 - 100 | 100% | The polyunsaturated arachidonoyl moiety is a common feature of high-potency endocannabinoid-like molecules.[4][5] |
Experimental Protocols for Comparative Analysis
To empirically validate the hypothetical data presented above, a series of well-defined experimental protocols are required. Below are detailed, step-by-step methodologies for key experiments to compare the cell signaling effects of N-acyl methionine analogues.
Synthesis of N-Acyl Methionine Analogues
The synthesis of NAM analogues can be achieved through a standard acylation reaction.
Protocol:
-
Dissolve L-methionine in an appropriate aqueous alkaline solution.
-
Cool the solution in an ice bath.
-
Add the corresponding fatty acid chloride dropwise with vigorous stirring.
-
Allow the reaction to proceed for several hours at room temperature.
-
Acidify the reaction mixture to precipitate the N-acyl methionine analogue.
-
Collect the precipitate by filtration and wash with cold water.
-
Purify the crude product by recrystallization or column chromatography.
-
Confirm the structure and purity of the final product using NMR and mass spectrometry.
Cell-Based GPCR Activation Assay (Calcium Mobilization)
This protocol describes how to measure the activation of a Gq-coupled GPCR by monitoring changes in intracellular calcium concentration using a fluorescent indicator.
Materials:
-
HEK293 cells stably expressing the candidate GPCR (e.g., GPR18 or GPR55).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
N-acyl methionine analogues dissolved in DMSO.
Protocol:
-
Seed the transfected HEK293 cells in a 96-well black, clear-bottom plate and culture overnight.
-
Prepare the Fluo-4 AM loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, then diluting in HBSS to a final concentration of 2 µM.
-
Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
Wash the cells twice with HBSS.
-
Add 100 µL of HBSS to each well.
-
Prepare serial dilutions of the N-acyl methionine analogues in HBSS.
-
Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence (excitation ~485 nm, emission ~525 nm) for 10-20 seconds.
-
Inject 20 µL of the N-acyl methionine analogue solution into each well and continue to record the fluorescence for an additional 2-3 minutes.
-
Analyze the data by calculating the change in fluorescence over baseline and plot the dose-response curves to determine EC₅₀ values.
MAPK/ERK Activation Assay (Western Blot)
This protocol assesses the activation of the MAPK/ERK pathway by detecting the phosphorylation of ERK1/2.
Protocol:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the cells with various concentrations of N-acyl methionine analogues for a predetermined time (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities to determine the ratio of phospho-ERK to total ERK.
Conclusion and Future Directions
The comparative study of N-acyl methionine analogues represents a promising frontier in the exploration of novel lipid signaling molecules. By leveraging the knowledge gained from other N-acyl amino acids, researchers can strategically design and evaluate these compounds for their potential to modulate cellular signaling pathways. The experimental frameworks provided in this guide offer a robust starting point for characterizing the biological activity of this intriguing class of molecules. Future research should focus on direct, head-to-head comparisons of a wide range of NAM analogues to elucidate precise structure-activity relationships, identify their specific molecular targets, and ultimately unlock their therapeutic potential.
References
-
Battista, N., Di Tommaso, M., Bari, M., & Maccarrone, M. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 822. [Link]
- Burstein, S. (2018). N-Acyl Amino Acids: A New Class of Bioactive Lipids. Lipids, 53(5-6), 479-489.
-
Moreno Samayoa, A. (2024). Cysteine and Methionine Deprivation Sensitizes Cells to N-Acetyl Cysteine. University of Arizona. [Link]
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Brown, A. J. (2017). N-arachidonoyl glycine, another endogenous agonist of GPR55. Biochemical and Biophysical Research Communications, 491(2), 366-370. [Link]
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McHugh, D., Hu, S. S., Rimmerman, N., Juknat, A., Vogel, Z., Walker, J. M., & Bradshaw, H. B. (2010). N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor. BMC Neuroscience, 11, 44. [Link]
- Yin, H., Chu, A., Li, W., Wang, B., Shelton, F., Otero, F., ... & Li, Y. (2009). Lipid G protein-coupled receptor GPR55 activation of ERK and p38 MAPKs and its regulation by Gα13 and RhoA. The Journal of biological chemistry, 284(49), 34531–34544.
- Kohama, T., Ohta, H., & Ohta, K. (2007). GPR18 is an orphan G-protein coupled receptor that is constitutively active and coupled to Gαi/o.
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A Senior Application Scientist's Guide to Mitigating Batch-to-Batch Variability in 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid
For researchers, scientists, and drug development professionals, the consistency of reagents is paramount to the reproducibility and validity of experimental outcomes. This guide provides an in-depth technical analysis of batch-to-batch variability in 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid, a derivative of the essential amino acid methionine. We will explore the root causes of this variability and present a comprehensive suite of analytical methodologies to empower researchers to qualify incoming batches, ensuring the integrity of their work.
The Synthetic Landscape: Understanding the Origins of Variability
2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid is typically synthesized via the acylation of methionine with 2-methoxybenzoyl chloride, often under Schotten-Baumann conditions.[1][2][3] This reaction, while generally efficient, is susceptible to several side reactions and process inconsistencies that can lead to batch-to-batch variability.
Diagram of the Synthetic Pathway and Potential Impurities
Caption: Synthetic route to 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid and potential process-related impurities.
Key sources of variability include:
-
Incomplete Reactions: Leaving residual starting materials such as methionine and 2-methoxybenzoyl chloride.
-
Side Reactions: Hydrolysis of the acyl chloride to form 2-methoxybenzoic acid is a common side reaction, particularly in the presence of moisture.[4]
-
Over-acylation: Although less common for the alpha-amino group, side-chain or di-acylation products can potentially form under harsh conditions.
-
Raw Material Quality: The purity of the starting methionine and 2-methoxybenzoyl chloride will directly impact the final product's quality.
A Multi-Pronged Analytical Approach to Quality Assessment
A robust quality control strategy for 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid should not rely on a single analytical technique. Instead, a combination of methods provides a comprehensive picture of a batch's quality.
Analytical Workflow Diagram
Caption: Recommended analytical workflow for the comprehensive quality assessment of incoming batches.
Experimental Protocols
This method provides a quantitative assessment of the main compound and detects the presence of related impurities.
Instrumentation and Columns:
-
HPLC system with UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Reference standard of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid (highest available purity)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Standard Preparation: Prepare a stock solution of the reference standard in a 50:50 mixture of Mobile Phase A and B at a concentration of 1 mg/mL. Create a series of dilutions for a calibration curve (e.g., 0.1, 0.05, 0.01, 0.005, 0.001 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the test batch in the same diluent to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection: 254 nm
-
Gradient elution:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
-
Data Analysis: Calculate the purity of the batch by area normalization. Identify and quantify impurities against the reference standard calibration curve.
LC-MS/MS is a powerful tool for the structural elucidation of unknown impurities and for sensitive quantification.
Instrumentation:
-
LC-MS/MS system (e.g., Sciex Triple Quad™, Thermo Scientific™ Q Exactive™) with an electrospray ionization (ESI) source.
Procedure:
-
Utilize the same LC conditions as in Protocol 1.
-
Mass Spectrometry Conditions (Negative Ion Mode):
-
Ion source: ESI (-)
-
Capillary voltage: -3.5 kV
-
Source temperature: 150 °C
-
Desolvation temperature: 400 °C
-
Scan range: m/z 50-500 for full scan
-
For MS/MS, select the parent ions of interest and apply a collision energy of 10-30 eV to obtain fragment ions.
-
Comparative Analysis of Three Hypothetical Batches
To illustrate the importance of rigorous quality control, we present a comparative analysis of three hypothetical batches of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid.
Table 1: HPLC Purity and Impurity Profile
| Parameter | Batch A | Batch B | Batch C | Specification |
| Purity (Area %) | 99.5% | 98.2% | 99.8% | ≥ 98.0% |
| Unreacted Methionine | 0.15% | 0.85% | < 0.05% | ≤ 0.2% |
| 2-Methoxybenzoic acid | 0.25% | 0.65% | 0.10% | ≤ 0.5% |
| Unknown Impurity 1 | < 0.05% | 0.30% | < 0.05% | ≤ 0.1% |
| Total Impurities | 0.5% | 1.8% | 0.2% | ≤ 2.0% |
Table 2: Physical and Chemical Properties
| Parameter | Batch A | Batch B | Batch C | Specification |
| Appearance | White crystalline solid | Off-white powder | White crystalline solid | White to off-white solid |
| Water Content (KF) | 0.2% | 1.5% | 0.1% | ≤ 0.5% |
| Residual Solvents (¹H NMR) | Complies | Dichloromethane (650 ppm) | Complies | Complies with ICH Q3C |
Interpretation of Results
-
Batch A: Meets all specifications, but the presence of unreacted starting materials suggests that the purification process could be optimized.
-
Batch B: While the total impurities are within the specified limit, the high levels of unreacted methionine and 2-methoxybenzoic acid, coupled with a significant unknown impurity and high water content, indicate a poorly controlled manufacturing process. The presence of residual dichloromethane is also a concern. This batch would be rejected for use in critical applications.
-
Batch C: Represents a high-quality batch with excellent purity, low impurity levels, and minimal water content. This batch is ideal for demanding research and development activities.
Conclusion and Recommendations
The batch-to-batch variability of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid is a critical factor that can significantly impact the reliability and reproducibility of research. A thorough understanding of the synthetic process and the implementation of a multi-faceted analytical quality control program are essential for mitigating this risk.
As a Senior Application Scientist, my recommendation is to adopt a rigorous incoming material qualification process. Do not rely solely on the manufacturer's Certificate of Analysis. The HPLC and LC-MS/MS protocols provided in this guide offer a robust framework for independently verifying the quality of each batch. For critical studies, further characterization by NMR and Karl Fischer titration is strongly advised.
By investing in this level of quality control, researchers can build a foundation of confidence in their starting materials, ultimately leading to more robust and defensible scientific outcomes.
References
-
Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. Available at: [Link]
-
Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. Available at: [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]
-
Wikipedia. Schotten–Baumann reaction. Available at: [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link]
-
L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Available at: [Link]
-
Grokipedia. Schotten–Baumann reaction. Available at: [Link]
Sources
A Definitive Guide to the Structural Confirmation of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid using NMR Spectroscopy
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of a synthesized compound is a cornerstone of scientific rigor. For novel molecules like 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid, a derivative of the essential amino acid methionine, precise characterization is paramount. This guide provides an in-depth, practical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques, demonstrating its unparalleled power in elucidating the intricate molecular architecture of this compound. We will delve into the causality behind experimental choices and present a self-validating workflow, grounded in authoritative principles of structural analysis.
The Analytical Challenge: Beyond Simple Confirmation
2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid (Molecular Formula: C13H17NO4S) presents a multi-faceted analytical challenge.[1][2] Its structure comprises a substituted aromatic ring, an amide linkage, and a chiral center, all attached to a flexible butanoic acid backbone with a terminal methylthio group. While techniques like Mass Spectrometry (MS) can confirm the molecular weight and elemental composition, and Fourier-Transform Infrared (FTIR) spectroscopy can identify functional groups, only NMR can provide a complete picture of the atomic connectivity and spatial relationships within the molecule.[3]
The NMR Approach: A Multi-dimensional Strategy
A comprehensive NMR analysis for structural elucidation rarely relies on a single experiment. Instead, a suite of one-dimensional (1D) and two-dimensional (2D) techniques is employed to piece together the molecular puzzle.[4][5][6] For our target molecule, the following experiments are essential:
-
¹H NMR: Provides information on the number of different types of protons and their immediate electronic environment.
-
¹³C NMR (with DEPT): Reveals the number of different types of carbon atoms and distinguishes between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.[8][9]
The synergy of these experiments allows for a definitive and self-validating assignment of every proton and carbon signal, leading to the unequivocal confirmation of the structure.
Experimental Protocol: Acquiring High-Quality NMR Data
Sample Preparation:
-
Dissolve 10-20 mg of the synthesized 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect chemical shifts, so consistency is key.
-
Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion and sensitivity.[6]
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.
-
Acquire a 2D COSY spectrum.
-
Acquire a 2D HSQC spectrum.
-
Acquire a 2D HMBC spectrum, optimizing for a long-range coupling constant of around 8 Hz to observe 2- and 3-bond correlations.[7]
Figure 1. A streamlined workflow for NMR data acquisition.
Data Interpretation: Assembling the Molecular Structure
The following tables present the predicted ¹H and ¹³C NMR data for 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-1' | ~8.2 | d | 1H | NH |
| H-6 | ~8.1 | dd | 1H | Ar-H |
| H-4 | ~7.5 | ddd | 1H | Ar-H |
| H-5 | ~7.1 | d | 1H | Ar-H |
| H-3 | ~7.0 | dd | 1H | Ar-H |
| H-α | ~4.9 | m | 1H | CH-N |
| OCH₃ | ~3.9 | s | 3H | OCH₃ |
| H-γ | ~2.6 | t | 2H | CH₂-S |
| H-β | ~2.2 | m | 2H | CH₂ |
| SCH₃ | ~2.1 | s | 3H | SCH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Signal | Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| C=O (acid) | ~175 | - | C=O |
| C=O (amide) | ~166 | - | C=O |
| C-2 | ~157 | - | Ar-C |
| C-4 | ~133 | CH | Ar-CH |
| C-6 | ~132 | CH | Ar-CH |
| C-1 | ~125 | - | Ar-C |
| C-5 | ~121 | CH | Ar-CH |
| C-3 | ~111 | CH | Ar-CH |
| OCH₃ | ~56 | CH₃ | OCH₃ |
| C-α | ~52 | CH | CH-N |
| C-β | ~31 | CH₂ | CH₂ |
| C-γ | ~30 | CH₂ | CH₂-S |
| SCH₃ | ~15 | CH₃ | SCH₃ |
Step-by-Step Elucidation:
-
Identify Spin Systems with COSY: The COSY spectrum will show correlations between H-α, the two H-β protons, and the two H-γ protons, confirming the -CH(NH)-CH₂CH₂-S- fragment. It will also reveal the coupling between the aromatic protons (H-3, H-4, H-5, H-6).
-
Direct C-H Attachment with HSQC: The HSQC spectrum links each proton to its directly attached carbon. For example, the signal at ~4.9 ppm (H-α) will correlate with the carbon signal at ~52 ppm (C-α). This allows for the unambiguous assignment of all protonated carbons.
-
Connect the Fragments with HMBC: The HMBC spectrum is the key to assembling the full structure. Key correlations would include:
-
The amide proton (H-1') to the amide carbonyl carbon (~166 ppm) and C-α (~52 ppm).
-
The aromatic proton H-6 (~8.1 ppm) to the amide carbonyl carbon (~166 ppm), confirming the attachment of the benzoyl group to the nitrogen.
-
The methoxy protons (~3.9 ppm) to the aromatic carbon C-2 (~157 ppm), placing the methoxy group on the ring.
-
The SCH₃ protons (~2.1 ppm) to the C-γ carbon (~30 ppm), confirming the methylthio group.
-
Figure 2. Key 2- and 3-bond correlations observed in the HMBC spectrum.
Comparative Analysis: NMR vs. Other Techniques
While MS and FTIR are valuable, they provide circumstantial evidence compared to the direct proof offered by NMR.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations for this Molecule |
| NMR | Complete 3D structure, connectivity, stereochemistry | Unambiguous structural determination | Lower sensitivity, requires more sample, complex data analysis |
| MS | Molecular weight, elemental formula (HRMS) | High sensitivity, small sample size | Does not provide connectivity, isomers are indistinguishable |
| FTIR | Presence of functional groups (C=O, N-H, C-O) | Fast, simple, good for functional group identification | Provides no information on the carbon skeleton or connectivity |
The final confirmation of an unknown organic compound should always be performed with a set of independent methods, but for a complete de novo structure identification, NMR is the gold standard.[3]
Conclusion
The structural confirmation of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid is a clear example of the power of modern NMR spectroscopy. Through a logical and systematic application of 1D and 2D NMR experiments, it is possible to build a complete and validated picture of the molecule's atomic framework. This level of detail is unattainable with other common analytical techniques, cementing NMR's role as the definitive tool for structural elucidation in chemical and pharmaceutical research. The combination of COSY, HSQC, and HMBC experiments provides a self-validating system that ensures the highest degree of confidence in the assigned structure.[10][11]
References
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2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube. Retrieved from [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. Retrieved from [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Scribd. Retrieved from [Link]
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Small molecule-NMR. (2023, September 26). University of Gothenburg. Retrieved from [Link]
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Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. Retrieved from [Link]
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cosy hsqc hmbc: Topics by Science.gov. Science.gov. Retrieved from [Link]
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HSQC and HMBC. Columbia University NMR Core Facility. Retrieved from [Link]
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2D NMR spectra of the compound: a) COSY, b) HSQC, and c) HMBC. ResearchGate. Retrieved from [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link]
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Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]
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Butyric Acid at BMRB. Biological Magnetic Resonance Bank. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid (CAS No. 65054-83-3), ensuring compliance with safety standards and fostering a culture of trust and expertise in your laboratory operations.
Part 1: Hazard Assessment and Waste Characterization
Before any disposal activities commence, a thorough hazard assessment is critical. This initial step informs all subsequent handling and disposal decisions. The structure of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid suggests several potential hazards that must be considered.
Structural Components and Potential Hazards:
| Component | Potential Hazard | Rationale |
| Carboxylic Acid Group | Corrosivity | Can exhibit acidic properties. The pH of the waste stream should be considered. |
| Amide Linkage | Toxicity | Amide-containing compounds can have varying toxicological profiles. |
| Methylthio Group | Environmental Toxicity | Organosulfur compounds can have ecotoxicological effects and may release unpleasant odors upon degradation.[1] |
| Aromatic Ring (Methoxybenzoyl) | Toxicity, Environmental Persistence | Aromatic compounds can be persistent in the environment and may have toxic effects on aquatic life. |
Given these potential hazards, 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid waste should be treated as hazardous chemical waste until proven otherwise by a formal hazardous waste determination.[2][3]
Part 2: Segregation and Container Management
Proper segregation and containment are fundamental to preventing accidental chemical reactions and ensuring the safety of laboratory personnel.
Step-by-Step Segregation Protocol:
-
Designate a Satellite Accumulation Area (SAA): Establish a designated SAA within the laboratory, at or near the point of waste generation.[4][5] This area must be under the control of laboratory personnel.
-
Select an Appropriate Waste Container:
-
Label the Waste Container:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[3][5]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid." Avoid using abbreviations or chemical formulas.
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
The date when waste was first added to the container.
-
-
Part 3: Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is non-negotiable when handling chemical waste. The following PPE is mandatory when handling waste containing 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Chemical splash goggles or a face shield.[6] |
| Lab Coat | A buttoned, full-length lab coat. |
| Footwear | Closed-toe shoes. |
Part 4: The Disposal Workflow
The following workflow provides a logical sequence for the safe disposal of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid.
Caption: Disposal workflow for 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid.
Disposal Procedure:
-
Initial Containment: Collect waste containing 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid in a designated, properly labeled hazardous waste container.
-
Storage in SAA: Keep the waste container in your laboratory's SAA. Ensure the container is securely capped at all times, except when adding waste.[4]
-
Avoid Mixing: Do not mix this waste stream with other incompatible waste types, such as strong oxidizers or bases.[4]
-
Full Container: Once the container is full, or within one year of the accumulation start date, arrange for its removal.[4]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to collect the waste.[5]
-
Documentation: Complete all necessary paperwork, such as a hazardous waste manifest, as required by your institution and local regulations. This "cradle-to-grave" tracking is a key component of hazardous waste management.[2]
Prohibited Disposal Methods:
-
DO NOT dispose of this chemical down the drain.[4][7] Its potential for environmental toxicity and low water solubility make it unsuitable for sewer disposal.
-
DO NOT dispose of this chemical in the regular trash.[7] Solid chemical waste must be evaluated for hazardous characteristics before being discarded as regular refuse.
Part 5: Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Small Spills: For minor spills, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the substance.[8] Wearing your full PPE, carefully sweep the absorbed material into a designated waste container. Clean the affected area with soap and water.
-
Large Spills: For significant spills, evacuate the immediate area and notify your institution's emergency response team or EH&S department.[8]
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[8][9] Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][9] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting.[8] Seek immediate medical attention.
By adhering to these scientifically grounded and procedurally sound guidelines, you can ensure the safe and compliant disposal of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid, thereby protecting yourself, your colleagues, and the environment.
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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Introduction to Hazardous Waste Management. [Link]
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Clean Management Environmental Group, Inc. Lab Hazardous Waste Disposal Protocols in Hospitals: EPA and OSHA Regulations. [Link]
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Clean Management Environmental Group, Inc. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
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bioWORLD. Material Safety Data Sheet - L-Methionine. [Link]
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CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]
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Occupational Safety and Health Administration. Hazardous Waste - Overview. [Link]
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PubMed. Effect of combined application of methyl isothiocyanate and chloropicrin on their transformation. [Link]
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Cole-Parmer. Material Safety Data Sheet - L-Methionine. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Handling novel chemical compounds in a laboratory setting demands a meticulous approach to safety. This guide provides essential, in-depth technical and procedural information for the safe handling of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid (CAS No. 65054-83-3), a compound with structural similarities to both benzamides and thioethers. As no specific safety data sheet (SDS) is readily available for this compound, this document synthesizes information from analogous substances to establish a robust safety protocol, ensuring the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Risk Assessment: A Proactive Stance
Given the chemical structure of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid, a thorough risk assessment is the foundational step before any handling.[1][2] The molecule incorporates a benzamide and a methylthioether functional group, each presenting a unique set of potential hazards.
-
Benzamide Moiety: Benzamide and its derivatives can be harmful if swallowed and are suspected of causing genetic defects.[3] Skin contact should be avoided, and appropriate protective gloves and clothing are necessary.[4] In case of fire, poisonous gases, including nitrogen oxides, may be produced.[4]
-
Methylthioether Moiety: Thioethers, and the related thiols, are often volatile and possess strong, unpleasant odors.[5][6] Many organosulfide compounds can liberate hydrogen sulfide upon decomposition or reaction with an acid.[7] Vapors from these compounds should be handled with care to prevent inhalation.
A risk assessment should be conducted to evaluate the specific procedures to be performed (e.g., weighing, dissolving, reacting) and the potential for exposure through inhalation, skin contact, or ingestion.[8]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid. The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.[1][2]
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended as a minimum precaution for handling the solid. For tasks with a higher risk of splashes, such as when working with solutions, consider a more robust glove material like butyl rubber.[8] Always inspect gloves for any signs of degradation or puncture before use. |
| Eye and Face Protection | Chemical splash goggles that form a tight seal around the eyes are mandatory to protect against airborne particles and potential splashes.[8] When handling larger quantities or when there is a significant splash risk, a face shield should be worn in conjunction with goggles.[4][9] |
| Respiratory Protection | Due to the compound being a powder and the potential for malodorous and harmful vapors, respiratory protection is crucial. For weighing and handling the solid, a NIOSH-approved N95 dust mask or a half-mask respirator with P100 particulate filters is recommended.[1][8] If the compound is found to be volatile or used in a way that generates significant vapors, a full-face respirator with organic vapor cartridges may be necessary.[9][10] |
| Protective Clothing | A flame-resistant lab coat should be worn at all times. For procedures with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is advised.[1][8] Long pants and closed-toe shoes are mandatory.[1] |
Diagram: PPE Selection Workflow
Caption: A workflow for selecting appropriate PPE based on risk assessment.
Operational Plans: Step-by-Step Guidance for Safe Handling
Adherence to standard operating procedures is paramount to minimize exposure and ensure a safe working environment.
3.1. Weighing and Transferring the Solid Compound
-
Preparation: Before handling the compound, ensure that a designated workspace within a certified chemical fume hood is clean and uncluttered. Have all necessary equipment, including spatulas, weigh boats, and labeled receiving flasks, readily available.
-
Donning PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.
-
Weighing: Perform all weighing operations within the fume hood. To minimize the generation of airborne particles, use a gentle scooping motion with the spatula. Avoid tapping or shaking the container.
-
Transfer: Carefully transfer the weighed solid to the receiving flask. If any solid is spilled, it should be cleaned up immediately following the spill response protocol.
-
Post-Transfer: Securely cap the stock container and the receiving flask. Wipe down the spatula and weigh boat with a damp cloth before disposal.
3.2. Dissolving the Compound
-
Solvent Addition: Add the desired solvent to the flask containing the solid compound within the fume hood.
-
Mixing: Use gentle swirling or a magnetic stirrer to dissolve the compound. If heating is required, use a heating mantle with a temperature controller and ensure the setup is secure.
-
Observation: Monitor the dissolution process. Be aware that some reactions, such as hydrolysis, could potentially occur, especially under acidic or basic conditions at elevated temperatures.[11]
Diagram: Safe Handling and Disposal Workflow
Caption: A step-by-step workflow for handling and disposal of the chemical.
Disposal Plans: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
4.1. Waste Segregation
-
Solid Waste: Unused compound and any grossly contaminated items (e.g., weigh boats, gloves) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps and Glassware: Contaminated sharps and glassware should be placed in a designated sharps container.
4.2. Decontamination and Disposal
-
Glassware Decontamination: Due to the presence of the thioether group, it is prudent to decontaminate all glassware that has come into contact with the compound.[6] Soaking glassware in a bleach bath for at least 14 hours is an effective method for oxidizing residual thioethers.[6]
-
Sulfur-Containing Waste: Wastes containing sulfur compounds may require special handling to prevent the acidification of soil and groundwater upon disposal.[12] It may be necessary to neutralize the waste; for example, by treating it with calcium carbonate (limestone).[12] Consult with your institution's environmental health and safety (EHS) department for specific guidance on the disposal of sulfur-containing waste.
4.3. Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[4]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a solid spill, carefully collect the powdered material using non-sparking tools and place it in a sealed container for disposal.[4] Avoid generating dust.
-
Clean: After the bulk of the material has been collected, decontaminate the area with an appropriate cleaning solution and wash the area thoroughly.[4]
-
Report: Report the spill to your laboratory supervisor and EHS department.
Personnel involved in spill cleanup must be properly trained and equipped with the appropriate PPE, which may include a higher level of respiratory protection.[4]
By adhering to these comprehensive safety and logistical guidelines, researchers can handle 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid with confidence, ensuring a safe and productive research environment.
References
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- Thioether Formation. ACS GCI Pharmaceutical Roundtable.
- SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.
- SAFETY DATA SHEET. (2018, October 3). TCI Chemicals.
- How is the hydrolysis of amides done in a lab? (2018, December 28). Chemistry Stack Exchange.
- 2-Hydroxy-4-(methylthio)
- Optimization of reaction conditions for benzamide synthesis. Benchchem.
- 2-[(2-METHOXYBENZOYL)AMINO]-4-(METHYLTHIO)BUTANOIC ACID | 65054-83-3. ChemicalBook.
- How to Work with Thiols-General SOP. University of Rochester, Department of Chemistry.
- Handling thiols in the lab. (2013, October 4). Reddit.
- SAFETY DATA SHEET. (2024, March 30). Fisher Scientific.
- Standard Operating Procedures for Using Stench Chemicals. UCLA Department of Chemistry and Biochemistry.
- removing sulfur compounds: Topics by Science.gov. Science.gov.
- Benzoic acid from benzamide synthesis: Pharmaceutical Chemistry Practical. Pharmaeli.
- Synthetic strategies to access thioethers
- Sulfur - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Oleochemical Waste-Derived Activated Carbon for Adsorptive Desulfurization: A Response Surface Methodology Approach. (2026, January 12).
- Treatment of Waste Gases Contaminated with Odorous Sulfur Compounds. (2025, August 10).
- GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Open Government Program.
- 2-Hydroxy-4-(methylthio)butyric acid. Wikipedia.
- 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID. CAMEO Chemicals | NOAA.
- Showing metabocard for (±)-2-Hydroxy-4-(methylthio)butanoic acid (HMDB0037115). (2012, September 11).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
